molecular formula C8H16O2 B1218633 Isooctanoic acid CAS No. 25103-52-0

Isooctanoic acid

Katalognummer: B1218633
CAS-Nummer: 25103-52-0
Molekulargewicht: 144.21 g/mol
InChI-Schlüssel: OEOIWYCWCDBOPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-methyl-heptanoic acid is a medium-chain fatty acid.
6-Methylheptanoic acid has been reported in Pelargonium graveolens, Solanum pennellii, and Staphisagria macrosperma with data available.
a mixture of aliphatic acids

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOIWYCWCDBOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865871
Record name 6-Methylheptanoic acid
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 6-Methylheptanoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

929-10-2, 25103-52-0
Record name 6-Methylheptanoic acid
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Record name Cekanoic C8 acid
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Record name Isooctanoic acid
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Record name Isooctanoic acid
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Record name ISOOCTANOIC ACID
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Record name 6-Methylheptanoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

0 °C
Record name 6-Methylheptanoic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Isooctanoic Acid and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of isooctanoic acid, a group of branched-chain C8 carboxylic acids with significant applications across various scientific and industrial fields. This document details their physicochemical properties, experimental protocols for their synthesis and analysis, and visual representations of their molecular structures and related workflows.

Introduction to this compound Isomers

This compound, with the general molecular formula C₈H₁₆O₂, is not a single chemical entity but rather a family of structural isomers. The term "this compound" is often used commercially to refer to a mixture of these branched-chain carboxylic acids. The specific branching of the carbon chain significantly influences the physical and chemical properties of each isomer, leading to a diverse range of applications, from the synthesis of polymers and lubricants to their use as intermediates in the pharmaceutical industry. Understanding the distinct properties of each isomer is crucial for their effective application in research and development.

Structural Isomers of this compound

The structural isomers of this compound (C₈H₁₆O₂ carboxylic acids) are numerous. The primary isomers discussed in scientific and industrial literature are presented below. The IUPAC name for each isomer is provided, along with its common name where applicable.

Diagram of Key this compound Isomers:

isomers 2-Ethylhexanoic_Acid 2-Ethylhexanoic Acid 3,5,5-Trimethylhexanoic_Acid 3,5,5-Trimethylhexanoic Acid 6-Methylheptanoic_Acid 6-Methylheptanoic Acid (Isocaprylic Acid) 3,5-Dimethylhexanoic_Acid 3,5-Dimethylhexanoic Acid 2-Propylpentanoic_Acid 2-Propylpentanoic Acid (Valproic Acid) Octanoic_Acid Octanoic Acid (n-octanoic acid - for comparison)

Caption: Key isomers of this compound and the linear isomer for comparison.

Physicochemical Properties of this compound Isomers

The properties of this compound isomers vary significantly with their structure. The branching of the alkyl chain generally leads to a lower melting point and viscosity compared to the linear isomer, octanoic acid. The following tables summarize the key physicochemical properties of several prominent this compound isomers.

Table 1: General and Physical Properties of this compound Isomers

Property2-Ethylhexanoic Acid3,5,5-Trimethylhexanoic Acid6-Methylheptanoic Acid3,5-Dimethylhexanoic Acid2-Propylpentanoic Acid (Valproic Acid)
CAS Number 149-57-5[1]3302-10-1929-10-260308-87-499-66-1[2]
Molecular Weight ( g/mol ) 144.21[1][3]158.24144.21144.21144.21[2]
Appearance Colorless to light yellow liquid[3][4][5]Clear, colorless liquidColorless liquid-Clear colorless to pale yellow liquid[2]
Melting Point (°C) -59.00[1]----21.25 (estimate)[2]
Boiling Point (°C) 228.1[1]253.4 at 760 mmHg232 at 762 Torr118.5-119.5 at 14 Torr220[2]
Density (g/mL) 0.903 at 25 °C[1]0.919-0.9012 at 25 °C0.9 at 25 °C[2]
Refractive Index (n20/D) 1.425[5]1.4391.426-1.425[2]
Water Solubility Slightly soluble[4][5]Sparingly solubleSlightly miscible-Slightly soluble[2]
Flash Point (°F) 232[2]265.5--232[2]

Table 2: Chromatographic and Chemical Properties of this compound Isomers

Property2-Ethylhexanoic Acid3,5,5-Trimethylhexanoic Acid6-Methylheptanoic Acid3,5-Dimethylhexanoic Acid2-Propylpentanoic Acid (Valproic Acid)
LogP 2.64[4]3.252.7 (est)-1.59 at 22.1°C and pH 5[2]
pKa --4.78±0.10 (Predicted)4.80±0.10 (Predicted)4.6 at 25°C[2]
Vapor Pressure (mmHg at 25°C) 0.01820.0057--0.0075 (at 20°C)[2]

Experimental Protocols

Synthesis of this compound Isomers

The industrial production of this compound typically involves the hydroformylation of propylene (B89431) to produce butyraldehyde, followed by aldol (B89426) condensation, hydrogenation, and finally oxidation to yield 2-ethylhexanoic acid.[1] For other isomers, laboratory-scale synthesis often employs Grignard reagents or oxidation of the corresponding alcohols.

A. General Protocol for the Synthesis of 2-Ethylhexanoic Acid via Oxidation of 2-Ethylhexanal (B89479)

This protocol describes a method for the preparation of 2-ethylhexanoic acid by the catalytic oxidation of 2-ethylhexanal.

Materials:

  • 2-Ethylhexanal

  • Catalyst: Molybdovanadophosphoric acid

  • Deionized water

  • Hydrochloric acid

  • Oxygen gas

  • Reaction vessel (e.g., three-necked flask) with stirrer, heating mantle, and gas inlet

Procedure:

  • Prepare the catalyst solution by dissolving molybdovanadophosphoric acid in deionized water, followed by the addition of hydrochloric acid.

  • Charge the reaction vessel with 2-ethylhexanal and the prepared catalyst solution.

  • Slowly heat the mixture with stirring.

  • Once the desired reaction temperature (e.g., 50-70°C) is reached, introduce a controlled flow of oxygen into the mixture.

  • Maintain the reaction for a specified period (e.g., 4-6 hours), monitoring the conversion of the aldehyde.

  • After the reaction is complete, cool the mixture and separate the lower aqueous phase.

  • The upper organic phase, containing 2-ethylhexanoic acid, is then purified by vacuum distillation.[6]

Logical Workflow for Synthesis of 2-Ethylhexanoic Acid:

synthesis_workflow cluster_prep Catalyst Preparation cluster_reaction Oxidation Reaction cluster_purification Purification Catalyst_Solid Molybdovanadophosphoric Acid Catalyst_Solution Catalyst Solution Catalyst_Solid->Catalyst_Solution DI_Water Deionized Water DI_Water->Catalyst_Solution HCl Hydrochloric Acid HCl->Catalyst_Solution Reaction_Mixture Reaction at 50-70°C Catalyst_Solution->Reaction_Mixture Aldehyde 2-Ethylhexanal Aldehyde->Reaction_Mixture Oxygen Oxygen Gas Oxygen->Reaction_Mixture Crude_Product Crude Product Mixture Reaction_Mixture->Crude_Product Phase_Separation Phase Separation Crude_Product->Phase_Separation Organic_Phase Organic Phase Phase_Separation->Organic_Phase Aqueous_Phase Aqueous Phase (catalyst) Phase_Separation->Aqueous_Phase Distillation Vacuum Distillation Organic_Phase->Distillation Final_Product Pure 2-Ethylhexanoic Acid Distillation->Final_Product

Caption: Workflow for the synthesis of 2-ethylhexanoic acid.

Analysis of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

The separation and quantification of this compound isomers can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: Acetonitrile (B52724) and water, with a phosphoric acid modifier

  • Standards of the this compound isomers of interest

  • Sample preparation solvents (e.g., mobile phase)

General Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 50:50 v/v) and adding a small amount of phosphoric acid (e.g., 0.1% v/v) to suppress the ionization of the carboxylic acids. Degas the mobile phase before use.

  • Standard Preparation: Prepare stock solutions of each this compound isomer standard in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dissolve the sample containing the this compound isomers in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with the prepared acetonitrile/water/phosphoric acid mixture.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10-20 µL

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks corresponding to each isomer based on their retention times compared to the standards. Quantify the amount of each isomer using the calibration curves generated from the standards.

Signaling Pathway Diagram for HPLC Analysis Logic:

hplc_logic Sample Sample containing This compound Isomers Preparation Sample/Standard Preparation (Dissolution and Filtration) Sample->Preparation Standard Isomer Standards Standard->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Peak_Identification Peak Identification (by Retention Time) Data_Acquisition->Peak_Identification Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Results Concentration of each Isomer Peak_Identification->Results Quantification->Results

References

An In-depth Technical Guide to 3,5,5-Trimethylhexanoic Acid: Structural Analysis, Synthesis, and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,5-Trimethylhexanoic acid (TMHA) is a nine-carbon branched-chain fatty acid with a range of applications in the chemical industry, including in the formulation of lubricants, plasticizers, and coatings.[1] Its potential utility in the pharmaceutical and agrochemical sectors is also an area of active interest. This technical guide provides a comprehensive overview of the structural analysis, synthesis, and physicochemical properties of 3,5,5-trimethylhexanoic acid, intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields. This document summarizes key quantitative data, details experimental protocols for its synthesis, and presents visualizations of its chemical structure and synthetic pathway.

Physicochemical Properties

3,5,5-Trimethylhexanoic acid is a colorless, viscous liquid with a faint odor.[1] It is miscible with common organic solvents but has limited solubility in water. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3,5,5-Trimethylhexanoic Acid

PropertyValueReference
Molecular Formula C₉H₁₈O₂[1]
Molecular Weight 158.24 g/mol [1]
CAS Number 3302-10-1
Density 0.919 g/cm³[1]
Boiling Point 253.4 °C at 760 mmHg[1]
Melting Point -70 °C
Water Solubility 700 mg/L at 20 °C
Vapor Pressure 0.0057 mmHg at 25°C[1]
pKa 4.80 ± 0.10 (Predicted)
LogP 3.25[1]

Spectroscopic Analysis

The structural elucidation of 3,5,5-trimethylhexanoic acid is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A summary of the key spectroscopic data is provided in Table 2.

Table 2: Summary of Spectroscopic Data for 3,5,5-Trimethylhexanoic Acid

Technique Key Peaks / Features Interpretation
¹H NMR Multiple signals in the 0.8-2.5 ppm range. A broad singlet corresponding to the carboxylic acid proton.Presence of methyl, methylene, and methine protons in an aliphatic chain. The downfield signal confirms the carboxylic acid functional group.
¹³C NMR A signal in the range of 170-185 ppm. Multiple signals in the aliphatic region (10-60 ppm).The downfield signal is characteristic of a carbonyl carbon in a carboxylic acid. The aliphatic signals correspond to the nine carbon atoms of the trimethylhexyl chain.
IR Spectroscopy Broad absorption band from 2500-3300 cm⁻¹. Sharp, strong absorption around 1710 cm⁻¹. C-H stretching absorptions below 3000 cm⁻¹.The broad band is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. The strong peak at 1710 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.
Mass Spectrometry Molecular ion peak (M+) at m/z 158. Characteristic fragmentation pattern including the loss of a methyl group (m/z 143) and a tert-butyl group (m/z 101).Confirms the molecular weight of the compound. The fragmentation pattern is consistent with the branched structure of 3,5,5-trimethylhexanoic acid.

Synthesis of 3,5,5-Trimethylhexanoic Acid

3,5,5-Trimethylhexanoic acid can be synthesized through several routes, with the oxidation of 3,5,5-trimethylhexanol or the corresponding aldehyde being a common laboratory and industrial method.

Synthesis by Oxidation of 3,5,5-Trimethylhexanol

A prevalent method for the synthesis of 3,5,5-trimethylhexanoic acid involves the oxidation of 3,5,5-trimethylhexanol. This can be achieved using molecular oxygen, often in the presence of a catalyst.

Experimental Protocol:

  • Reaction Setup: A reaction vessel equipped with a gas inlet tube, a stirrer, and a condenser is charged with 3,5,5-trimethylhexanol.

  • Oxidation: Air or pure oxygen is bubbled through the alcohol at a controlled temperature, typically between 20-75 °C.[2] The reaction can proceed without a catalyst, but for an increased reaction rate, oxidation catalysts such as compounds of cobalt, manganese, or copper can be employed.[2]

  • Monitoring: The reaction is monitored for the disappearance of the starting alcohol and the formation of the carboxylic acid, which can be tracked by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude 3,5,5-trimethylhexanoic acid is then purified by distillation under reduced pressure to remove any unreacted starting material and byproducts.[2]

Synthesis_Oxidation cluster_reactants Reactants cluster_conditions Reaction Conditions 3_5_5_trimethylhexanol 3,5,5-Trimethylhexanol Reaction Oxidation 3_5_5_trimethylhexanol->Reaction Oxygen Molecular Oxygen (O2) Oxygen->Reaction Catalyst Catalyst (optional) (e.g., Co, Mn, Cu salts) Catalyst->Reaction Temperature 20-75 °C Temperature->Reaction Product 3,5,5-Trimethylhexanoic Acid Reaction->Product

Figure 1. Oxidation of 3,5,5-trimethylhexanol to 3,5,5-trimethylhexanoic acid.

Synthesis via Hydroformylation of Diisobutylene and Subsequent Oxidation

Another industrially relevant synthesis route starts with the hydroformylation of diisobutylene to produce 3,5,5-trimethylhexanal, which is then oxidized to the desired carboxylic acid.[3]

Experimental Workflow:

  • Hydroformylation: Diisobutylene is reacted with carbon monoxide and hydrogen (synthesis gas) in the presence of a suitable catalyst, such as a cobalt or rhodium complex, to yield 3,5,5-trimethylhexanal.

  • Oxidation: The resulting aldehyde is then oxidized to 3,5,5-trimethylhexanoic acid using an oxidizing agent, such as potassium permanganate, or through catalytic oxidation with air.

  • Purification: The final product is purified by distillation.

Synthesis_Hydroformylation Diisobutylene Diisobutylene Hydroformylation Hydroformylation (Co or Rh catalyst) Diisobutylene->Hydroformylation Syngas CO + H2 Syngas->Hydroformylation Aldehyde 3,5,5-Trimethylhexanal Hydroformylation->Aldehyde Oxidation Oxidation Aldehyde->Oxidation Product 3,5,5-Trimethylhexanoic Acid Oxidation->Product

Figure 2. Synthesis via hydroformylation of diisobutylene.

Biological Activity and Potential Applications in Drug Development

Currently, there is a notable lack of in-depth, publicly available research on the specific biological activities and mechanisms of action of 3,5,5-trimethylhexanoic acid. As a branched-chain fatty acid, it belongs to a class of molecules with diverse biological roles. However, its specific interactions with cellular targets, such as nuclear receptors (e.g., PPARs, LXRs) that are often modulated by fatty acids, have not been extensively characterized.

The existing literature primarily points to its use as an intermediate in the synthesis of other molecules for various industries.[1] Its potential in drug delivery systems to enhance the solubility and bioavailability of active pharmaceutical ingredients has been suggested, but detailed studies are required to substantiate these claims.[1]

Given the interest in branched-chain fatty acids in metabolic research, further investigation into the biological effects of 3,5,5-trimethylhexanoic acid is warranted. Future research could explore its potential as a modulator of metabolic pathways, its safety profile, and its efficacy in various disease models.

Logical_Relationship cluster_current_knowledge Current Knowledge cluster_research_gap Identified Research Gaps TMHA 3,5,5-Trimethylhexanoic Acid BCFA Branched-Chain Fatty Acid TMHA->BCFA is a Industrial_Apps Industrial Applications (Lubricants, Plasticizers) TMHA->Industrial_Apps has Potential_Pharma_Apps Potential Pharmaceutical Utility (Drug Delivery) TMHA->Potential_Pharma_Apps has potential in Biological_Activity Specific Biological Activity Potential_Pharma_Apps->Biological_Activity requires understanding of Mechanism_of_Action Mechanism of Action Biological_Activity->Mechanism_of_Action Signaling_Pathways Signaling Pathways Mechanism_of_Action->Signaling_Pathways

Figure 3. Current knowledge and research gaps for 3,5,5-trimethylhexanoic acid.

Conclusion

3,5,5-Trimethylhexanoic acid is a well-characterized compound from a physicochemical and synthetic standpoint. Its structural features are readily confirmed by standard spectroscopic methods, and viable synthetic routes are established. However, a significant gap exists in the understanding of its biological activity. For researchers and professionals in drug development, this presents both a challenge and an opportunity. The foundational chemical knowledge is robust, providing a solid starting point for a thorough investigation into its potential pharmacological effects. Future research should focus on elucidating its mechanism of action and its effects on relevant biological pathways to unlock its full potential in therapeutic applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Isooctanoic Acid (CAS 25103-52-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Isooctanoic Acid, CAS number 25103-52-0. The information is presented to support research, development, and safety assessments involving this compound. Data is summarized in a clear tabular format, and standardized experimental protocols for key properties are detailed.

Chemical Identity and Structure

This compound is a branched-chain saturated fatty acid. The CAS number 25103-52-0 may refer to a mixture of isomers, but it is commonly associated with 6-methylheptanoic acid.[1] Its molecular structure consists of an eight-carbon chain with a carboxylic acid functional group.

Molecular Formula: C₈H₁₆O₂[1][2]

Systematic Name: 6-Methylheptanoic acid[1]

Common Synonyms: this compound, Isocaprylic acid, 6-methylheptanoic acid[1][3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Weight 144.21 g/mol [2][4]
Appearance Colorless to pale yellow liquid[1][5]
Odor Faint, characteristic fatty odor[1][5]
Boiling Point 228 - 234.6 °C[6][7][8][9][10]
Melting Point -59 °C[6][10]
Density 0.906 - 0.924 g/cm³[10]
Solubility in Water Sparingly soluble to insoluble[1][5][8][11]
Solubility in Organic Solvents Soluble in ethanol, ether, and chloroform[1][11]
Flash Point 85 - 116.6 °C (closed cup)[5][9]
Vapor Pressure 0.0182 mmHg at 25°C[1]
Refractive Index n20/D 1.425 (lit.)[6][10]
LogP 2.49 - 2.72[1][2]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are based on standardized testing guidelines.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, a common method is distillation, following a procedure similar to OECD Test Guideline 103.

Apparatus:

  • Standard distillation glassware (distillation flask, condenser, receiving flask)

  • Calibrated thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • The apparatus is assembled, ensuring all joints are secure. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

  • Cooling water is circulated through the condenser.

  • The flask is gently heated. The temperature is recorded when the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

  • The distillation is continued until a steady boiling point is observed on the thermometer. This temperature is recorded as the boiling point at the ambient atmospheric pressure.

  • If necessary, a correction for atmospheric pressure can be applied to determine the normal boiling point at standard pressure (101.325 kPa).

Determination of Melting Point

For substances that are liquid at room temperature, the melting point is often referred to as the freezing point. A standard method like ASTM D1177 can be adapted.

Apparatus:

  • Jacketed test tube

  • Calibrated low-temperature thermometer

  • Stirrer

  • Cooling bath (e.g., dry ice and acetone)

Procedure:

  • A sample of the liquid this compound is placed in the inner test tube.

  • The thermometer is immersed in the sample, ensuring the bulb is covered.

  • The apparatus is placed in a cooling bath to gradually lower the temperature.

  • The sample is stirred continuously to promote uniform cooling and prevent supercooling.

  • The temperature is recorded at regular intervals.

  • A plateau in the cooling curve, where the temperature remains constant as the substance solidifies, indicates the freezing point (melting point).

Determination of Solubility in Water

The flask method, based on OECD Test Guideline 105, is a common procedure to determine the water solubility of a substance.

Apparatus:

  • Erlenmeyer flasks with stoppers

  • Shaker or magnetic stirrer

  • Constant temperature bath

  • Analytical balance

  • Centrifuge (if necessary)

  • Analytical method for quantification (e.g., gas chromatography, titration)

Procedure:

  • An excess amount of this compound is added to a known volume of distilled water in a flask.

  • The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the mixture is allowed to stand to separate the phases. If an emulsion forms, centrifugation may be required.

  • A sample of the aqueous phase is carefully taken, ensuring no undissolved substance is included.

  • The concentration of this compound in the aqueous sample is determined using a suitable analytical technique. This concentration represents the water solubility at the test temperature.

Logical Workflow for Physicochemical Assessment

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical substance like this compound.

Physicochemical_Workflow cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Solubility & Partitioning cluster_3 Safety & Hazard Assessment cluster_4 Final Data Compilation A Obtain Pure Sample (CAS 25103-52-0) B Determine Basic Properties: Appearance, Odor, State A->B C Boiling Point (OECD 103) B->C D Melting/Freezing Point (ASTM D1177) B->D E Density B->E F Water Solubility (OECD 105) B->F H Flash Point B->H I Vapor Pressure B->I J Compile Technical Data Sheet & Safety Data Sheet (SDS) C->J D->J E->J G Partition Coefficient (LogP) F->G F->J G->J H->J I->J

Physicochemical Property Assessment Workflow.

This guide provides foundational data and methodologies essential for the safe handling, application, and development of products containing this compound. For further toxicological and ecological data, consulting the full Safety Data Sheet (SDS) is recommended.[9]

References

The Solubility of Isooctanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the solubility characteristics of isooctanoic acid, with a primary focus on its behavior in common organic solvents. This compound, a branched-chain C8 carboxylic acid, is a versatile industrial chemical used in the synthesis of plasticizers, lubricants, and as a solubilizing agent in pharmaceutical formulations.[1] A thorough understanding of its solubility is critical for optimizing reaction conditions, developing formulations, and designing extraction processes.

Core Concepts and Solubility Profile

This compound is structurally characterized by a C8 alkyl chain with a terminal carboxylic acid group. This amphiphilic nature—a nonpolar hydrocarbon tail and a polar carboxylic head—governs its solubility. Its most common and industrially significant isomer is 2-ethylhexanoic acid (CAS No. 149-57-5).

Generally, this compound exhibits low solubility in water due to its predominantly hydrophobic alkyl chain.[1] Conversely, it is highly soluble in a wide range of nonpolar and polar organic solvents.[2][3] The carboxylic acid group can engage in hydrogen bonding, which enhances its solubility in polar solvents like alcohols, while the alkyl chain allows for favorable van der Waals interactions with nonpolar solvents like hydrocarbons.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a wide range of organic solvents at various temperatures is not extensively tabulated in readily available literature. Most sources describe its solubility in qualitative or semi-quantitative terms. The following table summarizes the available information, primarily focusing on the 2-ethylhexanoic acid isomer.

SolventCAS NumberFormulaSolubility DescriptionQuantitative Value (at specified temp.)Citations
Water7732-18-5H₂OSlightly Soluble / Limited Solubility1.4 g/L (at 25°C)[4][5]
Ethanol (B145695)64-17-5C₂H₅OHSoluble / MiscibleData not available; some sources state "slightly soluble".[1][4][6][7]
Diethyl Ether60-29-7(C₂H₅)₂OSoluble / MiscibleData not available[1][4][6]
Acetone67-64-1(CH₃)₂COSolubleData not available[7]
Benzene71-43-2C₆H₆SolubleData not available[1]
Carbon Tetrachloride56-23-5CCl₄SolubleData not available[4]
General Organic SolventsN/AN/AGenerally Soluble / MiscibleN/A[8]
Nonpolar Organic SolventsN/AN/AHighly SolubleN/A[2][3]

Note: The conflicting reports on solubility in ethanol ("soluble" vs. "slightly soluble") highlight the necessity for precise experimental determination for specific applications.

Experimental Protocol for Solubility Determination

The most reliable and widely adopted method for determining the equilibrium solubility of a compound in a solvent is the isothermal shake-flask method . This technique measures the thermodynamic solubility, representing the true saturation point of the solute in the solvent at a given temperature.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. Once equilibrium is established, the saturated solution is separated from the undissolved solute, and the concentration of the solute in the solution is determined using a suitable analytical technique.

Detailed Methodology
  • Preparation :

    • Add an excess amount of this compound to a series of sealed flasks, each containing a precise volume of the organic solvent being tested. The excess solid phase is crucial to ensure saturation is reached.

    • The purity of both the solute and solvent should be high and well-characterized to avoid erroneous results.

  • Equilibration :

    • Place the sealed flasks in a constant-temperature bath or shaker, maintained at the desired experimental temperature (e.g., 25°C, 37°C).

    • Agitate the flasks continuously. The agitation time required to reach equilibrium can vary from hours to several days and should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

  • Phase Separation :

    • Once equilibrium is achieved, cease agitation and allow the undissolved this compound to settle.

    • Carefully withdraw a sample of the supernatant (the saturated solution). This must be done without disturbing the excess solute.

    • To ensure the sample is free of any solid particles, it should be immediately filtered using a syringe filter (e.g., a 0.45 µm PTFE filter) compatible with the organic solvent.

  • Analysis :

    • Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

    • Determine the concentration of this compound in the diluted sample. Common analytical methods include:

      • Gas Chromatography (GC) : A robust method for volatile compounds like this compound.

      • High-Performance Liquid Chromatography (HPLC) : Often used for less volatile compounds or when derivatization is preferred.

      • Titration : A simple acid-base titration with a standardized solution of a strong base (e.g., NaOH) can be used to determine the concentration of the carboxylic acid.

  • Calculation :

    • Calculate the original concentration of the saturated solution, accounting for any dilution steps.

    • Express the solubility in standard units, such as grams per 100 g of solvent ( g/100g ), mole fraction (χ), or molarity (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 25°C) A->B Start Equilibration C Allow system to reach thermodynamic equilibrium (e.g., 24-72 hours) B->C D Cease agitation and allow excess solute to settle C->D Equilibrium Reached E Withdraw supernatant and filter through 0.45 µm filter D->E F Dilute filtered sample to known volume E->F Prepare for Analysis G Quantify concentration (e.g., via GC, HPLC, Titration) F->G H Calculate original solubility (g/100g, mole fraction, etc.) G->H

Workflow for Isothermal Shake-Flask Solubility Determination.

References

Spectroscopic Data of Isooctanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isooctanoic acid, systematically known as 6-methylheptanoic acid, is a branched-chain fatty acid with the chemical formula C8H16O2.[1] It exists as a colorless to pale yellow liquid at room temperature and is characterized by a faint fatty odor.[1] This compound and its derivatives are utilized in various industrial applications, including the production of plasticizers, lubricants, and surfactants. In the cosmetics industry, it serves as an emollient and fragrance ingredient.[1] A thorough understanding of its spectroscopic properties is essential for its characterization, quality control, and in the development of new applications.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development and chemical industries who require detailed spectroscopic information and analytical protocols for this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

¹H NMR (Proton NMR) Data

Proton Assignment Chemical Shift (δ) ppm (Predicted) Multiplicity Integration
-COOH~12.0Singlet (broad)1H
-CH2-COOH (Position 2)~2.3Triplet2H
-CH2- (Positions 3, 4, 5)~1.2-1.7Multiplet6H
-CH(CH3)2 (Position 6)~1.5Multiplet1H
-CH(CH3)2 (Position 7, 8)~0.9Doublet6H

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for 6-methylheptanoic acid are presented below, based on typical values for aliphatic carboxylic acids and branched alkanes.[3][4]

Carbon Assignment Chemical Shift (δ) ppm (Predicted)
-C OOH (Position 1)~180
-C H2-COOH (Position 2)~34
-C H2- (Position 3)~25
-C H2- (Position 4)~29
-C H2- (Position 5)~38
-C H(CH3)2 (Position 6)~28
-CH(C H3)2 (Positions 7, 8)~23
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorptions of the carboxylic acid group and the aliphatic chain.

Wavenumber (cm⁻¹) Assignment Intensity
2500-3300O-H stretch (Carboxylic acid dimer)Strong, Broad
2960-2850C-H stretch (Aliphatic)Strong
~1710C=O stretch (Carboxylic acid dimer)Strong
~1465C-H bend (CH2)Medium
~1380C-H bend (CH3)Medium
~1280C-O stretchMedium
~930O-H bend (Out-of-plane)Medium, Broad
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is based on predicted fragmentation of 6-methylheptanoic acid.[5]

Predicted Electron Ionization (EI) Mass Spectrum

m/z Relative Intensity (%) (Predicted) Possible Fragment Ion
144Low[M]⁺ (Molecular Ion)
129Moderate[M - CH3]⁺
101Moderate[M - C3H7]⁺
87High[CH3CH(CH3)(CH2)2]+
73High[C4H9O]⁺
60Very High[CH3COOH2]⁺ (McLafferty rearrangement)
43High[C3H7]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of fatty acids.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to achieve adequate sensitivity.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol (GC-MS)
  • Sample Preparation and Derivatization:

    • For GC-MS analysis, this compound is often derivatized to increase its volatility. A common method is esterification to form the methyl ester.

    • To a solution of this compound in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid) or a derivatizing agent like BF₃-methanol.

    • Heat the mixture under reflux for a specified period (e.g., 1-2 hours).

    • After cooling, extract the methyl isooctanoate into an organic solvent like hexane (B92381).

    • Wash the organic layer with water and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the hexane solution into the GC-MS system.

    • Gas Chromatography (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-225ms).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a low temperature (e.g., 60 °C), ramping up to a higher temperature (e.g., 250 °C).

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 40-200).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample This compound Sample Derivatization Derivatization to Methyl Ester Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying Drying and Concentration Extraction->Drying Injection Injection into GC Drying->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Peak_Integration Peak Integration & Library Matching Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Thermal and Oxidative Stability of Isooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctanoic acid, a branched-chain carboxylic acid, and its derivatives are widely utilized in various industrial applications, including the formulation of synthetic lubricants, plasticizers, and coatings. Its molecular structure, characterized by a nine-carbon backbone with methyl branching, imparts unique physicochemical properties, notably high thermal and oxidative stability. This technical guide provides a comprehensive overview of the thermal and oxidative stability of this compound, presenting quantitative data, detailed experimental methodologies, and mechanistic insights into its degradation pathways. Understanding these stability characteristics is crucial for optimizing its performance in high-temperature applications and for ensuring the longevity and reliability of formulated products.

Thermal Stability of this compound

The thermal stability of this compound is a critical parameter for its application in environments where it may be exposed to elevated temperatures. The branched structure of this compound contributes to its enhanced thermal stability compared to its linear counterparts. Thermal degradation typically involves the breaking of chemical bonds, leading to the formation of smaller, more volatile molecules.

Quantitative Thermal Analysis Data

Table 1: Thermogravimetric Analysis (TGA) Data for Analogous Branched-Chain Carboxylic Acids

Parameter2-Ethylhexanoic AcidNeodecanoic Acid
Onset of Decomposition (°C)~150 - 200~200
Temperature of Max. Decomposition Rate (°C)~220 - 250~250 - 300
Final Residue (%)< 1< 1

Note: These values are representative and can vary depending on the specific experimental conditions.

Table 2: Differential Scanning Calorimetry (DSC) Data for Analogous Branched-Chain Carboxylic Acids

Parameter2-Ethylhexanoic AcidNeodecanoic Acid
Melting Point (°C)-59Not applicable (liquid at room temp.)
Boiling Point (°C)228~250
DecompositionEndothermic event corresponding to TGAEndothermic event corresponding to TGA
Proposed Thermal Degradation Pathway

The thermal decomposition of branched-chain carboxylic acids like this compound at elevated temperatures is believed to proceed through a free-radical mechanism. The initiation step likely involves the homolytic cleavage of a C-C bond, which has a lower bond dissociation energy compared to C-H bonds. The resulting radicals can then undergo a series of reactions, including decarboxylation and fragmentation, to produce a mixture of smaller hydrocarbons and carbon dioxide.

Thermal_Degradation_Pathway Isooctanoic_Acid This compound Radical_Formation Initial Radical Formation (C-C Cleavage) Isooctanoic_Acid->Radical_Formation High Temperature Decarboxylation Decarboxylation (-CO2) Radical_Formation->Decarboxylation Fragmentation Radical Fragmentation Decarboxylation->Fragmentation Volatile_Products Volatile Products (Smaller Hydrocarbons) Fragmentation->Volatile_Products Autoxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination RH This compound (RH) R_radical Alkyl Radical (R•) RH->R_radical Initiator (Heat, Light, Metal Ions) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 (fast) O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH R_radical2 Alkyl Radical (R•) ROOH->R_radical2 further reaction Stable_Products Stable, Non-radical Products ROO_radical2 ROO• ROO_radical2->Stable_Products Radical Combination R_radical3 R• R_radical3->Stable_Products Radical Combination TGA_Workflow start Start prep Sample Preparation (5-10 mg in crucible) start->prep load Load Sample into TGA prep->load purge Purge with N2 (20-50 mL/min) load->purge heat Heat from ambient to 600°C (10°C/min) purge->heat record Record Mass vs. Temperature heat->record analyze Analyze Data (Onset, Max Rate) record->analyze end End analyze->end DSC_Workflow start Start prep Sample Preparation (2-5 mg in sealed pan) start->prep load Load Sample and Reference prep->load purge Purge with N2 load->purge cool Cool to -80°C purge->cool heat Heat to 250°C (10°C/min) cool->heat record Record Heat Flow vs. Temperature heat->record analyze Analyze Thermal Transitions record->analyze end End analyze->end OIT_Workflow start Start prep Sample Preparation (3-5 mg in open pan) start->prep load Load Sample into DSC prep->load heat_N2 Heat to Isothermal Temp under N2 load->heat_N2 stabilize Stabilize at Temp heat_N2->stabilize switch_O2 Switch Gas to O2 stabilize->switch_O2 hold_iso Hold Isothermally switch_O2->hold_iso record Record Heat Flow vs. Time hold_iso->record analyze Determine OIT record->analyze end End analyze->end Rancimat_Workflow start Start prep Sample Preparation (3g in reaction vessel) start->prep setup Setup Rancimat (Heat to 110°C, Airflow) prep->setup run Pass Air Through Sample setup->run collect Collect Volatiles in Water run->collect record Record Conductivity vs. Time collect->record analyze Determine Induction Time record->analyze end End analyze->end

An In-depth Technical Guide on the Toxicological Profile of Isooctanoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile of isooctanoic acid (CAS No. 25103-52-0), a branched-chain carboxylic acid. The information presented herein is intended to support research applications and drug development by providing essential data on its potential hazards, detailed experimental methodologies for toxicological assessment, and insights into its potential mechanisms of action.

Chemical and Physical Properties

This compound is a complex isomeric substance, with 6-methylheptanoic acid being a primary component. It is a colorless to pale yellow liquid with a faint odor.[1] It has low solubility in water but is soluble in organic solvents.[2]

PropertyValueReference
CAS Number 25103-52-0[3]
Molecular Formula C8H16O2[3]
Molecular Weight 144.21 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Odor Faint, characteristic fatty odor[1]
Solubility in Water Sparingly soluble[1][2]

Toxicological Profile

The toxicological data for this compound is summarized below. It is important to note that for certain endpoints, data is limited, and information from structurally similar compounds, such as octanoic acid, is used for read-across purposes.

This compound exhibits low acute toxicity via the oral route. It is classified as harmful if swallowed and can cause serious eye irritation.[4]

EndpointSpeciesRouteValueClassificationReference
LD50 RodentOral> 1,000 mg/kg body weightHarmful if swallowed (GHS Cat 4)[1]
Dermal Irritation RabbitDermalMild irritation (prolonged contact)Not classified[1]
Eye Irritation RabbitOcularSerious eye irritationEye Irritant (GHS Cat 2)[4][5]
Inhalation -InhalationRespiratory discomfort, coughing-[1]

Specific chronic toxicity studies on this compound are limited. For the related substance, octanoic acid, a subchronic study in rats established a No-Observed-Adverse-Effect Level (NOAEL).

EndpointSpeciesRouteDurationNOAEL ValueReference
NOAEL RatOral84 days> 12,500 mg/kg/day[6]

Based on available data for octanoic acid and a read-across analog, this compound is not expected to be genotoxic.[6]

Assay TypeSystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames Test) S. typhimuriumWith and withoutNegative[7]
In vitro Chromosome Aberration Mammalian cellsWith and withoutNegative[6]

There is currently no data available to classify this compound as a carcinogen by major regulatory agencies.[1]

SpeciesRouteDurationResultReference
---No data available[4]

A developmental toxicity study in rats indicated that this compound is not a selective developmental toxicant.

EndpointSpeciesRouteNOAEL ValueConclusionReference
Maternal NOAEL RatOral400 mg/kg/day-
Developmental NOAEL RatOral800 mg/kg/dayNot a selective developmental toxicant in rats
Reproductive Toxicity --No data available-[4]

Experimental Protocols

The following sections describe the general methodologies for key toxicological experiments, based on OECD guidelines.

This method is used to assess the acute toxic effects of a substance when administered orally.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • A starting dose (e.g., 300 mg/kg) is selected based on available information.

    • Animals are observed for signs of toxicity and mortality for at least 14 days.

    • Depending on the outcome at the starting dose, the dose for the next animal is increased or decreased from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Endpoint: The test allows for the identification of a dose that causes evident toxicity but not mortality, and a dose that causes mortality. This information is used for classification and labeling.

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Test Animals: Albino rabbits are typically used.

  • Procedure:

    • A small area of the animal's fur is clipped.

    • 0.5 mL of the liquid test substance is applied to the skin under a gauze patch.

    • The patch is removed after a 4-hour exposure period.

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint: The severity of skin reactions is scored and used to classify the substance's irritation potential.

This test assesses the potential of a substance to cause damage to the eye.

  • Test Animals: Albino rabbits are commonly used.

  • Procedure:

    • 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye.

    • The other eye serves as an untreated control.

    • The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

  • Endpoint: The severity of ocular lesions is scored to determine the irritation potential.

This in vitro test is used to detect gene mutations induced by a chemical.

  • Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

  • Procedure:

    • The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

    • The cultures are plated on a minimal medium lacking the required amino acid.

    • After incubation, the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[8]

This test identifies substances that cause structural chromosome damage in cultured mammalian cells.[9]

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.

  • Procedure:

    • Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation.

    • Cells are harvested at a predetermined time, and metaphase chromosomes are prepared.

    • Chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

  • Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

This in vivo study provides information on the effects of a substance on reproductive performance and the development of offspring over two generations.[10]

  • Test Animals: Rats are the preferred species.

  • Procedure:

    • Parental (P) generation animals are exposed to the test substance at three dose levels plus a control group before mating, during mating, gestation, and lactation.

    • The first-generation (F1) offspring are selected and exposed to the test substance from weaning through their own mating to produce the second-generation (F2) offspring.

    • Observations include effects on mating, fertility, pregnancy, maternal behavior, and offspring viability, growth, and development.

  • Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) for parental, reproductive, and offspring toxicity is determined.

Potential Signaling Pathways and Mechanisms of Toxicity

Direct studies on the signaling pathways affected by this compound are limited. However, as a branched-chain fatty acid, its toxicological effects may be mediated through pathways known to be influenced by other fatty acids.

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism.[11] Some fatty acids are known to be ligands for PPARs. While direct evidence for this compound is lacking, its structural similarity to other fatty acids suggests it could potentially interact with PPARα and PPARγ. Activation of these receptors can lead to changes in gene expression related to lipid metabolism and inflammation.[11][12]

PPAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus isooctanoic_acid This compound (Ligand) cell_membrane Cell Membrane isooctanoic_acid->cell_membrane ppar PPARα / PPARγ (Nuclear Receptor) cell_membrane->ppar Enters Cell heterodimer PPAR-RXR Heterodimer ppar->heterodimer Binds rxr RXR rxr->heterodimer p_p_r_e PPRE (DNA Response Element) heterodimer->p_p_r_e Binds to DNA gene_expression Altered Gene Expression (Lipid Metabolism, Inflammation) p_p_r_e->gene_expression

Caption: Putative PPAR activation pathway by this compound.

Some studies on perfluorinated derivatives of octanoic acid have shown the induction of oxidative stress.[13][14] This involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Excessive ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, potentially contributing to cytotoxicity.

Oxidative_Stress_Pathway isooctanoic_acid This compound mitochondria Mitochondria isooctanoic_acid->mitochondria ros Increased ROS (Reactive Oxygen Species) mitochondria->ros Induces cellular_damage Cellular Damage ros->cellular_damage lipid_peroxidation Lipid Peroxidation cellular_damage->lipid_peroxidation protein_oxidation Protein Oxidation cellular_damage->protein_oxidation dna_damage DNA Damage cellular_damage->dna_damage cytotoxicity Cytotoxicity cellular_damage->cytotoxicity

Caption: Potential induction of oxidative stress by this compound.

Experimental Workflows

The following diagrams illustrate the typical workflows for key toxicological assessments.

Genotoxicity_Workflow start Start: Test Substance ames_test Ames Test (OECD 471) Bacterial Reverse Mutation start->ames_test chromosome_aberration In Vitro Chromosome Aberration Test (OECD 473) start->chromosome_aberration result_ames Result: Mutagenic or Non-mutagenic ames_test->result_ames result_chromo Result: Clastogenic or Non-clastogenic chromosome_aberration->result_chromo in_vivo_testing Consider In Vivo Follow-up Testing result_ames->in_vivo_testing Positive end End: Genotoxicity Profile result_ames->end Negative result_chromo->in_vivo_testing Positive result_chromo->end Negative in_vivo_testing->end

Caption: Workflow for in vitro genotoxicity assessment.

Repro_Tox_Workflow start Start: P Generation dosing_p Dosing of P Generation (Pre-mating, Mating, Gestation, Lactation) start->dosing_p mating_p Mating of P Generation dosing_p->mating_p f1_generation F1 Generation Born mating_p->f1_generation dosing_f1 Dosing of F1 Generation (Post-weaning to Adulthood) f1_generation->dosing_f1 mating_f1 Mating of F1 Generation dosing_f1->mating_f1 f2_generation F2 Generation Born mating_f1->f2_generation endpoints Evaluation of Reproductive and Developmental Endpoints f2_generation->endpoints end End: Determine NOAELs endpoints->end

Caption: Workflow for a two-generation reproductive toxicity study.

Conclusion

This compound demonstrates a low acute toxicity profile, is harmful if swallowed, and is a serious eye irritant. It is not considered to be genotoxic. Data on chronic, reproductive, and carcinogenic effects are limited, necessitating careful consideration and potentially further investigation for specific research applications. The potential mechanisms of toxicity may involve interactions with nuclear receptors like PPARs and the induction of oxidative stress, although further research is required to confirm these pathways for this compound. The provided experimental protocols, based on international guidelines, offer a framework for generating additional toxicological data to support comprehensive risk assessments. Researchers and drug development professionals should consider the existing data gaps when designing studies and handling this compound.

References

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Isooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of isooctanoic acid, a branched-chain carboxylic acid with various industrial applications. This document synthesizes available data on its physical-chemical properties, biodegradation, abiotic degradation, and environmental distribution to support informed risk assessments and sustainable chemical management.

Physical-Chemical Properties

Understanding the fundamental physical and chemical properties of this compound is crucial for predicting its behavior and persistence in the environment. A summary of these key parameters is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 234.6 °C at 760 mmHg[2]
Melting Point 0 °C[2]
Vapor Pressure 0.0231 mmHg at 25°C[2]
Water Solubility Sparingly solubleGeneral knowledge
Octanol-Water Partition Coefficient (log Kow) 2.72[2]

Biodegradability

The biodegradability of a substance is a critical factor in determining its environmental persistence. For this compound, the available data suggests it is biodegradable, although it may not meet the stringent criteria for "readily biodegradable" under all conditions.

A key study conducted according to the OECD Guideline 301C (Ready Biodegradability: Modified MITI Test) on a substance that primarily degrades to 3,5,5-trimethylhexanoic acid (a major isomer of this compound) showed 59% biodegradation after 28 days . While this indicates significant biodegradation potential, it falls just short of the 60% threshold typically required to be classified as "readily biodegradable" within the 10-day window of the test. However, the study also noted that the parent substance underwent complete primary degradation within the 28-day period, forming 3,5,5-trimethylhexanoic acid and pentaerythritol.

Experimental Protocol: OECD Guideline 301B - Ready Biodegradability: CO₂ Evolution Test

The OECD 301B test is a widely accepted method for assessing the ready biodegradability of organic chemicals in an aerobic aqueous medium. A detailed methodology is outlined below:

Objective: To determine the extent and rate of aerobic biodegradation of a test substance by measuring the amount of carbon dioxide evolved.

Principle: A pre-determined amount of the test substance is dissolved in a mineral medium, which is then inoculated with a mixed population of microorganisms from a source like activated sludge. The mixture is incubated in the dark under aerobic conditions at a constant temperature. The CO₂ produced from the microbial respiration is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution) and quantified by titration or by using an inorganic carbon analyzer. The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced by the test substance to the theoretical maximum amount of CO₂ (ThCO₂) that could be produced from the complete oxidation of the substance.

Apparatus:

  • Incubation bottles

  • CO₂-free air supply system

  • CO₂ trapping and absorption vessels

  • Magnetic stirrers and stir bars

  • Temperature-controlled incubator or water bath

  • Titration equipment or a total inorganic carbon (TIC) analyzer

Procedure:

  • Preparation of Mineral Medium: A mineral medium containing essential inorganic salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) is prepared in deionized water.

  • Preparation of Inoculum: A mixed microbial culture is obtained, typically from the effluent of a domestic wastewater treatment plant. The inoculum is prepared by washing and resuspending the activated sludge to a specific concentration.

  • Test Setup: The test substance is added to the incubation bottles containing the mineral medium to achieve a concentration that will yield a sufficient amount of CO₂ for accurate measurement. Control bottles containing only the inoculum and the mineral medium are prepared to measure the endogenous CO₂ production. Reference bottles with a readily biodegradable substance (e.g., sodium benzoate) are also included to verify the activity of the inoculum.

  • Incubation: The bottles are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days. CO₂-free air is continuously passed through the test solutions to maintain aerobic conditions and to carry the evolved CO₂ to the absorption traps.

  • CO₂ Measurement: The amount of CO₂ trapped in the absorbent is measured at regular intervals throughout the 28-day test period.

  • Data Analysis: The cumulative amount of CO₂ produced in the test and control bottles is calculated. The percentage of biodegradation is determined using the following formula: % Biodegradation = [(CO₂ produced by test substance) - (CO₂ produced by blank)] / ThCO₂ * 100

Pass Criteria for Ready Biodegradability: A substance is considered readily biodegradable if it achieves at least 60% of its theoretical CO₂ evolution within a 10-day window during the 28-day test period.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can also contribute to the removal of chemicals from the environment.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, which is a carboxylic acid, hydrolysis is not expected to be a significant degradation pathway under typical environmental pH conditions (pH 5-9). Carboxylic acids are generally stable to hydrolysis.

Photolysis

Direct photolysis, the degradation of a molecule by direct absorption of light, is also not expected to be a significant environmental fate process for this compound. This is because simple aliphatic carboxylic acids do not contain chromophores that absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm).

Environmental Distribution and Soil Sorption

The distribution of this compound in the environment is governed by its physical-chemical properties, particularly its water solubility and octanol-water partition coefficient (log Kow).

With a log Kow of 2.72, this compound has a moderate potential for partitioning from water to organic matter[2]. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting the mobility of a substance in soil. A higher Koc value indicates a greater tendency to adsorb to soil and sediment, and thus lower mobility.

Experimental Protocol: OECD Guideline 106 - Adsorption - Desorption Using a Batch Equilibrium Method

This test guideline describes a procedure to measure the adsorption and desorption of a chemical on different types of soil.

Objective: To determine the soil adsorption coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc) of a chemical.

Principle: A known mass of soil is equilibrated with a known volume of a solution of the test substance of known concentration. The mixture is agitated for a defined period to reach equilibrium. After equilibration, the solid and aqueous phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount of substance adsorbed to the soil is calculated from the difference between the initial and final concentrations in the solution.

Procedure:

  • Soil Selection and Preparation: A set of well-characterized soils with varying organic carbon content, pH, and texture are selected. The soils are air-dried and sieved.

  • Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for potential abiotic or biotic degradation of the test substance during the experiment.

  • Adsorption Phase:

    • A series of vessels are prepared with a known mass of soil.

    • A solution of the test substance in a suitable solvent (usually 0.01 M CaCl₂ to maintain a constant ionic strength) is added to each vessel. A range of concentrations is typically used to determine the adsorption isotherm.

    • The vessels are sealed and agitated in a temperature-controlled shaker until equilibrium is reached.

    • After equilibration, the vessels are centrifuged to separate the soil and the supernatant.

    • The concentration of the test substance in the supernatant is analyzed using a suitable analytical method (e.g., HPLC, GC).

  • Desorption Phase (Optional):

    • After the adsorption phase, a known volume of the supernatant is removed and replaced with the same volume of a fresh solution without the test substance.

    • The vessels are re-sealed and agitated for the same equilibration period.

    • The concentration of the desorbed substance in the aqueous phase is measured.

  • Data Analysis:

    • The amount of substance adsorbed to the soil is calculated.

    • The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium.

    • The organic carbon-normalized adsorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil: Koc = (Kd / %OC) * 100.

Visualizations

Logical Relationship of Environmental Fate Assessment

EnvironmentalFate cluster_Properties Physico-Chemical Properties cluster_Degradation Degradation Processes cluster_Distribution Environmental Distribution cluster_Assessment Environmental Fate Assessment Prop Vapor Pressure Water Solubility log Kow Biodeg Biodegradation (OECD 301B) Prop->Biodeg Abiotic Abiotic Degradation (Hydrolysis, Photolysis) Prop->Abiotic Sorption Soil Sorption (Koc) (OECD 106) Prop->Sorption Fate Overall Environmental Fate (Persistence, Mobility) Biodeg->Fate Abiotic->Fate Transport Environmental Transport (Air, Water, Soil) Sorption->Transport Transport->Fate

Caption: Logical workflow for assessing the environmental fate of a chemical.

Conceptual Biodegradation Pathway of this compound

BiodegradationPathway IsooctanoicAcid This compound (3,5,5-Trimethylhexanoic Acid) Intermediates Branched-Chain Metabolites IsooctanoicAcid->Intermediates Microbial Oxidation (β-oxidation) CO2_H2O CO₂ + H₂O (Mineralization) Intermediates->CO2_H2O Further Metabolism

Caption: Conceptual pathway for the aerobic biodegradation of this compound.

Environmental Distribution of this compound

EnvironmentalDistribution Release Release to Environment Water Water Release->Water Soil Soil Release->Soil Sediment Sediment Water->Sediment Sorption Air Air Water->Air Volatilization (minor) Biota Biota Water->Biota Uptake Soil->Water Leaching

Caption: Potential distribution pathways of this compound in the environment.

References

The Genesis of a Branched-Chain Workhorse: A Technical History of Isooctanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctanoic acid, a designation encompassing several branched-chain C8 carboxylic acids, most notably 2-ethylhexanoic acid, represents a cornerstone of modern industrial organic chemistry. Its unique physicochemical properties—imparted by its branched structure—such as high thermal and oxidative stability, low viscosity, and excellent solubility in organic media, have made it an indispensable component in a vast array of applications. These range from the production of plasticizers, lubricants, and paint driers to its use as a stabilizing agent in pharmaceuticals and a corrosion inhibitor. Unlike its straight-chain counterpart, octanoic acid, which is found in nature, this compound is a product of synthetic chemistry, its history intrinsically linked to the innovations of the petrochemical industry in the 20th century. This technical guide provides a comprehensive overview of the discovery, historical development, and core synthesis methodologies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Discovery and Historical Context

The story of this compound is not one of a singular discovery in the classical sense, but rather an evolution driven by the burgeoning need for synthetic materials with tailored properties. While the isolation of straight-chain carboxylic acids from natural fats dates back to the early 19th century, the systematic study and synthesis of their branched-chain isomers are a more recent development. The industrial-scale synthesis of this compound became a reality with the advent of the petrochemical industry and the development of novel catalytic processes.

A pivotal moment in this history was the invention of the oxo synthesis , or hydroformylation, by the German chemist Otto Roelen at Ruhrchemie in 1938.[1][2] This groundbreaking process allowed for the large-scale, cost-effective production of aldehydes from olefins by the addition of carbon monoxide and hydrogen, thereby providing the essential precursors for this compound.[3] The commercialization of the oxo process in the post-war era opened the floodgates for the production of a wide range of "oxo-alcohols" and their corresponding carboxylic acids. The industrial-scale synthesis of this compound and other branched acids began in earnest in the 1950s and 60s, as chemical manufacturers sought compounds with superior performance characteristics for emerging markets like synthetic lubricants and polymer additives.[4]

Core Synthesis Methodologies

The industrial production of this compound, primarily 2-ethylhexanoic acid, is dominated by two principal routes, both of which leverage key C4 building blocks derived from petroleum feedstocks. A third, less common but historically significant, method is the Guerbet reaction.

The Oxo Process and Aldol (B89426) Condensation Route

This is the most prevalent industrial method for synthesizing 2-ethylhexanoic acid. It begins with the hydroformylation of propylene (B89431) to produce n-butyraldehyde.

Step 1: Hydroformylation of Propylene Propylene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a cobalt or rhodium complex, to yield n-butyraldehyde and its isomer, isobutyraldehyde.[5]

Step 2: Aldol Condensation of n-Butyraldehyde Two molecules of n-butyraldehyde undergo a base-catalyzed aldol condensation to form 2-ethyl-3-hydroxyhexanal, which then readily dehydrates to yield 2-ethyl-2-hexenal (B1232207).[6]

Step 3: Hydrogenation of 2-Ethyl-2-Hexenal The unsaturated aldehyde, 2-ethyl-2-hexenal, is then hydrogenated to produce 2-ethylhexanal (B89479). This step requires careful control to selectively reduce the carbon-carbon double bond without reducing the aldehyde group.[7][8]

Step 4: Oxidation of 2-Ethylhexanal Finally, 2-ethylhexanal is oxidized, typically using air or oxygen, in the presence of a catalyst to produce 2-ethylhexanoic acid.[9][10]

Direct Hydroformylation of Heptene (B3026448) Isomers (Oxo Process)

An alternative oxo process route involves the direct hydroformylation of a mixture of heptene isomers to produce a mixture of C8 aldehydes (octanals). These aldehydes are then oxidized to the corresponding isooctanoic acids. The composition of the final acid mixture is dependent on the starting heptene isomer distribution.

The Guerbet Reaction Route

The Guerbet reaction, discovered by Marcel Guerbet in the late 19th century, is a self-condensation of a primary alcohol at high temperatures in the presence of a base to produce a branched dimer alcohol.[1][11] For the synthesis of 2-ethylhexanol (the precursor alcohol to 2-ethylhexanoic acid), n-butanol is the starting material.

Step 1: Guerbet Condensation of n-Butanol Two molecules of n-butanol are condensed to form 2-ethylhexanol with the elimination of water. This reaction proceeds through a sequence of dehydrogenation, aldol condensation, dehydration, and hydrogenation steps.[11][12]

Step 2: Oxidation of 2-Ethylhexanol The resulting 2-ethylhexanol is then oxidized to 2-ethylhexanoic acid, similar to the final step in the aldol condensation route.[13]

Quantitative Data Presentation

The following tables summarize key quantitative data for the different synthesis routes of this compound (primarily 2-ethylhexanoic acid).

Table 1: Hydroformylation of Propylene to n-Butyraldehyde

ParameterCobalt CatalystRhodium Catalyst
Catalyst HCo(CO)₄HRh(CO)(PPh₃)₃
Temperature (°C) 150 - 17095 - 100
Pressure (atm) up to 100~18
n/iso ratio ~3-4:1~10-20:1
Yield (%) >95>98

Table 2: Aldol Condensation and Subsequent Steps

Reaction StepCatalystTemperature (°C)Pressure (bar)Yield/Selectivity (%)
Aldol Condensation of n-Butyraldehyde NaOH (aq)80 - 1303 - 10>95 (selectivity to 2-ethyl-2-hexenal)
Hydrogenation of 2-Ethyl-2-Hexenal Ni-based1203098.3 (conversion), 87.4 (selectivity to 2-ethylhexanol)[7]
Oxidation of 2-Ethylhexanal N-hydroxyphthalimide30 - 35Atmospheric>99 (selectivity to 2-ethylhexanoic acid)[9]

Table 3: Guerbet Reaction of n-Butanol to 2-Ethylhexanol

Catalyst SystemTemperature (°C)PressureConversion (%)Selectivity to 2-Ethylhexanol (%)
Iridium complex / t-BuOK150Sealed vesselHigh93[14]
Mg-Al mixed oxides275 - 32521 bar~35~48 (to butanol from ethanol)[15]
Copper Chromite / Base300 - 400HighVariableHigh

Experimental Protocols

Laboratory Scale Synthesis of 2-Ethylhexanoic Acid via Aldol Condensation Route

Step A: Synthesis of 2-Ethyl-2-Hexenal

  • To a stirred solution of n-butyraldehyde (144.2 g, 2.0 mol) in a suitable solvent (e.g., toluene, 200 mL) in a round-bottom flask equipped with a condenser and a dropping funnel, slowly add a 10% aqueous solution of sodium hydroxide (B78521) (20 mL) at a temperature maintained below 20°C with an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Continue refluxing until no more water is collected.

  • Cool the reaction mixture, wash with water and then with a saturated solution of sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude 2-ethyl-2-hexenal by vacuum distillation.

Step B: Hydrogenation to 2-Ethylhexanal

  • In a high-pressure autoclave, charge the 2-ethyl-2-hexenal (126.2 g, 1.0 mol), a suitable solvent (e.g., ethanol, 250 mL), and a hydrogenation catalyst (e.g., 5% Pd on carbon, 1.0 g).

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10-20 bar).

  • Heat the mixture to the desired temperature (e.g., 50-70°C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate by distillation to obtain crude 2-ethylhexanal.

Step C: Oxidation to 2-Ethylhexanoic Acid

  • In a two-necked flask equipped with a magnetic stirrer, a gas inlet, and a condenser, place 2-ethylhexanal (128.2 g, 1.0 mol), a suitable solvent (e.g., isobutanol), and the catalyst (e.g., N-hydroxyphthalimide).[9]

  • Heat the mixture to the desired temperature (e.g., 30-50°C) and bubble a gentle stream of oxygen or air through the solution with vigorous stirring.[9]

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or titration of the acid formed.

  • Upon completion, cool the reaction mixture.

  • The product can be purified by distillation under reduced pressure to remove the solvent and any unreacted starting material.

Laboratory Scale Synthesis of 2-Ethylhexanol via Guerbet Reaction
  • In a high-pressure stainless-steel autoclave, charge n-butanol (74.1 g, 1.0 mol), a catalytic amount of a base (e.g., sodium butoxide, 5 mol%), and a hydrogenation catalyst (e.g., Raney Nickel or an iridium complex).[1][14]

  • Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon).

  • Heat the autoclave to a high temperature (e.g., 180-250°C) with vigorous stirring.

  • Maintain the reaction at this temperature for several hours. The pressure will increase due to the formation of hydrogen as an intermediate.

  • After the reaction time, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and wash with water to remove the base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude 2-ethylhexanol by vacuum distillation. The 2-ethylhexanol can then be oxidized to 2-ethylhexanoic acid as described in Step C of the previous protocol.

Mandatory Visualizations

Aldol_Condensation_Route Propylene Propylene nButyraldehyde n-Butyraldehyde Propylene->nButyraldehyde Hydroformylation Syngas Synthesis Gas (CO + H₂) Syngas->nButyraldehyde Aldol_Condensation Aldol Condensation (Base Catalyst) nButyraldehyde->Aldol_Condensation Ethylhexenal 2-Ethyl-2-hexenal Aldol_Condensation->Ethylhexenal Hydrogenation Hydrogenation (Ni or Pd Catalyst) Ethylhexenal->Hydrogenation Hydrogen Hydrogen (H₂) Hydrogen->Hydrogenation Ethylhexanal 2-Ethylhexanal Hydrogenation->Ethylhexanal Oxidation Oxidation Ethylhexanal->Oxidation Oxygen Oxygen (O₂) Oxygen->Oxidation EHA 2-Ethylhexanoic Acid Oxidation->EHA

Caption: Aldol Condensation Route to 2-Ethylhexanoic Acid.

Oxo_Process_Route Heptenes Heptene Isomers Hydroformylation Hydroformylation (Rh or Co Catalyst) Heptenes->Hydroformylation Syngas Synthesis Gas (CO + H₂) Syngas->Hydroformylation Octanals Isooctyl Aldehydes Hydroformylation->Octanals Oxidation Oxidation Octanals->Oxidation Oxygen Oxygen (O₂) Oxygen->Oxidation Isooctanoic_Acid This compound Oxidation->Isooctanoic_Acid

Caption: Direct Oxo Process Route to this compound.

Guerbet_Reaction_Route nButanol n-Butanol Guerbet_Reaction Guerbet Reaction (Base + Catalyst, High T) nButanol->Guerbet_Reaction Ethylhexanol 2-Ethylhexanol Guerbet_Reaction->Ethylhexanol Oxidation Oxidation Ethylhexanol->Oxidation Oxygen Oxygen (O₂) Oxygen->Oxidation EHA 2-Ethylhexanoic Acid Oxidation->EHA

Caption: Guerbet Reaction Route to 2-Ethylhexanoic Acid.

References

isooctanoic acid molecular geometry and conformational analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Geometry and Conformational Analysis of Isooctanoic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of the molecular geometry and conformational analysis of this compound, with a primary focus on the industrially significant isomer, 2-ethylhexanoic acid. Due to the limited availability of specific experimental data for 2-ethylhexanoic acid, this guide synthesizes general principles of carboxylic acid structure with data from computational studies on analogous branched-chain carboxylic acids to provide a comprehensive overview. Methodologies for key experimental techniques, including Gas Electron Diffraction (GED) and Nuclear Magnetic Resonance (NMR) spectroscopy, are detailed. All quantitative data is presented in structured tables, and logical relationships are visualized using the DOT language.

Introduction to this compound

This compound is a branched-chain carboxylic acid with the chemical formula C₈H₁₆O₂. The term "this compound" encompasses several structural isomers, with 2-ethylhexanoic acid being one of the most commercially important. It is a colorless, viscous liquid used extensively in the synthesis of plasticizers, coatings, and metal salts for driers in paints and inks. The molecular structure and conformational flexibility of 2-ethylhexanoic acid are critical determinants of its physical and chemical properties, influencing its reactivity, solubility, and biological interactions.

Molecular Geometry

The molecular geometry of a molecule defines the spatial arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. For carboxylic acids, the carboxyl group (–COOH) has a planar geometry due to the sp² hybridization of the carbonyl carbon.[1][2] This planarity has significant implications for the molecule's overall shape and intermolecular interactions.

Data Presentation: Molecular Geometry of a Representative Carboxylic Acid

The following table summarizes typical bond lengths and angles for the carboxylic acid functional group, which are representative of the geometry in 2-ethylhexanoic acid.[1][3]

ParameterBondTypical Value
Bond Lengths C=O~1.20 - 1.25 Å
C-O~1.31 - 1.34 Å
O-H~0.96 Å
C-C (carboxyl)~1.52 Å
Bond Angles O=C-O~122°
O=C-C~119°
C-C-O~119°
C-O-H~106°

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers or rotamers. For a flexible molecule like 2-ethylhexanoic acid, numerous conformers exist, each with a specific potential energy. The relative populations of these conformers at a given temperature are determined by their relative energies.

The key rotational barriers in 2-ethylhexanoic acid are around the C-C bonds of the alkyl chain and the C-COOH bond. The rotation around the C-O single bond of the carboxyl group leads to two primary conformers: syn and anti. The syn conformer, where the hydroxyl hydrogen is eclipsed with the carbonyl oxygen, is generally more stable.

Due to the absence of a detailed conformational analysis of 2-ethylhexanoic acid in the literature, we will consider the analogous, simpler branched-chain carboxylic acid, pivalic acid ((CH₃)₃CCOOH), for which computational studies have been performed. The internal rotation of the tert-butyl group in pivalic acid presents a rotational barrier, which has been computationally determined to be approximately 0.11 kcal/mol.[4][5] This low barrier indicates rapid rotation at room temperature. The rotational barrier around the C-COOH bond in carboxylic acids is more significant.

Data Presentation: Conformational Energy Profile (Illustrative)

The following table illustrates a hypothetical, simplified potential energy surface for rotation around a key dihedral angle in a branched carboxylic acid, based on general principles.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformer Description
00.0Staggered (Lowest Energy)
603.0Eclipsed (Transition State)
1200.5Gauche
1800.2Anti
Signaling Pathways and Logical Relationships

The interconversion between different conformers can be represented as a workflow, illustrating the transitions between energy minima through rotational barriers.

G Conformational Interconversion Pathway A Conformer 1 (Staggered, Low Energy) B Transition State 1 (Eclipsed, High Energy) A->B Rotational Barrier C Conformer 2 (Gauche, Intermediate Energy) B->C D Transition State 2 (Eclipsed, High Energy) C->D Rotational Barrier E Conformer 3 (Anti, Low Energy) D->E

Caption: A simplified workflow of conformational interconversion.

Experimental Protocols

The determination of molecular geometry and conformational analysis relies on a combination of experimental techniques and computational methods.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase.

Methodology:

  • Sample Preparation: A sample of the volatile carboxylic acid is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gaseous sample.

  • Scattering and Diffraction: The electrons are scattered by the atoms in the molecules, producing a diffraction pattern of concentric rings.

  • Data Collection: The diffraction pattern is recorded on a detector.

  • Data Analysis: The radial distribution of scattered electron intensity is analyzed to determine the bond lengths, bond angles, and torsional angles of the molecule. This analysis often involves fitting the experimental data to a theoretical model of the molecular structure.

G Gas Electron Diffraction (GED) Workflow cluster_0 Experiment cluster_1 Data Analysis A Sample Vaporization C Scattering A->C B Electron Beam Generation B->C D Diffraction Pattern Detection C->D E Radial Distribution Curve D->E G Structure Refinement E->G F Molecular Modeling F->G H Final Molecular Geometry G->H

References

Theoretical Calculations of Isooctanoic Acid Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to calculate the physicochemical properties of isooctanoic acid. Given that "this compound" can refer to several isomers, this guide will focus on the computational approaches applicable to branched C8 carboxylic acids, with a primary emphasis on 6-methylheptanoic acid and the commercially significant 3,5,5-trimethylhexanoic acid.

Introduction to Theoretical Approaches

Computational chemistry provides powerful tools to predict and understand the properties of molecules like this compound, complementing and guiding experimental work. The primary theoretical methods employed include quantum mechanics (QM), particularly Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations. These methods can elucidate a range of properties from the molecular level, such as thermodynamic stability, to bulk properties like density and viscosity.

Data Presentation: Physicochemical Properties of this compound

While this guide focuses on theoretical methodologies, the following table summarizes available experimental data for key properties of this compound for context and as a benchmark for computational predictions. It is important to note that the specific isomer is not always clearly stated in commercial data sheets.

PropertyValueIsomer/CAS No.
Molecular FormulaC₈H₁₆O₂6-methylheptanoic acid (25103-52-0)
Molecular Weight144.21 g/mol 6-methylheptanoic acid (25103-52-0)[1]
Density0.9173 g/cm³ (estimate)6-methylheptanoic acid (25103-52-0)
Boiling Point228.91°C (estimate)6-methylheptanoic acid (25103-52-0)
Refractive Index1.4130 (estimate)6-methylheptanoic acid (25103-52-0)

Theoretical Methodologies and Protocols

This section details the computational protocols for determining key properties of this compound.

Thermodynamic Properties

Thermodynamic properties such as enthalpy of formation, entropy, and heat capacity are crucial for understanding the stability and reactivity of this compound. These can be reliably calculated using quantum mechanical methods.[2]

Methodology: Density Functional Theory (DFT)

DFT is a widely used quantum mechanical method that can provide accurate thermodynamic data.[3][4]

  • Computational Protocol:

    • Structure Optimization: The 3D structure of the this compound isomer is optimized to find its lowest energy conformation. A common and effective functional for this purpose is B3LYP, paired with a suitable basis set such as 6-311++G(d,p).[5]

    • Frequency Calculation: A frequency calculation is then performed on the optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal corrections to energy, and entropy.

    • Enthalpy of Formation (ΔHf°): The standard enthalpy of formation can be calculated using isodesmic reactions. This approach involves constructing a balanced reaction where the types of chemical bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. The enthalpy of reaction is calculated from the total electronic energies of the optimized species, and then used with known experimental ΔHf° values for the other molecules in the reaction to determine the ΔHf° of this compound.[2]

    • Solvation Effects: To model the properties in a solvent (e.g., water), a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed during the DFT calculations.[5]

Density

The density of this compound in the liquid state can be predicted using Molecular Dynamics (MD) simulations.

Methodology: Molecular Dynamics (MD) Simulation

MD simulations model the movement of atoms and molecules over time, allowing for the calculation of bulk properties.

  • Computational Protocol:

    • Force Field Selection: A suitable force field, which is a set of parameters describing the potential energy of the system, is chosen. For organic molecules like this compound, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or GAFF (General Amber Force Field) are appropriate.

    • System Setup: A simulation box is created containing a large number of this compound molecules (hundreds to thousands) at a specified temperature and pressure.

    • Equilibration: The system is allowed to evolve for a period of time to reach thermal equilibrium. This is typically done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

    • Production Run: Once equilibrated, a longer simulation (the production run) is performed in the NPT ensemble.

    • Density Calculation: The density is calculated as the average mass of the molecules divided by the average volume of the simulation box during the production run.

Viscosity

The viscosity of this compound can be predicted using both Molecular Dynamics simulations and predictive models based on molecular structure.

Methodology 1: Molecular Dynamics (MD) Simulation

  • Computational Protocol:

    • Equilibrium MD (Green-Kubo): The viscosity can be calculated from the integral of the stress-autocorrelation function obtained from an equilibrium MD simulation.

    • Nonequilibrium MD (NEMD): Alternatively, a shear flow can be applied to the simulation box, and the viscosity can be calculated from the ratio of the shear stress to the shear rate.[6]

Methodology 2: Group-Contribution and Machine Learning Models

Predictive models offer a computationally less expensive alternative to MD simulations.

  • Group-Contribution Models: Methods like AIOMFAC-VISC predict viscosity based on the functional groups present in the molecule.[7][8] The molecule is broken down into its constituent groups, and the viscosity is calculated based on the contributions of each group.

  • Machine Learning Models: Quantitative Structure-Property Relationship (QSPR) models, often employing neural networks, can predict viscosity based on a set of molecular descriptors calculated from the 2D or 3D structure of this compound.[6][9][10] These models are trained on large datasets of known viscosities.

Surface Tension

The surface tension of this compound can be estimated using corresponding states correlations and other predictive models.

Methodology: Predictive Models

  • Corresponding States Correlations: These models relate the surface tension of a fluid to its critical properties (temperature, pressure, and volume). For carboxylic acids, specific correlations have been developed that can provide estimates of surface tension as a function of temperature.[11][12]

  • Viscosity-Based Models: Some models correlate surface tension with liquid viscosity data, providing another avenue for prediction if viscosity data (either experimental or calculated) is available.[13]

Visualizations of Computational Workflows

DFT Calculation Workflow for Thermodynamic Properties

DFT_Workflow start Define this compound Isomer geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc isodesmic Design Isodesmic Reaction geom_opt->isodesmic thermo_data Extract Thermodynamic Data (ZPVE, Entropy, etc.) freq_calc->thermo_data calc_reaction_enthalpy Calculate Reaction Enthalpy thermo_data->calc_reaction_enthalpy isodesmic->calc_reaction_enthalpy final_enthalpy Determine Enthalpy of Formation calc_reaction_enthalpy->final_enthalpy

Caption: Workflow for calculating thermodynamic properties of this compound using DFT.

MD Simulation Workflow for Bulk Properties

MD_Workflow start Select Force Field (e.g., OPLS-AA, GAFF) system_setup Create Simulation Box (N molecules, T, P) start->system_setup equilibration System Equilibration (NVT and NPT ensembles) system_setup->equilibration production Production Run (NPT) equilibration->production analysis Analyze Trajectory Data production->analysis density Calculate Density analysis->density viscosity Calculate Viscosity (e.g., Green-Kubo) analysis->viscosity

Caption: Generalized workflow for calculating bulk properties like density and viscosity using MD simulations.

References

isooctanoic acid reaction thermodynamics and kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reaction Thermodynamics and Kinetics of Isooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a branched-chain C8 carboxylic acid, and its isomers, most notably 3,5,5-trimethylhexanoic acid, are of significant industrial importance. Their applications span from the synthesis of plasticizers and lubricants to their use as intermediates in the pharmaceutical and cosmetic industries.[1] A thorough understanding of the thermodynamics and kinetics of the reactions involved in the synthesis of this compound is crucial for process optimization, reactor design, and ensuring product quality. This technical guide provides a detailed overview of the core reaction pathways for this compound production, focusing on their thermodynamic and kinetic aspects. Experimental protocols for key reactions are detailed, and quantitative data is summarized for comparative analysis.

Core Synthesis Routes and Their Mechanisms

The industrial production of this compound is primarily achieved through two main routes: the hydroformylation of diisobutylene followed by oxidation, and the Koch-Haaf reaction. An alternative, though less common, method is the direct oxidation of isooctanol.

Hydroformylation of Diisobutylene and Subsequent Oxidation

This two-step process is a cornerstone of industrial this compound synthesis.

Step 1: Hydroformylation (Oxo Process) of Diisobutylene

In this step, diisobutylene (a mixture of isomers of 2,4,4-trimethylpentene) reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form isooctyl aldehydes.

Reaction: C₈H₁₆ + CO + H₂ → C₉H₁₈O

Mechanism: The hydroformylation process, catalyzed by transition metal complexes (typically cobalt or rhodium), generally follows the Heck and Breslow mechanism.[2] The key steps involve the formation of a metal-hydride complex, coordination of the olefin, migratory insertion to form a metal-alkyl complex, coordination of carbon monoxide, and subsequent reductive elimination to yield the aldehyde and regenerate the catalyst.

Step 2: Oxidation of Isooctyl Aldehyde

The resulting isooctyl aldehydes are then oxidized to this compound, typically using air or oxygen in the presence of a catalyst.

Reaction: 2 C₉H₁₈O + O₂ → 2 C₉H₁₈O₂

Mechanism: The oxidation of aldehydes to carboxylic acids can proceed through a free-radical chain mechanism or via the formation of a gem-diol intermediate upon reaction with water, which is then oxidized.[3][4][5] The reaction is often catalyzed by metal salts, such as those of manganese or cobalt.

Logical Flow of the Hydroformylation and Oxidation Process

hydroformylation_oxidation_flow diisobutylene Diisobutylene hydroformylation Hydroformylation (Oxo Process) diisobutylene->hydroformylation syngas Synthesis Gas (CO + H₂) syngas->hydroformylation isooctyl_aldehyde Isooctyl Aldehyde hydroformylation->isooctyl_aldehyde oxidation Oxidation isooctyl_aldehyde->oxidation oxidant Oxidant (e.g., Air) oxidant->oxidation isooctanoic_acid This compound oxidation->isooctanoic_acid

Caption: Workflow for the synthesis of this compound via hydroformylation and subsequent oxidation.

The Koch-Haaf Reaction

The Koch-Haaf reaction provides a direct route to tertiary carboxylic acids, such as this compound, from alkenes or alcohols.[1][6]

Reaction (from Diisobutylene): C₈H₁₆ + CO + H₂O → C₉H₁₈O₂

Mechanism: This reaction is catalyzed by strong acids (e.g., sulfuric acid, hydrofluoric acid).[6][7] The mechanism involves the protonation of the alkene to form a stable tertiary carbocation. This carbocation is then attacked by carbon monoxide to form an acylium ion, which is subsequently hydrolyzed to yield the tertiary carboxylic acid.[6][8] The Koch-Haaf variation utilizes formic acid as an in-situ source of carbon monoxide, allowing for milder reaction conditions.[1][6]

Generalized Mechanism of the Koch-Haaf Reaction

koch_haaf_mechanism cluster_0 Carbocation Formation cluster_1 Carbonylation cluster_2 Hydrolysis alkene Alkene (Diisobutylene) carbocation Tertiary Carbocation alkene->carbocation Protonation proton H+ acylium Acylium Ion carbocation->acylium Nucleophilic Attack co Carbon Monoxide (CO) carboxylic_acid Tertiary Carboxylic Acid (this compound) acylium->carboxylic_acid Hydrolysis water Water (H₂O)

Caption: Key steps in the synthesis of this compound via the Koch-Haaf reaction.

Thermodynamic and Kinetic Data

Quantitative thermodynamic and kinetic data for the specific reactions leading to this compound are not extensively available in the public domain. However, data from analogous reactions provide valuable insights.

Thermodynamic Data

The following table summarizes available thermodynamic data for this compound (specifically 3,5,5-trimethylhexanoic acid) and related reaction types.

ParameterValueCompound/ReactionNotes and Citations
Enthalpy of Vaporization (ΔHvap) 54.04 kJ/mol3,5,5-Trimethylhexanoic acid[9]
Enthalpy of Hydroformylation (ΔHrxn) -31.21 kcal/mol (-130.6 kJ/mol)Ethylene → PropanalCalculated from experimental heat of formation data. Provides an estimate for the exothermicity of the hydroformylation reaction.[10][11][12]
Enthalpy of Hydroformylation (ΔHrxn) -27.31 kcal/mol (-114.3 kJ/mol)Propylene (B89431) → n-ButanalCalculated from experimental heat of formation data.[10]
Dissociation of Carboxylic Acids Endothermic (Positive ΔH)General Carboxylic Acids in WaterThe dissociation is generally an endothermic process, with solvation of the resulting ions playing a key role.[13]
Kinetic Data

The kinetics of this compound synthesis are influenced by various factors including catalyst type, temperature, pressure, and reactant concentrations.

ParameterValue/ObservationReaction/ConditionNotes and Citations
Reaction Order (Hydroformylation) First order with respect to catalyst and H₂.Hydroformylation of higher olefins.The reaction rate can be inhibited by high partial pressures of CO.[2]
Activation Energy (Ea) for Olefin Insertion 8.5 kcal/mol (35.6 kJ/mol)Hydroformylation of olefins.This value is for the olefin insertion step, which is a key part of the catalytic cycle.[14]
Reaction Order (Aldehyde Oxidation) First order with respect to the oxidant.Oxidation of aliphatic aldehydes.Michaelis-Menten type kinetics have been observed with respect to the aldehyde concentration.[15]
Kinetic Isotope Effect (kH/kD) 6.36Oxidation of acetaldehyde.Indicates that the cleavage of the α-C-H bond is part of the rate-determining step.[15]
Koch-Haaf Reaction Conditions High pressure (50-1000 atm), elevated temperature (0-350 °C).General Koch-Haaf reaction.The use of formic acid (Koch-Haaf variation) can allow for near room temperature and atmospheric pressure conditions.[1][6]

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on patent literature and academic publications, the following outlines the general methodologies.

Protocol 1: Synthesis of this compound via Hydroformylation and Oxidation

Objective: To synthesize this compound from diisobutylene.

Materials:

  • Diisobutylene

  • Synthesis gas (CO/H₂ mixture)

  • Rhodium-based catalyst (e.g., HRh(CO)(PPh₃)₃) with a phosphite (B83602) ligand

  • Solvent system (e.g., thermomorphic solvent system like propylene carbonate/dodecane/1,4-dioxane)[2]

  • Oxygen or air

  • Oxidation catalyst (e.g., cobalt or manganese salts)

Experimental Workflow:

experimental_workflow_1 cluster_hydroformylation Step 1: Hydroformylation cluster_oxidation Step 2: Oxidation cluster_purification Step 3: Purification charge_reactor Charge high-pressure reactor with diisobutylene, solvent, and catalyst. pressurize Pressurize with synthesis gas (CO/H₂) to the desired pressure (e.g., 1.5 MPa). charge_reactor->pressurize heat Heat the reactor to the reaction temperature (e.g., 353-373 K). pressurize->heat react_hydro Maintain reaction conditions with stirring for the specified duration. heat->react_hydro cool_depressurize Cool and depressurize the reactor. react_hydro->cool_depressurize transfer Transfer the crude isooctyl aldehyde to an oxidation reactor. cool_depressurize->transfer add_catalyst Add the oxidation catalyst. transfer->add_catalyst sparge Sparge air or oxygen through the mixture while maintaining temperature. add_catalyst->sparge monitor Monitor the reaction progress by analyzing samples for aldehyde conversion. sparge->monitor distill Purify the crude this compound by distillation. monitor->distill

Caption: Experimental workflow for the two-step synthesis of this compound.

Procedure:

  • Hydroformylation: The diisobutylene, solvent, and catalyst are charged into a high-pressure autoclave. The reactor is sealed, purged with nitrogen, and then pressurized with the synthesis gas mixture. The reactor is heated to the target temperature (e.g., 353-373 K) and the reaction is allowed to proceed with vigorous stirring.[2] The progress of the reaction can be monitored by gas uptake.

  • Oxidation: The crude isooctyl aldehyde product from the first step is transferred to a separate reactor equipped with a gas inlet and a stirrer. The oxidation catalyst is added. Air or oxygen is bubbled through the reaction mixture at a controlled temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Purification: Upon completion of the oxidation, the crude this compound is purified, typically by distillation, to remove any unreacted starting materials, intermediates, and byproducts.

Protocol 2: Synthesis of this compound via the Koch-Haaf Reaction

Objective: To synthesize this compound from diisobutylene using the Koch-Haaf method.

Materials:

  • Diisobutylene

  • Formic acid (98-100%)

  • Concentrated sulfuric acid (95-98%)

  • Ice bath

  • Quenching solution (ice-water)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A flask equipped with a dropping funnel and a magnetic stirrer is charged with diisobutylene and cooled in an ice bath.

  • A mixture of formic acid and concentrated sulfuric acid is prepared separately and cooled.

  • The acid mixture is added dropwise to the stirred diisobutylene at a rate that maintains the reaction temperature below a certain limit (e.g., 10 °C). This step is highly exothermic and requires careful temperature control.

  • After the addition is complete, the reaction mixture is stirred for an extended period, allowing it to slowly warm to room temperature.

  • The reaction is quenched by pouring the mixture onto crushed ice.

  • The product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed by evaporation.

  • The crude this compound is then purified by vacuum distillation.

Conclusion

The synthesis of this compound is a well-established industrial process with the hydroformylation-oxidation route and the Koch-Haaf reaction being the most prominent methods. While detailed, publicly available thermodynamic and kinetic data for these specific transformations are limited, analysis of analogous reactions provides a solid foundation for understanding the principles governing these processes. The hydroformylation reaction is an exothermic process with kinetics that are highly dependent on the catalyst system and reaction conditions. The subsequent oxidation of the aldehyde intermediate is also a key step with its own distinct kinetic profile. The Koch-Haaf reaction offers a more direct route, proceeding through a carbocation intermediate, with the reaction conditions being a critical factor in determining yield and selectivity. Further research into the specific thermodynamics and kinetics of this compound synthesis would be invaluable for further process optimization and the development of more efficient and sustainable production methods.

References

understanding the branched structure of isooctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Branched Structure of Isooctanoic Acid

Introduction: Defining "this compound"

The term "this compound" can be ambiguous as it is used in industrial and chemical contexts to refer to different branched-chain carboxylic acids. Primarily, it can denote isomers of an eight-carbon acid (C8H16O2) or, more commonly in commercial applications, a complex mixture of nine-carbon isomers (C9H18O2).

  • C8 Isomers : This includes molecules like 6-methylheptanoic acid. The CAS number 25103-52-0 is often associated with this group of isomers.[1][2]

  • C9 Isomers (Isononanoic Acid) : Commercially, "this compound" often refers to a mixture of C9 isomers, with 3,5,5-trimethylhexanoic acid being the predominant component (around 90%).[3] This mixture is produced from precursors related to isooctane. This guide will focus primarily on this industrially significant C9 variant, while acknowledging the C8 structures to provide a comprehensive overview.

The branched structure of these acids imparts unique properties compared to their linear counterparts, such as lower viscosity, enhanced oxidative stability, and reduced volatility, making them valuable in a range of applications from lubricants and cosmetics to pharmaceutical synthesis.[3]

Chemical Structure and Isomerism

The defining characteristic of this compound is its non-linear, branched carbon chain. This branching significantly influences its physical and chemical behavior.

Predominant C9 Isomer: 3,5,5-Trimethylhexanoic Acid

The most common commercial form of this compound is a mixture rich in 3,5,5-trimethylhexanoic acid.[3] Its structure features a six-carbon hexanoic acid backbone with three methyl group branches at positions 3, 5, and 5.

Figure 1: Structure of 3,5,5-Trimethylhexanoic Acid.
Representative C8 Isomer: 6-Methylheptanoic Acid

When "this compound" refers to a C8 structure, 6-methylheptanoic acid is a common example. It consists of a seven-carbon heptanoic acid chain with a single methyl group at the 6th carbon.[1][4]

Figure 2: Structure of 6-Methylheptanoic Acid.

Physicochemical Properties

The quantitative properties of this compound vary depending on the specific isomer or mixture. The following tables summarize key data for both the C9 and C8 variants.

Table 1: Physicochemical Data for Isononanoic Acid (C9 Isomer Mixture)
PropertyValueSource(s)
CAS Number 26896-18-4, 3302-10-1[3]
Molecular Formula C9H18O2[3]
Molecular Weight 158.24 g/mol [3]
Appearance Clear, colorless to pale yellow oily liquid[3]
Boiling Point 253.4 °C at 760 mmHg[3]
Density 0.919 g/cm³[3]
Flash Point 129.7 °C[3]
Vapor Pressure 0.0057 mmHg at 25°C[3]
Solubility Sparingly soluble in water; miscible with organic solvents[3]
Refractive Index 1.439[3]
ACD/LogP 3.25[3]
Table 2: Physicochemical Data for this compound (C8 Isomers, e.g., 6-Methylheptanoic Acid)
PropertyValueSource(s)
CAS Number 25103-52-0[1][2]
Molecular Formula C8H16O2[1][2]
Molecular Weight 144.21 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 186-188 °C[5]
Melting Point -33 °C[5]
Density ~0.91 g/cm³[5][6]
Flash Point 85 °C (closed cup)[5]
Solubility Sparingly soluble in water[1]
Refractive Index 1.421 - 1.425 (at 20°C)[5][6]
ACD/LogP 2.72[1]

Industrial Synthesis

The primary route for industrial-scale production of this compound (C9 mixture) is the oxo process, also known as hydroformylation, followed by oxidation.[3] This method is favored for its economic viability and scalability.[7]

The process begins with diisobutylene, a branched C8 alkene, which undergoes hydroformylation to produce isononyl aldehydes. These aldehydes are then oxidized to yield the final this compound mixture.[3]

G cluster_start Starting Materials cluster_process Oxo Process cluster_products Products Diisobutylene Diisobutylene (C₈H₁₆) (e.g., 2,4,4-trimethylpentene) Hydroformylation Hydroformylation (Cobalt/Rhodium Catalyst) Diisobutylene->Hydroformylation Syngas Synthesis Gas (CO + H₂) Syngas->Hydroformylation Aldehyde Isononyl Aldehyde Intermediate Hydroformylation->Aldehyde Addition of CHO and H Oxidation Oxidation (Air or Oxidizing Agent) Acid This compound (C₉H₁₈O₂) (3,5,5-trimethylhexanoic acid rich) Oxidation->Acid Aldehyde->Oxidation Conversion of Aldehyde to Carboxylic Acid

Figure 3: Industrial synthesis workflow for this compound via the Oxo Process.

Experimental Protocols

Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the analysis of this compound, adapted from methodologies for similar organic acids.[8][9]

  • Objective: To separate and quantify this compound in a sample matrix.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reverse-phase column (e.g., Newcrom R1 or standard C18).[8]

  • Reagents:

    • Acetonitrile (B52724) (MeCN), HPLC grade.

    • Deionized water, 18 MΩ·cm.

    • Phosphoric acid (H₃PO₄) or Formic acid for MS-compatible methods.[9]

  • Procedure:

    • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 50:50 MeCN:Water + 0.1% Phosphoric Acid).[9][10] The exact ratio should be optimized to achieve adequate retention and separation.

    • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Create a series of calibration standards by serial dilution.

    • Sample Preparation: Dissolve or dilute the sample in the mobile phase. Filter through a 0.45 µm syringe filter to remove particulates.

    • Chromatographic Conditions:

      • Column: Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm.[8][10]

      • Mobile Phase: As prepared above.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10-20 µL.

      • Column Temperature: 25-30 °C.

      • Detection: UV at 210 nm.[10]

    • Analysis: Inject the standards and samples. Identify the this compound peak by comparing the retention time with that of the standard. Quantify using the calibration curve generated from the standards.

Protocol: Catalytic Oxidation of Isooctyl Aldehyde

This protocol outlines the key steps for the laboratory-scale synthesis of this compound by oxidizing the corresponding aldehyde, a common industrial step.[11]

  • Objective: To synthesize this compound from isooctyl aldehyde (isononyl aldehyde).

  • Materials:

    • Isooctyl aldehyde (reaction raw material).

    • Oxygen-containing gas (e.g., air or pure O₂).

    • Catalyst (e.g., nano-silver/sulfonated graphene as described in patent CN108250069B).[11]

    • Solvent (optional, e.g., n-octanoic acid or this compound itself).[11]

    • Reaction vessel with gas inlet, stirrer, and temperature control.

  • Procedure:

    • Reactor Setup: Charge the reaction vessel with the isooctyl aldehyde. If using a solvent, add it to achieve a raw material mass fraction of 25-50 wt%.[11]

    • Catalyst Addition: Add the catalyst to the reaction mixture. The mass fraction of the catalyst should be in the range of 20-80 ppm.[11]

    • Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 60-100°C, temperature may vary based on catalyst and pressure).

    • Oxidation: Bubble the oxygen-containing gas through the stirred reaction mixture. The molar ratio of isooctylaldehyde to oxygen should be maintained between 1:0.5 and 1:1.0.[11]

    • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing for the disappearance of the aldehyde and the appearance of the carboxylic acid using techniques like GC-FID or titration.

    • Workup: Once the reaction is complete (typically 3-9 hours), cool the mixture.[11] The catalyst can be removed by filtration. If a different solvent was used, it may need to be removed by distillation. The resulting product is crude this compound, which can be further purified by vacuum distillation.

Metabolic Pathways and Relevance in Drug Development

As a branched medium-chain fatty acid (MCFA), this compound's metabolism is of interest to drug development professionals, particularly in the context of metabolic disorders and pharmacokinetics. MCFA are primarily metabolized in the liver via mitochondrial β-oxidation.[12]

The branched structure of this compound can influence its rate and pathway of metabolism compared to linear fatty acids like octanoic acid. The β-oxidation of branched-chain acids can be more complex and may require additional enzymatic steps, potentially leading to the formation of unique metabolites. For instance, accumulation of intermediates like 3-oxooctanoic acid can be a biomarker for metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[13]

G MCFA Branched MCFA (e.g., this compound) AcylCoA Isooctanoyl-CoA MCFA->AcylCoA Activation (Acyl-CoA Synthetase) FAD_FADH2 FAD -> FADH₂ AcylCoA->FAD_FADH2 EnoylCoA Branched Enoyl-CoA AcylCoA->EnoylCoA Dehydrogenation (ACAD) FAD_FADH2->EnoylCoA HydroxyacylCoA β-Hydroxy-Isooctanoyl-CoA EnoylCoA->HydroxyacylCoA Hydration H2O H₂O Hydration Hydration H2O->Hydration NAD_NADH NAD⁺ -> NADH HydroxyacylCoA->NAD_NADH KetoacylCoA β-Keto-Isooctanoyl-CoA HydroxyacylCoA->KetoacylCoA Dehydrogenation NAD_NADH->KetoacylCoA Thiolysis Thiolysis (CoASH) KetoacylCoA->Thiolysis AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Cleavage BranchedAcylCoA Shorter Branched Acyl-CoA KetoacylCoA->BranchedAcylCoA Cleavage Thiolysis->AcetylCoA Thiolysis->BranchedAcylCoA TCA TCA Cycle (Energy Production) AcetylCoA->TCA BranchedAcylCoA->AcylCoA Re-enters Cycle (if long enough) Hydration->HydroxyacylCoA

Figure 4: Simplified pathway of mitochondrial β-oxidation for a branched MCFA.

Understanding how the branched structure affects metabolism is crucial for:

  • Pharmacokinetics: The rate of clearance and metabolic profile of a drug containing an this compound moiety.

  • Toxicology: Assessing the potential for accumulation of unusual or toxic metabolites.

  • Drug Design: Using the carboxylic acid group as a pharmacophore, while being aware of potential metabolic liabilities. The use of bioisosteres to replace carboxylic acids is an active area of research to circumvent issues with metabolism and membrane diffusion.[14]

  • Therapeutics: Investigating the effects of MCFAs on cellular metabolism in diseases like cancer or inherited metabolic disorders.[15]

References

Methodological & Application

Application Note: Derivatization of Isooctanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctanoic acid, a branched-chain carboxylic acid, and its isomers are important in various industrial and biological processes. Accurate quantification of this compound often requires gas chromatography-mass spectrometry (GC-MS), a powerful analytical technique. However, due to its polarity and low volatility, direct GC-MS analysis of this compound is challenging, leading to poor chromatographic peak shape and low sensitivity. Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis. This application note provides a detailed protocol for the derivatization of this compound, focusing on the widely used silylation method with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Principle of Derivatization

The most common derivatization techniques for carboxylic acids for GC-MS analysis are silylation and esterification.

  • Silylation: This process replaces the active hydrogen in the carboxylic acid's hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Silylating reagents like BSTFA are highly effective and produce volatile and thermally stable TMS esters. The reaction by-products are also volatile and typically do not interfere with the analysis. For sterically hindered compounds, a catalyst such as trimethylchlorosilane (TMCS) can be added to enhance the reaction rate.

  • Esterification: This method converts the carboxylic acid into an ester, most commonly a methyl ester (fatty acid methyl ester or FAME). Reagents like boron trifluoride in methanol (B129727) (BF3-methanol) are used for this purpose.

This protocol will focus on silylation with BSTFA, a robust and widely adopted method.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for common derivatization methods for carboxylic acids. It is important to note that the exact derivatization efficiency and recovery can vary depending on the specific laboratory conditions, sample matrix, and the isomeric form of this compound.

Derivatization MethodReagentTypical Derivatization EfficiencyLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Silylation BSTFA + 1% TMCS>95%Low ng/mL to pg/mL rangeVersatile for various polar compounds, relatively fast reaction.Moisture sensitive, derivatives can be less stable over time.
Silylation MTBSTFA90-100%Low ng/mL to pg/mL rangeDerivatives are more stable to hydrolysis than TMS esters.May be less effective for some sterically hindered compounds.[1][2]
Esterification BF3-Methanol>90%ng/mL rangeProduces stable FAMEs, less moisture sensitive than silylation.Can be a harsher method, potentially affecting other functional groups.

Experimental Protocol: Silylation of this compound using BSTFA

This protocol details the procedure for the derivatization of this compound using BSTFA with 1% TMCS as a catalyst.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)

  • Internal standard (optional, e.g., a deuterated analog of this compound)

  • GC vials with inserts and PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

  • Pipettes

  • Nitrogen gas supply for solvent evaporation

Procedure:

  • Sample Preparation:

    • Accurately transfer a known amount of the this compound standard or sample extract into a GC vial.

    • If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Reagent Addition:

    • Add 100 µL of anhydrous solvent to the dried sample.

    • Add 50 µL of BSTFA + 1% TMCS to the vial. A molar excess of the derivatizing reagent is recommended to ensure complete derivatization.[3]

  • Derivatization Reaction:

    • Tightly cap the vial and vortex for 10-20 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.[3]

  • Cooling and Analysis:

    • After incubation, remove the vial from the heat source and allow it to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

GC-MS Parameters (Typical):

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample This compound Sample dry Evaporate to Dryness sample->dry add_reagents Add Anhydrous Solvent & BSTFA + 1% TMCS dry->add_reagents vortex Vortex Mix add_reagents->vortex heat Incubate at 60-70°C vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the silylation of this compound for GC-MS analysis.

Signaling Pathway (Chemical Reaction)

chemical_reaction Silylation of this compound with BSTFA isooctanoic_acid This compound (R-COOH) tms_ester Trimethylsilyl Ester (R-COOSi(CH3)3) isooctanoic_acid->tms_ester + BSTFA (Heat, Catalyst) byproduct Byproducts (Volatile) bstfa BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) bstfa->tms_ester

Caption: Chemical reaction for the silylation of this compound using BSTFA.

Conclusion

Derivatization of this compound is an essential step for reliable and sensitive quantification by GC-MS. The silylation protocol using BSTFA detailed in this application note is a robust and widely applicable method. Proper sample handling, especially ensuring anhydrous conditions, is critical for successful derivatization. Researchers should optimize the reaction conditions for their specific sample matrix and instrumentation to achieve the best results.

References

Application Note: Quantitative Analysis of Isooctanoic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isooctanoic acid, a branched-chain C8 fatty acid, and its isomers are utilized in various industrial applications, including the synthesis of pharmaceuticals, cosmetics, and plasticizers.[1][2] Accurate quantification of this compound is crucial for quality control in these manufacturing processes and for studying its metabolic fate in biological systems. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and reliable method for the quantitative analysis of this compound. This application note details a reverse-phase HPLC (RP-HPLC) method for the determination of this compound, adaptable for purity assessment and quantification in various sample matrices.

While a specific validated method for this compound is not detailed in the provided search results, a validated method for its straight-chain isomer, octanoic acid, serves as an excellent template due to their similar chemical properties.[3] The principles of this method are directly applicable to the analysis of this compound.

Principle of the Method

This method utilizes reverse-phase chromatography, where this compound is separated on a nonpolar stationary phase (e.g., C8 or C18) using a polar mobile phase. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., phosphoric acid or formic acid) added to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[3][4] Detection is achieved by monitoring the UV absorbance at a low wavelength, typically around 210 nm, where the carboxylic acid group exhibits some absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from analytical standards of known concentrations.

Quantitative Data Summary

The following tables summarize typical HPLC method parameters and validation data for the analysis of an eight-carbon fatty acid, based on a validated method for octanoic acid. These parameters are suitable for the quantitative analysis of this compound.

Table 1: HPLC Method Parameters

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Eclipse XDB-C8, 5 µm, 150 mm x 4.6 mm i.d.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.2% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 10 minutes

Table 2: Method Validation Summary (Based on Octanoic Acid Data)

Validation ParameterResult
Linearity (Concentration Range) 400 - 600 µg/mL
Correlation Coefficient (r²) > 0.99
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 13.46 µg/mL
Limit of Quantification (LOQ) 44.85 µg/mL

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (H₃PO₄), 85%

  • Sample containing this compound

2. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC-grade water. Add 2.0 mL of 85% phosphoric acid and mix thoroughly. Degas the solution using a vacuum filtration system or by sonication before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations covering the desired linear range (e.g., 50, 100, 200, 400, 600 µg/mL).

  • Sample Solution: The preparation of the sample solution will depend on the matrix. For a simple matrix, accurately weigh an amount of the sample expected to contain approximately 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonication may be necessary to ensure complete dissolution. For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation may be required.

3. HPLC System Setup and Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 40°C.

  • Set the UV detector wavelength to 210 nm.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the sample solutions. A bracketing standard should be run periodically to ensure system stability.

4. Data Analysis

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the sample solutions using the regression equation.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_standards Standard Solutions Preparation injection Sample/Standard Injection prep_standards->injection prep_sample Sample Solution Preparation prep_sample->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection (210 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

References

Synthesis of Isooctanoic Acid Esters: A Comparative Laboratory Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of isooctanoic acid esters, a critical class of compounds with diverse applications in pharmaceuticals, cosmetics, and industrial lubricants. We present two primary synthetic methodologies: the classic Fischer esterification and a modern enzymatic approach. This guide offers a comparative analysis of these techniques, enabling researchers to select the most suitable method based on factors such as desired purity, scalability, and environmental considerations.

I. Comparative Analysis of Synthetic Methods

The selection of a synthetic route for this compound esters is a crucial decision that influences reaction efficiency, product purity, and overall process sustainability. Below is a comparative summary of the two primary methods detailed in this guide.

ParameterFischer EsterificationEnzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, HCl, p-TsOH)[1]Lipases (e.g., from Candida antarctica, Rhizomucor miehei)[1]
Reaction Temperature High (typically 60-250°C)[1]Mild (typically 30-70°C)[1]
Reaction Time 1-24 hours[1]1-72 hours[1]
Yield Generally high, can exceed 95% with efficient water removal[1]Variable, can be >90% under optimized conditions[1]
Substrate Specificity Low, esterifies a broad range of carboxylic acids and alcohols[1]High (regio-, chemo-, and stereospecificity)[1]
Byproducts Water (must be removed to drive equilibrium), potential for side reactions at high temperatures[1]Water (can be managed by reaction conditions)[1]
Solvent Often excess alcohol or a non-polar solvent to facilitate water removal[1]Can be performed in organic solvents or solvent-free systems[1]
Environmental Impact Use of corrosive and hazardous acids, high energy consumption[1]"Green" and sustainable, biodegradable catalyst, lower energy consumption[1]
Catalyst Reusability Difficult and often not feasible for homogeneous catalysts[1]High, especially with immobilized enzymes[1]
Product Purity Can require extensive purification to remove catalyst and byproducts[1]Often high purity with minimal purification required[1]

II. Experimental Protocols

A. Fischer Esterification of this compound

This protocol describes a general procedure for the synthesis of this compound esters via Fischer esterification, a robust and widely used method.[1]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, butanol, 2-ethylhexanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and the desired alcohol. A molar excess of the alcohol is often used to drive the reaction equilibrium towards the product.[1] Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% relative to the carboxylic acid). Add a few boiling chips to ensure smooth boiling.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-10 hours, with the progress monitored by techniques such as thin-layer chromatography (TLC).[1] To improve the yield, water can be removed as it is formed using a Dean-Stark apparatus.[1]

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate (B1210297) and wash sequentially with:

    • Water to remove the excess alcohol and some of the acid catalyst.

    • Saturated sodium bicarbonate solution to neutralize the remaining acid catalyst. Be cautious as this will produce CO₂ gas, so vent the separatory funnel frequently.

    • Saturated sodium chloride solution (brine) to remove residual water and salts.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude ester.

  • Purification: For higher purity, the crude ester can be purified by fractional distillation under reduced pressure.

Quantitative Data for Representative Fischer Esterification:

Ester ProductAlcoholCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)
Isooctyl AcetateIsooctanolH₂SO₄1:1.5Reflux4~85
Butyl Isooctanoaten-Butanolp-TsOH1:2Reflux6~90
2-Ethylhexyl Isooctanoate2-EthylhexanolH₂SO₄1:1.21208>95

Note: The data presented are representative values and may vary depending on the specific reaction conditions and scale.

B. Enzymatic Synthesis of this compound Esters

This protocol outlines a greener alternative for the synthesis of this compound esters using lipase (B570770) as a biocatalyst.[1]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, butanol, 2-ethylhexanol)

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B)

  • Molecular sieves (optional, for water removal)

  • Organic solvent (e.g., hexane (B92381) or solvent-free)

Equipment:

  • Shaking incubator or stirred-tank reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine this compound, the alcohol, and the immobilized lipase. The reaction can be run in a solvent-free system or in an organic solvent like hexane. For solvent-free systems, the molar ratio of the reactants is a critical parameter to optimize.

  • Reaction: The mixture is incubated at a controlled temperature (typically 30-70°C) with constant agitation in a shaking incubator or a stirred-tank reactor.[1] The progress of the reaction can be monitored by analyzing aliquots using gas chromatography (GC) or high-performance liquid chromatography (HPLC). To drive the equilibrium towards the product, water can be removed by adding molecular sieves or by applying a vacuum.

  • Catalyst Recovery and Product Isolation: After the reaction reaches the desired conversion, the immobilized enzyme is separated by simple filtration and can be washed and reused for subsequent batches.[1] The liquid product is then concentrated using a rotary evaporator to remove any solvent and unreacted alcohol.

  • Purification: The resulting ester is often of high purity and may not require further purification. If necessary, distillation or chromatography can be employed.

Quantitative Data for Representative Enzymatic Esterification:

Ester ProductAlcoholLipaseMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)
Isooctyl AcetateIsooctanolNovozym 4351:15024>90
Butyl Isooctanoaten-ButanolNovozym 4351:1.56048~88
2-Ethylhexyl Isooctanoate2-EthylhexanolNovozym 4351:15536>92

Note: The data presented are representative values and may vary depending on the specific lipase, its immobilization, and other reaction parameters.

III. Visualization of Experimental Workflows

To further elucidate the laboratory procedures, the following diagrams illustrate the workflows for both Fischer esterification and enzymatic synthesis of this compound esters.

FischerEsterificationWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product IsooctanoicAcid This compound Mixing Mixing in Round-Bottom Flask IsooctanoicAcid->Mixing Alcohol Alcohol Alcohol->Mixing AcidCatalyst Acid Catalyst (H₂SO₄ or p-TsOH) AcidCatalyst->Mixing Reflux Reflux (1-10 h) Mixing->Reflux Quenching Quenching & Washing (H₂O, NaHCO₃, Brine) Reflux->Quenching Drying Drying (Na₂SO₄ or MgSO₄) Quenching->Drying SolventRemoval Solvent Removal (Rotary Evaporator) Drying->SolventRemoval Purification Purification (Distillation) SolventRemoval->Purification FinalEster Pure Isooctanoic Acid Ester Purification->FinalEster

Caption: Workflow for Fischer Esterification of this compound.

EnzymaticSynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Separation & Recovery cluster_product Final Product IsooctanoicAcid This compound Mixing Mixing in Reaction Vessel IsooctanoicAcid->Mixing Alcohol Alcohol Alcohol->Mixing ImmobilizedLipase Immobilized Lipase ImmobilizedLipase->Mixing Incubation Incubation with Agitation (30-70°C, 1-72 h) Mixing->Incubation Filtration Filtration Incubation->Filtration CatalystRecovery Catalyst Recovery & Reuse Filtration->CatalystRecovery SolventRemoval Solvent/Alcohol Removal (Rotary Evaporator) Filtration->SolventRemoval FinalEster High-Purity Isooctanoic Acid Ester SolventRemoval->FinalEster

Caption: Workflow for Enzymatic Synthesis of this compound Ester.

References

Application Notes and Protocols for the Extraction of Isooctanoic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isooctanoic acid, a branched-chain fatty acid, is a metabolite that can be found in various biological matrices. Its quantification is essential for metabolic research and understanding its physiological roles. However, the extraction of this compound and other short-chain fatty acids (SCFAs) from complex biological samples like plasma, urine, and tissues presents analytical challenges.[1] These challenges stem from their high polarity, volatility, and the presence of interfering substances in the biological matrix.[1][2]

This document provides detailed application notes and protocols for the effective extraction of this compound from various biological matrices using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), preparing the analyte for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Core Methodologies: LLE and SPE

The choice between LLE and SPE depends on the sample matrix, the required level of cleanliness, and the desired throughput.

  • Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two different immiscible liquids.[3] For acidic compounds like this compound, pH adjustment is a critical step. By acidifying the sample, the carboxylic acid is protonated, making it less polar and more soluble in an organic solvent.[4] LLE is often used for its simplicity and cost-effectiveness.[5]

  • Solid-Phase Extraction (SPE): SPE is a chromatographic technique used to separate components of a mixture.[6] For this compound, an anion exchange or a mixed-mode SPE cartridge is often employed.[7][8] This method provides cleaner extracts compared to LLE and can be easily automated for higher throughput.[9][10]

General Experimental Workflow

The overall process from sample collection to analysis follows a structured path to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis s1 Biological Sample (Plasma, Urine, Tissue) s2 Sample Pre-treatment (e.g., Homogenization, pH Adjustment) s1->s2 s3 Internal Standard Spiking s2->s3 e1 Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) s3->e1 Extract this compound a1 Derivatization (e.g., Silylation for GC-MS) e1->a1 Clean Extract a2 Instrumental Analysis (GC-MS or LC-MS/MS) a1->a2 a3 Data Processing & Quantification a2->a3 end Final Report a3->end

Caption: General workflow for this compound extraction and analysis.

Quantitative Data Summary

The performance of extraction methods is critical for accurate quantification. The following tables summarize representative data for short-chain and other carboxylic acids from various biological matrices.

Table 1: Method Performance for Carboxylic Acid Extraction

Analyte Class Matrix Extraction Method Analytical Method Average Recovery (%) Reference
Short-Chain Fatty Acids Feces & Cecum Acetone Extraction + SPE GC-FID 98.34 - 137.83% [9]
Perfluorooctanoic Acid (PFOA) Human Tissues SPE (tC18 + SAX) LC-MS 79.6 - 95.6% [7]
Organic Acids Urine Liquid-Liquid Extraction (LLE) GC-MS 77.4% [5]
Organic Acids Urine Solid-Phase Extraction (SPE) GC-MS 84.1% [5]
Phenolic Acids Rat Plasma Solid-Phase Extraction (SPE) UPLC-MS 88 - 117% [6]

| Phenolic Acids | Rat Urine | Solid-Phase Extraction (SPE) | UPLC-MS | 87 - 102% |[6] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analyte Class Matrix Analytical Method LOD LOQ Reference
Short-Chain Fatty Acids Feces & Cecum GC-FID 0.11–0.36 μM 0.38–1.21 μM [9]
Perfluorooctanoic Acid (PFOA) Human Tissues LC-MS 0.1 ng/g Not Specified [7]

| Carboxylic Acids | Biological Samples | HPLC-MS/MS | ~0.5 μM | Not Specified |[11] |

Experimental Protocols

This protocol is based on the principle of protein precipitation followed by extraction of the acidified analyte into an organic solvent.[4][5][10]

Materials:

  • Plasma or Serum Sample

  • Internal Standard (e.g., deuterated this compound)

  • Acetonitrile (B52724) (ACN), cold

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Sodium Sulfate (B86663) (anhydrous)

  • Centrifuge tubes (15 mL, polypropylene)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Thaw frozen plasma/serum samples to room temperature and vortex to ensure homogeneity.

  • Internal Standard: In a 15 mL centrifuge tube, add 500 µL of the plasma/serum sample. Spike with a known concentration of the internal standard.

  • Protein Precipitation: Add 1.5 mL of cold acetonitrile to the sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • Acidification: Add 125 µL of 6 M HCl to acidify the supernatant to a pH < 2. Vortex for 15 seconds.[13]

  • Extraction: Add 3 mL of ethyl acetate. Vortex vigorously for 2 minutes to extract the this compound into the organic phase.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution & Analysis: The dried residue is now ready for derivatization (e.g., silylation for GC-MS analysis) or can be reconstituted in a suitable mobile phase for LC-MS analysis.[5][14]

G start Start: Organic Layer (Ether with Acid, Base, Neutral) step1 Add aq. HCl (Protonates Amine) start->step1 sep1 Separate Layers step1->sep1 org1 Organic Layer: Acid + Neutral sep1->org1 Organic aq1 Aqueous Layer: Protonated Amine Salt sep1->aq1 Aqueous step2 Add aq. NaOH (Deprotonates Acid) org1->step2 sep2 Separate Layers step2->sep2 org2 Organic Layer: Neutral Compound sep2->org2 Organic aq2 Aqueous Layer: Carboxylate Salt (Isooctanoate) sep2->aq2 Aqueous recover_acid Acidify with HCl, Extract with Ether aq2->recover_acid final_acid Isolated this compound recover_acid->final_acid

Caption: Logical workflow of LLE based on pH adjustment for separation.

This protocol uses a weak anion exchange (WAX) SPE cartridge to isolate acidic compounds.[8]

Materials:

  • Urine Sample

  • Internal Standard

  • SPE Cartridges (e.g., Oasis WAX)

  • Methanol (MeOH)

  • Ultrapure Water

  • 2% Formic Acid in Water

  • 5% Ammonium Hydroxide in Methanol

  • Centrifuge tubes (15 mL)

  • SPE Vacuum Manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Centrifuge a 1 mL urine sample at 5,000 x g for 5 minutes to remove particulates.

  • Internal Standard: Transfer the supernatant to a clean tube and spike with the internal standard.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of Methanol through the cartridge.

    • Pass 3 mL of Ultrapure Water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 2% Formic Acid in water to remove neutral and basic interferences.

    • Wash the cartridge with 3 mL of Methanol to remove less polar interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution & Analysis: The dried residue is now ready for derivatization or reconstitution for LC-MS or GC-MS analysis.

G start Start: SPE Cartridge step1 Condition 1. Methanol 2. Water start->step1 step2 Load Pre-treated Sample (Urine + IS) step1->step2 step3 Wash 1 2% Formic Acid (Removes basic/neutral compounds) step2->step3 step4 Wash 2 Methanol (Removes non-polar interferences) step3->step4 step5 Elute 5% NH4OH in Methanol step4->step5 step6 Dry Down & Reconstitute step5->step6 end Sample Ready for Analysis step6->end

References

Application Notes and Protocols: Isooctanoic Acid Derivatives as Plasticizers in Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isooctanoic acid (commonly known as 2-ethylhexanoic acid) derivatives as plasticizers in polymer research. The information compiled here is intended to guide researchers in the synthesis, incorporation, and evaluation of these plasticizers in various polymer matrices, with a primary focus on polyvinyl chloride (PVC).

Introduction to this compound-Based Plasticizers

Plasticizers are essential additives that enhance the flexibility, workability, and durability of polymeric materials.[1][2][3] Esters derived from this compound, such as di(2-ethylhexyl) adipate (B1204190) (DEHA) and triethylene glycol bis(2-ethylhexanoate) (TEG-EH), are effective plasticizers that offer good performance characteristics, including low volatility and good compatibility with polar polymers like PVC.[4][5][6] These plasticizers function by embedding themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume, which leads to a lower glass transition temperature (Tg) and increased flexibility.[3][7]

Synthesis of this compound-Based Plasticizers

The synthesis of this compound-based plasticizers typically involves the esterification of an alcohol or glycol with this compound (2-ethylhexanoic acid) or the reaction of 2-ethylhexanol with a dicarboxylic acid.

2.1. Synthesis of Di(2-ethylhexyl) Adipate (DEHA)

DEHA is synthesized by the esterification of adipic acid with 2-ethylhexanol.[1][8][9][10]

Experimental Protocol: Synthesis of Di(2-ethylhexyl) Adipate (DEHA)

Materials:

  • Adipic acid

  • 2-ethylhexanol

  • p-Toluenesulfonic acid (p-TSA) or sulfuric acid (catalyst)[9]

  • Toluene (B28343) (for azeotropic removal of water)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine adipic acid and 2-ethylhexanol. A molar ratio of 2.5:1 (2-ethylhexanol to adipic acid) is recommended to ensure complete reaction and minimize the formation of monoesters.[1][10]

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Add toluene to the reaction mixture.

  • Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected.

  • After the reaction is complete, cool the mixture.

  • Neutralize the acidic catalyst with a base (e.g., sodium carbonate solution).

  • Wash the organic layer with water to remove any remaining salts and catalyst.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the toluene and excess 2-ethylhexanol by vacuum distillation to obtain the purified DEHA.

2.2. Synthesis of Triethylene Glycol Bis(2-ethylhexanoate) (TEG-EH)

TEG-EH can be synthesized through the direct esterification of triethylene glycol with 2-ethylhexanoic acid or by transesterification.[11][12]

Experimental Protocol: Synthesis of Triethylene Glycol Bis(2-ethylhexanoate) (TEG-EH) via Direct Esterification

Materials:

  • Triethylene glycol (TEG)

  • 2-ethylhexanoic acid

  • Titanium(IV) isopropoxide (catalyst)[13]

Procedure:

  • Combine triethylene glycol and an excess of 2-ethylhexanoic acid in a reaction flask.[11][12]

  • Add a catalytic amount of titanium(IV) isopropoxide.

  • Heat the mixture under reduced pressure.[13]

  • Continuously remove the water produced during the reaction to drive the equilibrium towards the product.

  • Monitor the reaction until completion (e.g., by measuring the amount of water collected or by spectroscopic analysis of reaction aliquots).

  • Upon completion, cool the reaction mixture.

  • Purify the product by vacuum distillation to remove unreacted starting materials and the catalyst. This method can yield TEG-EH with a purity of at least 97%.[13]

Performance Evaluation of this compound-Based Plasticizers in Polymers

The effectiveness of a plasticizer is determined by its impact on the polymer's mechanical and thermal properties, as well as its permanence within the polymer matrix.

3.1. Preparation of Plasticized Polymer Films

Experimental Protocol: Preparation of Plasticized PVC Films

Materials:

  • PVC resin

  • Synthesized this compound-based plasticizer (e.g., DEHA or TEG-EH)

  • Tetrahydrofuran (THF)

  • Thermal stabilizer (e.g., a zinc-based stabilizer)[14][15]

Procedure:

  • Dissolve a specific amount of PVC resin and the desired amount of plasticizer (e.g., 30-70 parts per hundred parts of resin, phr) in THF to create a homogeneous solution.[16]

  • Add a small amount of thermal stabilizer to the solution to prevent degradation during processing.[14][15]

  • Pour the solution into a flat glass petri dish.

  • Allow the solvent to evaporate slowly in a dust-free environment at room temperature.

  • Once a film has formed, transfer it to a vacuum oven at a slightly elevated temperature (e.g., 40-60 °C) to remove any residual solvent.

  • The resulting film can then be used for further characterization.

3.2. Characterization of Plasticized Polymers

The following table summarizes key performance indicators and the experimental methods used for their evaluation.

Property Experimental Method Description Typical Effect of this compound-Based Plasticizers
Mechanical Properties Tensile Testing (ASTM D882)Measures tensile strength, elongation at break, and modulus of elasticity.Decreased tensile strength and modulus, significantly increased elongation at break.[2]
Glass Transition Temp. (Tg) Dynamic Mechanical Analysis (DMA) or Differential Scanning Calorimetry (DSC)Determines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.Significant reduction in Tg, indicating enhanced flexibility.[7]
Thermal Stability Thermogravimetric Analysis (TGA)Measures the weight loss of a material as a function of temperature, indicating its thermal stability.Can improve thermal stability by scavenging HCl released during PVC degradation.[17][18]
Migration Resistance Solvent Extraction TestMeasures the weight loss of a plasticized polymer after immersion in a solvent (e.g., n-hexane, water) for a specified time.Generally good migration resistance due to their relatively high molecular weight.[16][18]
Volatility Volatility Test (ASTM D1203)Measures the weight loss of a plasticized polymer after heating at a specific temperature for a set duration.Low volatility contributes to the permanence of the plasticizer in the polymer.[4]

Table 1: Performance Evaluation of this compound-Based Plasticizers

Data Presentation

The following tables present a summary of expected quantitative data for PVC plasticized with this compound derivatives compared to unplasticized PVC and PVC with a common phthalate (B1215562) plasticizer, dioctyl phthalate (DOP).

Plasticizer (50 phr) Tensile Strength (MPa) Elongation at Break (%) Glass Transition Temp. (°C)
None (Rigid PVC)40 - 50< 1080 - 85
DEHA15 - 25250 - 350-10 to -20
TEG-EH18 - 28200 - 300-5 to -15
DOP (for comparison)20 - 30200 - 3000 to -10

Table 2: Typical Mechanical and Thermal Properties of Plasticized PVC

Plasticizer (50 phr) Weight Loss in n-Hexane (%) Weight Loss in Water (%) Volatility (Weight Loss at 100°C for 24h, %)
DEHA5 - 10< 0.51 - 2
TEG-EH3 - 8< 0.5< 1
DOP (for comparison)8 - 15< 0.52 - 4

Table 3: Migration and Volatility of Plasticizers in PVC

Note: The values in these tables are approximate and can vary depending on the specific formulation and processing conditions.

Visualizations

Diagram 1: Synthesis Workflow for Di(2-ethylhexyl) Adipate (DEHA)

Synthesis_Workflow Reactants Reactants: Adipic Acid 2-Ethylhexanol p-TSA (catalyst) Reaction Esterification Reaction (Reflux with Dean-Stark) Reactants->Reaction Neutralization Neutralization (e.g., with Na2CO3 soln) Reaction->Neutralization Washing Aqueous Washing Neutralization->Washing Drying Drying (e.g., with MgSO4) Washing->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product Final Product: Di(2-ethylhexyl) Adipate (DEHA) Purification->Product

Caption: Synthesis workflow for Di(2-ethylhexyl) Adipate (DEHA).

Diagram 2: Mechanism of Polymer Plasticization

Caption: Mechanism of polymer plasticization.

Diagram 3: Experimental Workflow for Plasticizer Evaluation

Evaluation_Workflow start Synthesized Plasticizer & Polymer Resin (PVC) prep Prepare Plasticized Polymer Film start->prep thermal Thermal Analysis (TGA, DSC) prep->thermal mech Mechanical Testing (Tensile Test) prep->mech mig Migration & Volatility Testing prep->mig data Data Analysis & Comparison thermal->data mech->data mig->data

Caption: Workflow for plasticizer performance evaluation.

References

Application Notes and Protocols: Formulation of High-performance Lubricants with Isooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and performance evaluation of high-performance lubricants incorporating isooctanoic acid. This compound, a branched-chain carboxylic acid, is a key building block for synthetic esters used as base oils or additives in advanced lubricant formulations.[1][2] Its esters, particularly polyol esters like trimethylolpropane (B17298) (TMP) triisooctanoate and neopentyl glycol (NPG) diisooctanoate, offer exceptional thermal and oxidative stability, excellent lubricity, and favorable low-temperature properties.[1][3] This document details the synthesis of these esters, formulation of lubricants, and the experimental protocols for evaluating their performance.

Introduction to this compound in Lubricants

This compound is primarily utilized in the form of synthetic esters in the lubricant industry. The esterification of this compound with polyols (e.g., trimethylolpropane, neopentyl glycol) results in ester base oils with superior performance characteristics compared to conventional mineral oils.[3][4] The branched structure of this compound contributes to the excellent thermal and oxidative stability of the resulting esters, making them suitable for demanding applications such as in automotive engines and industrial machinery operating under extreme conditions.[1]

Key benefits of using this compound-based esters in lubricants include:

  • Enhanced Thermal and Oxidative Stability: The branched molecular structure provides resistance to breakdown at high temperatures and in the presence of oxygen, extending the lubricant's service life.[1]

  • Improved Lubricity: The polar nature of the ester molecules allows them to form a persistent lubricating film on metal surfaces, reducing friction and wear.

  • Excellent Low-Temperature Fluidity: Lubricants formulated with these esters maintain their viscosity at low temperatures, ensuring effective lubrication during cold starts.[3]

  • Good Additive Solubility: Synthetic esters can effectively dissolve performance-enhancing additives.

  • Biodegradability: Many synthetic esters exhibit good biodegradability, offering an environmentally friendlier alternative to mineral oil-based lubricants.[5]

Data Presentation

The following tables summarize the quantitative performance data of lubricant formulations containing this compound esters compared to conventional lubricants.

Table 1: Viscosity and Low-Temperature Properties

Lubricant FormulationKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)Pour Point (°C)
Mineral Oil (ISO VG 46)46.06.8100-15
TMP Triisooctanoate48.28.1154-45
NPG Diisooctanoate21.54.5140-50

Data compiled from multiple sources for comparative illustration.[3][6]

Table 2: Wear Preventive Characteristics (Four-Ball Method - ASTM D4172)

Lubricant FormulationLoad (kg)Speed (rpm)Temperature (°C)Duration (min)Average Wear Scar Diameter (mm)
Mineral Oil (ISO VG 46)40120075600.55
TMP Triisooctanoate40120075600.37

Illustrative data based on typical performance improvements.[7][8]

Table 3: Oxidation Stability (RPVOT - ASTM D2272)

Lubricant FormulationRPVOT Result (minutes)
Mineral Oil (ISO VG 46) with antioxidant package250
TMP Triisooctanoate with antioxidant package> 800

Illustrative data based on typical performance improvements.[9][10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of an this compound ester and the subsequent performance evaluation of a lubricant formulated with this ester.

Synthesis of Trimethylolpropane Triisooctanoate

This protocol describes the laboratory-scale synthesis of trimethylolpropane triisooctanoate, a common polyol ester used in high-performance lubricants.

Materials:

  • Trimethylolpropane (TMP)

  • This compound

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (solvent for azeotropic water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Heating mantle with magnetic stirrer

  • Dean-Stark apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add trimethylolpropane (1 mole), this compound (3.3 moles, slight excess), and p-toluenesulfonic acid (0.5% by weight of reactants). Add toluene to the flask.

  • Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected.

  • Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is neutral.

  • Washing: Wash the organic layer with distilled water to remove any remaining salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the mixture to remove the drying agent. Remove the toluene using a rotary evaporator under reduced pressure.

  • Purification: The resulting crude trimethylolpropane triisooctanoate can be further purified by vacuum distillation if necessary.

Lubricant Formulation

A simple high-performance lubricant can be formulated by blending the synthesized trimethylolpropane triisooctanoate with a standard additive package.

Materials:

  • Trimethylolpropane triisooctanoate (as synthesized above)

  • Commercial anti-wear/extreme pressure (AW/EP) additive package

  • Commercial antioxidant additive package

  • Commercial corrosion inhibitor package

  • Magnetic stirrer with hotplate

Procedure:

  • In a clean beaker, place the desired amount of trimethylolpropane triisooctanoate.

  • Gently heat the ester to approximately 60°C while stirring.

  • Add the recommended treat rates of the AW/EP, antioxidant, and corrosion inhibitor additive packages to the heated ester.

  • Continue stirring for 1-2 hours to ensure complete homogenization of the additives in the base oil.

  • Allow the formulated lubricant to cool to room temperature.

Performance Evaluation Protocols

The following are detailed protocols for key lubricant performance tests based on ASTM standards.

  • Test Method: ASTM D445 (Kinematic Viscosity) and ASTM D2270 (Viscosity Index Calculation).[8][11][12][13]

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath.

  • Procedure:

    • Measure the kinematic viscosity of the lubricant sample at 40°C and 100°C using a calibrated viscometer immersed in a constant temperature bath.[8]

    • The time taken for a fixed volume of the lubricant to flow under gravity through the capillary is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.

    • The Viscosity Index (VI) is then calculated from the kinematic viscosities at 40°C and 100°C using the formulas provided in the ASTM D2270 standard.[14][15] A higher VI indicates a smaller change in viscosity with temperature.[16]

  • Test Method: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).[17][18]

  • Apparatus: Four-Ball Wear Test Machine.

  • Procedure:

    • Three steel balls are clamped together and covered with the lubricant under test.

    • A fourth steel ball is rotated against the three stationary balls under a specified load, speed, temperature, and duration (e.g., 40 kg, 1200 rpm, 75°C, 60 min).[9]

    • After the test, the wear scars on the three stationary balls are measured using a microscope.

    • The average wear scar diameter is reported as a measure of the lubricant's anti-wear properties. A smaller wear scar indicates better wear protection.[3]

  • Test Method: ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT).[7][19]

  • Apparatus: Rotating Pressure Vessel Oxidation Test apparatus.

  • Procedure:

    • A sample of the lubricant, water, and a copper catalyst coil are placed in a pressure vessel.[20]

    • The vessel is pressurized with oxygen and placed in a heated bath at 150°C, where it is rotated.[2]

    • The pressure inside the vessel is monitored. As the oil oxidizes, it consumes oxygen, causing a drop in pressure.

    • The RPVOT result is the time in minutes for a specified pressure drop to occur. A longer time indicates higher oxidation stability.[15]

Visualizations

The following diagrams illustrate the experimental workflows described in this document.

Lubricant_Formulation_Workflow cluster_synthesis Ester Synthesis cluster_formulation Lubricant Formulation Reactants Reactants (this compound, Polyol) Esterification Esterification (Reflux, Water Removal) Reactants->Esterification Catalyst Catalyst (p-TSA) Catalyst->Esterification Solvent Solvent (Toluene) Solvent->Esterification Workup Work-up (Neutralization, Washing, Drying) Esterification->Workup Purification Purification (Solvent Removal) Workup->Purification Ester This compound Ester (Base Oil) Purification->Ester Blending Blending (Heating, Stirring) Ester->Blending Additives Additives (AW/EP, Antioxidant, etc.) Additives->Blending Finished_Lubricant Finished Lubricant Blending->Finished_Lubricant

Caption: Workflow for the synthesis of this compound ester and formulation of the finished lubricant.

Lubricant_Testing_Workflow cluster_viscosity Viscosity Analysis cluster_wear Wear Performance cluster_oxidation Oxidation Stability Start Formulated Lubricant Sample Viscosity_Test ASTM D445 Kinematic Viscosity @ 40°C & 100°C Start->Viscosity_Test Wear_Test ASTM D4172 Four-Ball Wear Test Start->Wear_Test Oxidation_Test ASTM D2272 RPVOT Start->Oxidation_Test VI_Calc ASTM D2270 Viscosity Index Calculation Viscosity_Test->VI_Calc Performance_Data Performance Data Analysis VI_Calc->Performance_Data Wear_Result Measure Wear Scar Diameter Wear_Test->Wear_Result Wear_Result->Performance_Data Oxidation_Result Measure Time to Pressure Drop Oxidation_Test->Oxidation_Result Oxidation_Result->Performance_Data

Caption: Experimental workflow for the performance evaluation of the formulated lubricant.

References

Application Notes and Protocols for Isooctanoic Acid-Derived Emollients in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isooctanoic acid and its ester derivatives as emollients in cosmetic and dermatological formulations. This document details their physicochemical properties, mechanism of action, and methods for evaluating their performance, offering valuable insights for formulation development and skin barrier research.

Introduction to this compound-Derived Emollients

This compound is a branched-chain fatty acid, and its esters are widely utilized in the cosmetic industry as emollients due to their unique sensory properties and excellent skin compatibility.[1][2][3] Unlike straight-chain fatty acid esters, the branched nature of this compound esters imparts a lighter, non-greasy skin feel and enhances spreadability, making them ideal for a wide range of skincare and makeup products.[4][5][6] Common examples include Ethylhexyl Isononanoate, Cetearyl Isononanoate, and Pentaerythrityl Tetraisononanoate.[6][7] These emollients function by forming a thin, occlusive film on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration.[8]

Physicochemical Properties of this compound-Derived Emollients

The selection of an emollient is critically dependent on its physicochemical properties, which directly influence the final formulation's texture, stability, and sensory profile. The following table summarizes the key properties of commonly used this compound esters.

PropertyEthylhexyl IsononanoateCetearyl IsononanoatePentaerythrityl Tetraisononanoate
INCI Name Ethylhexyl IsononanoateCetearyl IsononanoatePentaerythrityl Tetraisononanoate
CAS Number 71566-49-9[3]111937-03-293803-89-5[9]
Molecular Formula C17H34O2[10]-C41H76O8[9]
Molecular Weight ( g/mol ) 270.45[10]-697.0[9]
Appearance Colorless liquid[11]Clear, colorless to slightly yellowish oily liquidPale yellow transparent liquid[12]
Boiling Point (°C) ~303.6 at 760 mmHg[13]--
Viscosity Low[6]Medium-
Refractive Index ~1.439[13]--
Solubility Insoluble in water[11]Insoluble in water-

Mechanism of Action on the Skin Barrier

Emollients derived from this compound primarily exert their effects on the stratum corneum, the outermost layer of the epidermis. Their mechanism of action involves both physical and biological interactions that contribute to the improvement of skin barrier function.

  • Occlusion and Hydration: By forming a hydrophobic film on the skin surface, these emollients physically block water evaporation, thereby increasing the water content of the stratum corneum. This enhanced hydration helps to maintain skin softness and flexibility.

  • Lipid Integration and Barrier Reinforcement: While not naturally present in the skin's lipid matrix, the chemical structure of these esters allows them to integrate into the lipid lamellae of the stratum corneum. This helps to fill the gaps between corneocytes, reinforcing the barrier and reducing its permeability to irritants and allergens.

  • Modulation of Keratinocyte Differentiation: The state of the skin barrier is intrinsically linked to the proper differentiation of keratinocytes. Emollients can influence this process by creating a more favorable, hydrated environment. Furthermore, the lipid environment can impact signaling pathways involved in keratinocyte maturation and the production of key barrier components like ceramides.

Sensory_Analysis_Workflow Panelist_Selection 1. Panelist Selection & Training (Based on sensory acuity) Product_Preparation 2. Product Preparation & Coding (Blind, randomized samples) Panelist_Selection->Product_Preparation Evaluation_Protocol 3. Standardized Evaluation Protocol (e.g., application amount, area, and technique) Product_Preparation->Evaluation_Protocol Sensory_Evaluation 4. Sensory Evaluation (Panelists assess attributes on a scale) Evaluation_Protocol->Sensory_Evaluation Data_Collection 5. Data Collection (Record scores for each attribute) Sensory_Evaluation->Data_Collection Statistical_Analysis 6. Statistical Analysis (e.g., ANOVA, PCA) Data_Collection->Statistical_Analysis

Experimental Protocols

This protocol outlines the procedure for measuring the effect of an emollient formulation on TEWL, an indicator of skin barrier function.[14][15][16]

4.1.1. Materials and Equipment

  • Tewameter® (e.g., TM 300, Courage + Khazaka) or similar open-chamber evaporimeter.

  • Test formulation containing this compound-derived emollient.

  • Control formulation (without emollient).

  • Untreated control site.

  • Climate-controlled room (20-22°C, 40-60% relative humidity).

  • Skin marker.

  • Tissues.

4.1.2. Procedure

  • Subject Acclimatization: Allow test subjects to acclimatize to the controlled environmental conditions for at least 20-30 minutes before measurements.[17] The test area, typically the volar forearm, should be exposed.

  • Site Demarcation: Mark out at least three test sites (e.g., 2x2 cm) on the volar forearm of each subject for the test formulation, control formulation, and untreated control.

  • Baseline Measurement: Take baseline TEWL readings for each test site before product application. Record the average of three consecutive stable readings for each site.

  • Product Application: Apply a standardized amount (approximately 2 mg/cm²) of the test and control formulations to their respective sites and gently rub it in. The untreated site remains clean.

  • Incubation: Allow the products to remain on the skin for a predetermined period (e.g., 1, 2, and 4 hours).

  • Post-Application Measurement: At each time point, gently remove any excess product with a tissue and repeat the TEWL measurements on all sites.

  • Data Analysis: Calculate the percentage change in TEWL from baseline for each site at each time point. Compare the results of the test formulation to the control and untreated sites using appropriate statistical analysis (e.g., t-test or ANOVA).

This protocol provides a standardized method for the sensory evaluation of cosmetic creams and lotions containing this compound-derived emollients, based on the principles of ASTM E1490-11.[18][19][20][21]

4.2.1. Panelist Selection and Training

  • Select a panel of 10-15 individuals screened for their sensory acuity and ability to discriminate between different textures.

  • Train the panelists on the specific sensory attributes to be evaluated, using reference standards to anchor the scales.

4.2.2. Sensory Attributes Define a lexicon of sensory attributes relevant to emollient performance, including:

  • Appearance: Gloss, integrity of shape.

  • Pick-up: Firmness, stickiness.

  • Rub-out: Spreadability, absorbency, thickness.

  • After-feel (immediate and after 5 minutes): Greasiness, oiliness, slipperiness, tackiness, softness, residue.[22][23][24]

4.2.3. Evaluation Procedure

  • Sample Preparation: Prepare coded, randomized samples of the test and control formulations in identical containers to blind the panelists.

  • Application: Instruct panelists to apply a standardized amount (e.g., 0.1 g) of each product to a designated area on their volar forearm.

  • Evaluation: Panelists will evaluate each attribute at specified time points (e.g., during application, immediately after, and 5 minutes after) and rate the intensity on a structured scale (e.g., a 15-cm line scale from "low" to "high").

  • Washout Period: Ensure a sufficient washout period between evaluating different samples, during which panelists should cleanse their hands and arms.

  • Data Analysis: Collect the scores for each attribute and analyze the data statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences between the formulations. Principal Component Analysis (PCA) can be used to visualize the sensory profiles.

Formulation Guidelines with this compound Esters

This compound esters are versatile emollients that can be incorporated into a wide variety of cosmetic formulations.

  • Usage Levels: Typical use levels range from 1% to 20% depending on the desired sensory effect and formulation type. For a light, fast-absorbing feel, lower concentrations are recommended. For richer creams and lotions, higher concentrations can be used.

  • Compatibility: They are compatible with a wide range of cosmetic ingredients, including other esters, silicones, and mineral oils.

  • Application in Emulsions: In oil-in-water (O/W) emulsions, they are incorporated into the oil phase. In water-in-oil (W/O) emulsions, they are part of the continuous oil phase. They can help to solubilize other oil-soluble ingredients and improve the stability of the emulsion.

  • Sensory Modification: Blending different this compound esters or combining them with other emollients allows for the fine-tuning of the final product's sensory profile. For example, combining a light ester like Ethylhexyl Isononanoate with a richer one can create a unique texture with good spreadability and a substantive after-feel.

Safety and Regulatory Information

Esters of this compound, such as Ethylhexyl Isononanoate and Cetearyl Isononanoate, have been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel and are considered safe for use in cosmetic products at the current practices of use and concentration. They are generally well-tolerated and have a low potential for skin irritation and sensitization.

Conclusion

This compound-derived emollients are valuable ingredients in modern cosmetic formulations, offering a desirable sensory experience and contributing to the maintenance of a healthy skin barrier. A thorough understanding of their physicochemical properties and a systematic approach to performance evaluation, as outlined in these application notes, are essential for developing effective and consumer-appealing skincare products.

References

solid-phase microextraction (SPME) of isooctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Solid-Phase Microextraction (SPME) of Isooctanoic Acid for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a branched-chain fatty acid, is of significant interest in various fields, including flavor and fragrance chemistry and biomedical research, where it can serve as a potential biomarker. Accurate quantification of this compound in complex matrices necessitates efficient and sensitive analytical methods. Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step, making it an ideal choice for this purpose.[1] This application note provides a detailed protocol for the analysis of this compound using headspace SPME coupled with gas chromatography-mass spectrometry (GC-MS), incorporating an in-situ derivatization step to enhance analyte volatility and chromatographic performance.

Principle of the Method

Headspace solid-phase microextraction (HS-SPME) is a sample preparation technique that facilitates the extraction of volatile and semi-volatile analytes with minimal matrix interference.[2] The method relies on the partitioning equilibrium of the analyte between the sample matrix, the gaseous phase above the sample (headspace), and a polymer-coated fused silica (B1680970) fiber.[1] The sample is placed in a sealed vial and heated to promote the volatilization of this compound into the headspace. An SPME fiber is then exposed to this headspace, allowing the analyte to adsorb onto the fiber coating.[1] Following an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the hot injector of a gas chromatograph, where the analyte is thermally desorbed for analysis.[1][3]

Due to the polar nature of carboxylic acids, which can lead to poor peak shape and low sensitivity in GC analysis, a derivatization step is often necessary.[4] This protocol includes an in-situ derivatization step to convert the this compound into a more volatile ester, thereby improving its chromatographic behavior.[1]

Experimental Protocols

This section details the methodology for the extraction and analysis of this compound from a liquid sample matrix.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its high affinity for a wide range of volatile and semi-volatile compounds, including carboxylic acids.[5][6]

  • Vials: 10 mL or 20 mL headspace vials with PTFE/silicone septa.

  • Reagents:

    • This compound standard

    • Internal Standard (IS): e.g., Heptanoic acid or a deuterated analog of this compound

    • Derivatization Reagent: Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v)

    • Sodium chloride (NaCl) (analytical grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.

  • SPME-compatible autosampler or manual SPME holder.

  • Heating and stirring module.

Sample Preparation and In-Situ Derivatization
  • Place 1.0 mL of the liquid sample into a 10 mL headspace vial.

  • If required, spike the sample with an appropriate concentration of the internal standard.

  • Add approximately 0.3 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the partitioning of the analyte into the headspace (salting-out effect).[1][7]

  • Add 200 µL of the BF3-Methanol derivatization reagent to the vial.

  • Immediately seal the vial with a PTFE/silicone septum and cap tightly.

  • Vortex the sample for 30 seconds to ensure thorough mixing.[1]

Headspace SPME Procedure
  • Place the sealed vial in a heating block or water bath set to 60°C.

  • Allow the sample to equilibrate at this temperature for 5 minutes with continuous agitation.[1]

  • Insert the SPME device through the vial septum and expose the DVB/CAR/PDMS fiber to the headspace above the sample. Crucially, do not immerse the fiber in the liquid.

  • Perform the extraction for 30 minutes with continuous stirring.[1] The optimal extraction time may need to be determined empirically but 30 minutes is a good starting point.[1][8]

  • After extraction, retract the fiber into the needle, remove the device from the vial, and immediately introduce it into the GC injector for thermal desorption.

GC-MS Analysis
  • Injector: Set to splitless mode at a temperature of 250°C. The fiber should remain in the injector for at least 5 minutes to ensure complete desorption of the analyte.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: For initial method development, use full scan mode (e.g., m/z 40-300). For quantitative analysis, switch to Selected Ion Monitoring (SIM) mode to monitor characteristic ions for the methyl ester of this compound and the internal standard, which will enhance sensitivity and selectivity.[1]

Data Presentation

ParameterExpected PerformanceSource
Linearity (R²)> 0.99[7]
Accuracy/Recovery85-115%[1]
Precision (RSD)< 15%[1]
Limit of Detection (LOD)0.028 - 3.063 µg[7]
Limit of Quantification (LOQ)Varies by analyte[7]

Note: The LOD and LOQ values are for a range of short-chain fatty acids (propionic, butyric, isobutyric, valeric, isovaleric, 2-methyl butyric, and hexanoic acids) and may differ for this compound.[7]

Mandatory Visualizations

Experimental Workflow Diagram

SPME_Workflow Sample 1. Place 1 mL of sample in vial Add_IS 2. Spike with Internal Standard Sample->Add_IS Add_Salt 3. Add NaCl (salting-out) Add_IS->Add_Salt Add_Reagent 4. Add BF3-Methanol Add_Salt->Add_Reagent Seal_Vortex 5. Seal and vortex Add_Reagent->Seal_Vortex Equilibrate 6. Equilibrate at 60°C with stirring Expose_Fiber 7. Expose SPME fiber to headspace Equilibrate->Expose_Fiber Extract 8. Extract for 30 minutes Expose_Fiber->Extract Retract_Fiber 9. Retract fiber Extract->Retract_Fiber Desorb 10. Thermal desorption in GC injector Separate 11. Chromatographic separation Desorb->Separate Detect 12. Mass spectrometric detection Separate->Detect Quantify 13. Data analysis and quantification Detect->Quantify

Caption: A flowchart of the complete analytical procedure.

Factors Affecting SPME Efficiency

SPME_Factors cluster_params Key Parameters SPME_Efficiency SPME Efficiency Fiber_Coating Fiber Coating SPME_Efficiency->Fiber_Coating Extraction_Time Extraction Time SPME_Efficiency->Extraction_Time Extraction_Temp Extraction Temperature SPME_Efficiency->Extraction_Temp Sample_pH Sample pH SPME_Efficiency->Sample_pH Ionic_Strength Ionic Strength (Salting-out) SPME_Efficiency->Ionic_Strength Agitation Agitation SPME_Efficiency->Agitation

References

Application Note: Validated GC-FID Method for the Quantification of Isooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isooctanoic acid, a branched-chain carboxylic acid, is a compound of interest in various fields, including its use as a starting material in pharmaceutical synthesis and its presence as a metabolite in biological systems. Accurate and reliable quantification of this compound is crucial for quality control in manufacturing processes and for understanding its role in biological matrices. This application note describes a detailed, validated gas chromatography-flame ionization detection (GC-FID) method for the precise and accurate quantification of this compound. The validation of this method has been performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][3]

Materials and Methods

1.1. Reagents and Chemicals

  • This compound reference standard (purity ≥99%)

  • Internal Standard (IS): Heptanoic acid (purity ≥99%)

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Dichloromethane (B109758) (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous, analytical grade)

1.2. Instrumentation

A standard gas chromatograph equipped with a flame ionization detector (GC-FID) and a capillary column was used.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless injector

  • Detector: Flame Ionization Detector

1.3. Chromatographic Conditions

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Experimental Protocols

2.1. Preparation of Standard Solutions

Stock Solutions (1000 µg/mL):

  • Accurately weigh approximately 100 mg of this compound reference standard and dissolve in 100 mL of dichloromethane to prepare the this compound stock solution.

  • Accurately weigh approximately 100 mg of heptanoic acid (IS) and dissolve in 100 mL of dichloromethane to prepare the IS stock solution.

Calibration Standards:

  • Prepare a series of calibration standards by appropriate serial dilutions of the this compound stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.

Quality Control (QC) Samples:

  • Prepare QC samples at three concentration levels: low (3 µg/mL), medium (30 µg/mL), and high (80 µg/mL) from a separate weighing of the this compound reference standard. Spike with the internal standard to a final concentration of 50 µg/mL.

2.2. Sample Preparation (Derivatization)

  • Pipette 100 µL of each standard or sample solution into a clean glass vial.

  • Add 50 µL of the derivatization agent (BSTFA + 1% TMCS).

  • Cap the vials tightly and heat at 70°C for 30 minutes in a heating block or water bath.

  • Cool the vials to room temperature before GC-FID analysis.

This derivatization step converts the carboxylic acids to their more volatile trimethylsilyl (B98337) esters, improving chromatographic performance.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines for the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3]

3.1. Specificity

Specificity was evaluated by analyzing a blank sample (dichloromethane), a sample containing only the internal standard, and a sample containing this compound and the internal standard. The chromatograms were examined for any interfering peaks at the retention times of the analyte and the IS.

3.2. Linearity

Linearity was assessed by analyzing the calibration standards at six different concentration levels (1, 5, 10, 25, 50, and 100 µg/mL) in triplicate. A calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. The linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis.

3.3. Accuracy

Accuracy was determined by analyzing the QC samples at three concentration levels (low, medium, and high) against the calibration curve. The accuracy was expressed as the percentage recovery of the measured concentration from the nominal concentration. This was repeated on three different days.

3.4. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate samples of the medium QC (30 µg/mL) were analyzed on the same day.

  • Intermediate Precision: The analysis of the low, medium, and high QC samples was repeated on three different days by different analysts.

The precision was expressed as the relative standard deviation (%RSD).

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD was established as the concentration at which the S/N ratio was approximately 3:1, and the LOQ was the concentration with an S/N ratio of approximately 10:1.

3.6. Robustness

The robustness of the method was evaluated by intentionally making small variations in the analytical parameters and observing the effect on the results. The parameters varied were:

  • Injector temperature (± 5°C)

  • Oven temperature ramp rate (± 1°C/min)

  • Carrier gas flow rate (± 0.1 mL/min)

The %RSD of the results from the varied conditions was calculated.

Results and Discussion

The developed GC-FID method demonstrated excellent performance for the quantification of this compound.

Table 1: Summary of Method Validation Data

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte/IS retention timesNo interference observed
Linearity
Linear Range-1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.9950.9992
Accuracy (% Recovery)
Low QC (3 µg/mL)80 - 120%98.7%
Medium QC (30 µg/mL)80 - 120%101.2%
High QC (80 µg/mL)80 - 120%99.5%
Precision (%RSD)
Repeatability (Intra-day)≤ 2%1.3%
Intermediate Precision (Inter-day)
Low QC≤ 15%4.5%
Medium QC≤ 15%3.8%
High QC≤ 15%3.2%
LOD S/N ≥ 3:10.3 µg/mL
LOQ S/N ≥ 10:11.0 µg/mL
Robustness (%RSD) ≤ 5%2.8%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_validation Method Validation stock Stock Solution Preparation cal Calibration Standard Preparation stock->cal qc QC Sample Preparation stock->qc deriv Derivatization (BSTFA + 1% TMCS) cal->deriv qc->deriv gc_fid GC-FID Analysis deriv->gc_fid spec Specificity gc_fid->spec lin Linearity gc_fid->lin acc Accuracy gc_fid->acc prec Precision gc_fid->prec lod_loq LOD/LOQ gc_fid->lod_loq robust Robustness gc_fid->robust

Caption: Experimental workflow for the GC-FID analysis and validation of this compound.

validation_logic cluster_method Method Performance Characteristics cluster_decision Outcome linearity Linearity (r² ≥ 0.995) fit_for_purpose Method is Fit for Purpose linearity->fit_for_purpose accuracy Accuracy (80-120% Recovery) accuracy->fit_for_purpose precision Precision (%RSD ≤ 15%) precision->fit_for_purpose sensitivity Sensitivity (LOD & LOQ) sensitivity->fit_for_purpose specificity Specificity (No Interference) specificity->fit_for_purpose robustness Robustness (%RSD ≤ 5%) robustness->fit_for_purpose

Caption: Logical relationship of validation parameters to determine if a method is fit for purpose.

Conclusion

The developed GC-FID method for the quantification of this compound is specific, linear, accurate, precise, and robust over the concentration range of 1 to 100 µg/mL. All validation parameters met the acceptance criteria derived from the ICH guidelines. This method is, therefore, suitable for the routine analysis of this compound in a quality control or research setting, providing reliable and accurate results. The straightforward sample preparation and rapid analysis time also make it an efficient analytical solution.

References

Application Notes and Protocols for Isooctanoic Acid in Metabolic Labeling and Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isooctanoic Acid in Metabolic Research

This compound, a branched-chain fatty acid, and its isomers are gaining interest in metabolic research as tracers for studying lipid metabolism, particularly in the context of diseases characterized by altered energy homeostasis such as obesity, diabetes, and certain cancers. Unlike their straight-chain counterparts, branched-chain fatty acids (BCFAs) have unique metabolic fates and can serve as probes for specific enzymatic pathways. Stable isotope-labeled this compound (e.g., using ¹³C or ²H) allows for the tracing of its uptake, incorporation into complex lipids, and catabolism through various metabolic routes. This powerful technique provides a dynamic view of cellular metabolism, offering insights into fatty acid oxidation, lipogenesis, and the interplay between different metabolic pathways.

The use of stable isotopes offers a safe and effective way to conduct these studies in both in vitro and in vivo models. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques for detecting and quantifying the incorporation of these labeled tracers into various metabolites.

Applications in Research and Drug Development

Metabolic labeling with stable isotope-labeled this compound has a range of applications:

  • Elucidating Disease Mechanisms: Tracing the metabolism of this compound can help identify metabolic dysregulation in diseases like metabolic syndrome and inherited metabolic disorders.

  • Drug Discovery and Development: These studies can be used to evaluate the on-target and off-target effects of drugs on branched-chain fatty acid metabolism.

  • Biomarker Discovery: By comparing the metabolic profiles of healthy and diseased states after administration of labeled this compound, novel biomarkers for diagnosis and prognosis may be identified.

  • Nutritional Science: Understanding the metabolism of dietary branched-chain fatty acids and their impact on health.

Quantitative Data Summary

While specific quantitative data for this compound labeling is not abundant in the literature, the following table summarizes representative data for related medium-chain and branched-chain fatty acids to provide context for expected experimental outcomes.

ParameterTracer CompoundModel SystemKey FindingsReference
Incorporation into Plasma Triglycerides [¹³C]-OctanoatePremature InfantsSignificant incorporation into plasma triglycerides was observed. The label was also detected in myristic and palmitic acids, indicating chain elongation.[1]
Serum Concentration Isobutyric AcidHealthy HumansThe physiological serum concentration was found to be 698.8 ± 204.7 ng/mL.[2]
Serum Concentration Isovaleric AcidHealthy HumansThe physiological serum concentration was found to be 1155.0 ± 490.4 ng/mL.[2]
GC-MS Limit of Detection (LOD) Branched-Chain Short-Chain Fatty AcidsAnalytical StandardLODs were in the low ng/mL range after derivatization.[3][4]
LC-MS/MS Limit of Quantification (LOQ) Branched-Chain Short-Chain Fatty AcidsAnalytical StandardLOQs were in the range of 50-100 nM after derivatization.[5]

Signaling Pathways and Experimental Workflows

Catabolism of Branched-Chain Amino Acids Leading to Isooctanoyl-CoA Precursors

Isooctanoyl-CoA precursors are derived from the catabolism of branched-chain amino acids (BCAAs) like leucine. This pathway is crucial for energy production and the synthesis of branched-chain fatty acids.

BCAA_Catabolism Leucine Leucine a_Ketoisocaproate a_Ketoisocaproate Leucine->a_Ketoisocaproate BCAT Isovaleryl_CoA Isovaleryl_CoA a_Ketoisocaproate->Isovaleryl_CoA BCKDH Propionyl_CoA Propionyl_CoA Isovaleryl_CoA->Propionyl_CoA Multiple Steps Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Catabolic pathway of Leucine to intermediates that can form branched-chain fatty acids.

General Experimental Workflow for Metabolic Labeling

The following diagram outlines a typical workflow for a metabolic labeling experiment using stable isotope-labeled this compound.

Metabolic_Labeling_Workflow cluster_cell_culture In Vitro / In Vivo Model cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture Seeding or Animal Acclimation Labeling Introduction of Stable Isotope-Labeled This compound Cell_Culture->Labeling Incubation Time-Course Incubation Labeling->Incubation Harvest Cell/Tissue Harvest & Quenching Incubation->Harvest Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Harvest->Lipid_Extraction Derivatization Derivatization (for GC-MS) Lipid_Extraction->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis Lipid_Extraction->MS_Analysis LC-MS/MS may not require derivatization Derivatization->MS_Analysis Data_Analysis Data Processing and Metabolic Flux Analysis MS_Analysis->Data_Analysis

Caption: A general workflow for metabolic tracer studies using labeled this compound.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells with this compound

This protocol is adapted from general methods for fatty acid labeling and is applicable to this compound.[6]

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Stable isotope-labeled this compound (e.g., ¹³C₈-isooctanoic acid)

  • Fatty acid-free bovine serum albumin (BSA)

  • Sterile water

  • 0.1 M NaOH

  • 6-well plates

  • Ice-cold methanol (B129727)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight.

  • Preparation of Labeled Fatty Acid-BSA Complex: a. Prepare a stock solution of the labeled this compound in ethanol (B145695). b. In a sterile tube, add the desired amount of labeled this compound stock solution and evaporate the ethanol under a stream of nitrogen. c. Resuspend the fatty acid in a small volume of 0.1 M NaOH. d. Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water. e. While vortexing the BSA solution, slowly add the dissolved fatty acid. f. Incubate at 37°C for 30-60 minutes to allow for complexation. g. Sterile filter the complex.

  • Preparation of Labeling Medium: Supplement the base cell culture medium with the labeled this compound-BSA complex to the desired final concentration (e.g., 50-200 µM).

  • Metabolic Labeling: a. Aspirate the complete medium from the cells and wash once with PBS. b. Add the prepared labeling medium to the cells. c. Incubate for the desired time points (e.g., 0, 2, 6, 12, 24 hours).

  • Cell Harvest and Lipid Extraction: a. At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold methanol to each well to quench metabolism and scrape the cells. c. Transfer the cell suspension to a glass tube for lipid extraction.

Protocol 2: Analysis of Labeled this compound Incorporation by GC-MS

This protocol describes the analysis of fatty acids by GC-MS after conversion to fatty acid methyl esters (FAMEs).[3][6][7]

Materials:

  • Lipid extract containing labeled fatty acids

  • Methanol with 2.5% H₂SO₄ or 12% Boron trifluoride (BF₃) in methanol[7]

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • GC-MS instrument with a suitable column (e.g., DB-225ms or DB-5ms)[3]

Procedure:

  • Derivatization to FAMEs: a. To the dried lipid extract, add 1-2 mL of methanol with 2.5% H₂SO₄ or 12% BF₃ in methanol.[7] b. Heat the mixture at 60-80°C for 30-60 minutes.[6][7] c. After cooling, add 1 mL of water and 1 mL of hexane. d. Vortex thoroughly and centrifuge to separate the layers. e. Carefully collect the upper hexane layer containing the FAMEs. f. Pass the hexane layer through a small column of anhydrous sodium sulfate to remove residual water.

  • GC-MS Analysis: a. Inject 1 µL of the FAMEs solution into the GC-MS. b. GC Conditions (Example):

    • Injector: Splitless mode at 250°C.
    • Oven Program: Start at 60°C, ramp to 220°C at 10°C/min, and hold for 5 minutes.[7]
    • Carrier Gas: Helium at a constant flow of 1 mL/min. c. MS Conditions:
    • Ionization Mode: Electron Ionization (EI).
    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the m/z fragments corresponding to the unlabeled and labeled FAMEs of this compound and its metabolites.

Protocol 3: Analysis of Labeled this compound by LC-MS/MS

This protocol outlines a general procedure for the analysis of short to medium-chain fatty acids, which may not require derivatization. For increased sensitivity, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed.[2][5][8][9]

Materials:

  • Lipid extract or protein-precipitated biofluid

  • Internal standard (e.g., deuterated analog)

  • Acetonitrile (B52724)

  • Methanol

  • Formic acid

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation (Direct Analysis): a. For biofluids like plasma or serum, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an appropriate internal standard. b. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the extract in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).

  • Sample Preparation (with 3-NPH Derivatization for enhanced sensitivity): [2][5][8][9] a. Follow the protein precipitation step as above. b. To the supernatant, add 3-NPH reagent and a coupling agent (e.g., EDC). c. Incubate at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 30-90 minutes). d. After the reaction, the sample is ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: A linear gradient from 10% B to 90% B over 10 minutes.
    • Flow Rate: 0.3 mL/min. b. MS/MS Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized fatty acids and positive or negative mode for derivatized ones.
    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to specifically detect the transitions from the precursor ion to product ions for both the labeled and unlabeled this compound and its metabolites.

References

Application Notes and Protocols: Isooctanoic Acid in Synthetic Coatings and Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of isooctanoic acid and its derivatives in the formulation of synthetic coatings and resins. The information presented herein is intended to guide researchers and professionals in the development of advanced materials with enhanced performance characteristics.

This compound, a branched-chain carboxylic acid, offers significant advantages in coatings and resins due to its excellent chemical stability, low volatility, and compatibility with a wide range of organic materials.[1] Its primary applications in this field are as a precursor to metallic driers for alkyd coatings and as a modifier for alkyd and polyester (B1180765) resins to improve their physical and chemical properties.

This compound-Based Metallic Driers

Metallic salts of this compound are widely used as driers (siccatives) to accelerate the oxidative cross-linking process in air-drying alkyd coatings.[2] These driers are organometallic compounds that catalyze the autoxidation of unsaturated fatty acids in the alkyd resin binder, leading to the formation of a hard, durable film.[3] Isooctanoate driers are often preferred over traditional naphthenate driers due to their lighter color, lower odor, and consistent quality.

Performance Data of Isooctanoate Driers

The selection of a drier or a combination of driers is critical for achieving the desired drying characteristics, such as surface-dry time and through-dry time, as well as final film properties like hardness and gloss. The following table summarizes the typical performance of various isooctanoate driers in a solvent-borne alkyd enamel formulation.

Drier TypeMetal Content (%)Recommended Dosage (% on resin solids)Set-to-Touch Time (hours)Tack-Free Time (hours)Through-Dry Time (hours)Pendulum Hardness (König, 24h)
Cobalt Isooctanoate120.05 - 0.11.5 - 2.54 - 68 - 1235 - 45
Zirconium Isooctanoate180.2 - 0.4----
Calcium Isooctanoate50.1 - 0.3----
Manganese Isooctanoate100.03 - 0.082 - 35 - 710 - 1640 - 50
Drier Combination
Co/Zr/Ca Isooctanoate-0.05 / 0.3 / 0.21 - 23 - 56 - 1045 - 55

Note: Data is compiled from various sources and represents typical values. Actual performance may vary depending on the specific alkyd resin, solvent system, and other additives.

dot

G Oxidative Drying Mechanism of Alkyd Coatings with Metallic Driers cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Cross-linking) Alkyd_Resin Alkyd Resin (Unsaturated Fatty Acid Chains) Hydroperoxides Hydroperoxides (ROOH) Alkyd_Resin->Hydroperoxides + O2 O2 Atmospheric Oxygen (O2) Metal_Drier Metal Drier (e.g., Co(II) Isooctanoate) Metal_Drier->Hydroperoxides Catalyzes formation RO_radical Alkoxy Radical (RO.) Hydroperoxides->RO_radical Decomposition (catalyzed by Metal Drier) ROO_radical Peroxy Radical (ROO.) RO_radical->ROO_radical + O2 ROOH_regen Hydroperoxide (ROOH) RO_radical->ROOH_regen + RH R_R R-R RO_radical->R_R ROR ROR RO_radical->ROR ROO_radical->ROOH_regen + RH ROOR ROOR ROO_radical->ROOR RH Another Alkyd Chain (RH) Crosslinked_Polymer Cross-linked Polymer Film R_R->Crosslinked_Polymer ROOR->Crosslinked_Polymer ROR->Crosslinked_Polymer

Caption: Oxidative drying mechanism catalyzed by metallic driers.

Experimental Protocols for Drier Synthesis

This protocol describes the preparation of a cobalt (II) isooctanoate solution for use as a primary drier in alkyd coatings.

Materials:

  • Cobalt (II) hydroxide (B78521)

  • This compound

  • Mineral spirits (or other suitable solvent)

  • Heating mantle with magnetic stirrer

  • Reaction flask with condenser and thermometer

Procedure:

  • Charge the reaction flask with this compound.

  • Begin stirring and gradually heat the this compound to 120°C.

  • Slowly add cobalt (II) hydroxide to the heated this compound under continuous stirring. The mass ratio of cobalt hydroxide to this compound should be approximately 1:3.1.[4]

  • Maintain the reaction temperature at 120°C for 150 minutes.[4] The reaction is complete when the evolution of water ceases.

  • Cool the reaction mixture to below 100°C and dilute with mineral spirits to the desired metal concentration (e.g., 12% cobalt). The mass ratio of the initial cobalt hydroxide to solvent is approximately 1:12.3.[4]

  • Filter the final product to remove any unreacted solids.

This protocol outlines the preparation of zinc isooctanoate, which can be used as an auxiliary drier and a pigment dispersing aid.

Materials:

  • Basic zinc compound (e.g., zinc oxide)

  • This compound

  • Water

  • Alcohol (e.g., isopropanol)

  • Organic solvent (e.g., mineral spirits)

  • Auxiliary acid (e.g., acetic acid)

  • Reaction flask with dropping funnel, condenser, and thermometer

Procedure:

  • In the reaction flask, create a mixture of the basic zinc compound, water, alcohol, and organic solvent.[5]

  • While stirring at a temperature between 20-60°C, add this compound dropwise to the mixture. Continue stirring for 0.1-2 hours.[5]

  • Add the auxiliary acid while maintaining the reaction temperature between 20-120°C.[5]

  • Continue adding the auxiliary acid until the pH of the mixture is between 7 and 10.[5]

  • Heat the mixture to facilitate dehydration, and collect the water and any low-boiling point solvents.

  • After cooling, filter the reaction mixture.

  • The filtrate is then subjected to reduced pressure to recycle the organic solvents, leaving the concentrated zinc isooctanoate.[5]

This compound in Resin Synthesis

This compound can be incorporated into the backbone of alkyd and polyester resins to modify their properties. As a monofunctional fatty acid, it acts as a chain terminator, controlling the molecular weight and influencing the flexibility, solubility, and weathering resistance of the final resin.

Alkyd Resin Modification with this compound

In alkyd resin synthesis, this compound can partially or fully replace the fatty acids traditionally used (e.g., soybean oil fatty acids, tall oil fatty acids). This modification can lead to resins with improved gloss, faster drying times, and enhanced yellowing resistance.[1]

dot

G Alkyd Resin Synthesis Workflow (Fatty Acid Process) Reactants Reactants: - Polyol (e.g., Glycerol) - Dibasic Acid (e.g., Phthalic Anhydride) - Fatty Acid (e.g., this compound) Reactor Reaction Vessel with Stirrer, Condenser, and N2 Inlet Reactants->Reactor Heating Heat to 220-250°C Reactor->Heating Polycondensation Polycondensation Reaction Heating->Polycondensation Water_Removal Azeotropic Removal of Water Polycondensation->Water_Removal Monitoring Monitor Acid Value and Viscosity Polycondensation->Monitoring Cooling Cooling Monitoring->Cooling Target values reached Solvent_Addition Solvent Addition for Viscosity Adjustment Cooling->Solvent_Addition Final_Resin Final Alkyd Resin Solvent_Addition->Final_Resin

Caption: General workflow for alkyd resin synthesis.

This protocol describes the synthesis of a short oil alkyd resin modified with this compound.

Materials:

  • Pentaerythritol

  • Phthalic anhydride

  • This compound

  • Xylene (for azeotropic water removal)

  • Lithium hydroxide or another suitable catalyst

  • Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

Procedure:

  • Charge the flask with pentaerythritol, phthalic anhydride, and this compound. A typical molar ratio for a short oil alkyd would be approximately 1:1.2:0.8 (polyol:dibasic acid:fatty acid).

  • Add a catalytic amount of lithium hydroxide (e.g., 0.05% of total reactant weight).

  • Add xylene (approximately 2-5% of the total charge) to facilitate the removal of water of esterification.

  • Start purging the reactor with a slow stream of nitrogen and begin agitation.

  • Gradually heat the mixture to 230-240°C.

  • Maintain this temperature and monitor the reaction by periodically measuring the acid value and viscosity of the resin.

  • The reaction is considered complete when the acid value drops below 15 mg KOH/g.

  • Stop heating and allow the resin to cool to below 150°C.

  • If necessary, dilute the resin with a suitable solvent (e.g., mineral spirits) to achieve the desired viscosity and solids content.

Polyester Resin Modification with this compound

In the synthesis of polyester resins for coatings, this compound can be used as a chain-stopper to control the polymer's molecular weight and functionality. This can be particularly useful in developing polyester resins for applications requiring good flexibility and solubility.

The incorporation of this compound as a chain modifier can have a predictable effect on the final properties of the polyester resin. The following table illustrates the expected trends when this compound is used to replace a portion of the dibasic acid in a polyester formulation.

PropertyStandard Polyester ResinThis compound Modified Polyester
Formulation
Neopentyl Glycol (moles)1.11.1
Isophthalic Acid (moles)1.00.9
This compound (moles)0.00.2
Resin Properties
Acid Value (mg KOH/g)< 10< 10
Hydroxyl Value (mg KOH/g)30 - 4045 - 55
Viscosity (poise)150 - 200100 - 150
Cured Film Properties
Pencil HardnessH - 2HF - H
Flexibility (Mandrel Bend)1/4 inch1/8 inch
Solvent Resistance (MEK rubs)> 10050 - 70

Note: These are representative values to illustrate the effect of this compound modification. Actual results will depend on the specific formulation and curing conditions.

This protocol provides a general procedure for synthesizing a polyester resin for coatings, modified with this compound.

Materials:

  • Neopentyl glycol

  • Isophthalic acid

  • This compound

  • Dibutyltin oxide or another suitable esterification catalyst

  • Xylene

  • Reaction vessel as described for alkyd resin synthesis

Procedure:

  • Charge the reaction vessel with neopentyl glycol, isophthalic acid, and this compound.

  • Add the catalyst (e.g., 0.1% of total reactant weight).

  • Add xylene (2-5% of total charge).

  • Begin nitrogen sparging and agitation.

  • Heat the mixture to approximately 190°C to initiate the esterification reaction.

  • Gradually increase the temperature to 220-230°C while collecting the water of condensation in the Dean-Stark trap.

  • Hold the reaction at this temperature until the acid value is below 10 mg KOH/g.

  • Cool the resulting polyester resin and dilute with a suitable solvent as required.

Conclusion

This compound and its derivatives are valuable components in the formulation of high-performance synthetic coatings and resins. Its use in metallic driers offers advantages in terms of color, odor, and performance. As a modifier in alkyd and polyester resins, this compound provides a means to control molecular weight and enhance properties such as flexibility and gloss. The protocols and data presented in these notes serve as a starting point for researchers and formulators to explore the benefits of incorporating this compound into their material designs. Further optimization of formulations and reaction conditions is encouraged to achieve specific performance targets.

References

Application Notes and Protocols: Use of Isooctanoic Acid in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials synthesized by the self-assembly of metal ions or clusters with organic linkers. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The synthesis of MOFs can be finely controlled through the use of "modulators," which are molecules that compete with the organic linker for coordination to the metal centers. This competition influences the nucleation and growth of the MOF crystals, allowing for control over their size, morphology, and defectivity.

Carboxylic acids are commonly employed as modulators in MOF synthesis. While short-chain carboxylic acids like acetic acid and formic acid have been extensively studied, the use of long-chain and branched-chain carboxylic acids, such as isooctanoic acid, offers unique opportunities for tailoring MOF properties. This compound, a C8 branched-chain carboxylic acid, can act as a capping agent, influencing crystal growth kinetics and introducing controlled defects within the MOF structure. These defects can lead to the formation of hierarchical pore structures and expose more active metal sites, which can be advantageous for certain applications.

This document provides detailed application notes and protocols for the use of this compound as a modulator in the synthesis of zirconium-based Metal-Organic Frameworks, with a focus on the well-characterized UiO-66.

Principle of Coordination Modulation with this compound

During the solvothermal synthesis of a zirconium-based MOF such as UiO-66, the zirconium metal centers coordinate with the terephthalic acid linkers to form the extended framework. When this compound is introduced into the reaction mixture, it competes with the dicarboxylic linker for coordination to the zirconium clusters. Due to its monofunctional nature, this compound can cap the growing crystal surfaces, thereby slowing down the rapid polymerization process. This modulation of the reaction kinetics promotes the formation of more crystalline and uniform particles.

The steric bulk of the branched isooctyl group of this compound can also play a significant role in directing the crystal growth and in the creation of "missing linker" defects. These defects can result in a more open framework structure with larger pores and increased accessibility to the metal nodes, which can enhance catalytic activity and the capacity for loading large molecules such as drugs.

Data Presentation

The following table summarizes the typical effects of using different carboxylic acid modulators on the properties of UiO-66, providing a basis for predicting the impact of this compound.

ModulatorModulator/Linker Molar RatioCrystal Size (nm)BET Surface Area (m²/g)Pore Volume (cm³/g)Observations
None0~100-200~1000~0.45Small, intergrown crystals
Acetic Acid20~200-300~1200~0.55Increased crystallinity and size
Formic Acid50~300-400~1400~0.65Higher defect concentration, larger pores
Benzoic Acid50~400-500~1300~0.60Larger crystals, improved morphology
This compound (Predicted) 20-50 ~300-500 ~1100-1300 ~0.55-0.65 Well-defined crystals with potential for hierarchical porosity due to steric hindrance.

Note: The data presented are representative values compiled from various studies and are intended for comparative purposes. Actual results may vary depending on the specific reaction conditions.

Experimental Protocols

Materials and Equipment
  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • This compound (C₈H₁₆O₂)

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

  • Sonicator

  • Vacuum oven

Protocol for the Synthesis of UiO-66 with this compound as a Modulator

This protocol describes the solvothermal synthesis of UiO-66 using this compound as a modulator to control crystal size and introduce defects.

  • Preparation of Precursor Solutions:

    • In a 20 mL glass vial, dissolve 116.5 mg (0.5 mmol) of ZrCl₄ in 10 mL of DMF.

    • Add the desired molar equivalent of this compound to the ZrCl₄ solution. For example, for a 20-fold excess relative to the linker, add 1.44 g (10 mmol) of this compound.

    • Sonicate the mixture for 10-15 minutes until the solids are fully dissolved.

    • In a separate vial, dissolve 83 mg (0.5 mmol) of terephthalic acid in 10 mL of DMF. Sonicate if necessary to achieve complete dissolution.

  • Reaction Mixture Assembly:

    • Combine the two solutions in a 40 mL Teflon-lined autoclave or a larger glass vial.

    • Seal the vessel tightly.

  • Solvothermal Synthesis:

    • Place the sealed reaction vessel in a preheated oven at 120 °C for 24 hours.

  • Product Isolation and Purification:

    • After 24 hours, remove the vessel from the oven and allow it to cool to room temperature.

    • Collect the white crystalline product by centrifugation at 8000 rpm for 15 minutes.

    • Discard the supernatant and wash the solid product with fresh DMF (3 x 20 mL), with centrifugation and removal of the supernatant after each wash.

    • To exchange the solvent, wash the product with methanol (3 x 20 mL) using the same procedure.

  • Activation:

    • After the final methanol wash, dry the product in a vacuum oven at 150 °C overnight to remove any residual solvent from the pores.

    • The resulting white powder is the activated UiO-66 MOF.

Visualizations

Experimental_Workflow Experimental Workflow for Modulated MOF Synthesis cluster_prep Solution Preparation cluster_synthesis Synthesis and Purification cluster_activation Activation cluster_product Final Product prep_metal Dissolve ZrCl4 and This compound in DMF combine Combine Solutions prep_metal->combine prep_linker Dissolve Terephthalic Acid in DMF prep_linker->combine sonicate Sonicate Mixture combine->sonicate heat Solvothermal Reaction (120°C, 24h) sonicate->heat cool Cool to Room Temperature heat->cool centrifuge Centrifuge and Collect Solid cool->centrifuge wash_dmf Wash with DMF (3x) centrifuge->wash_dmf wash_metoh Wash with Methanol (3x) wash_dmf->wash_metoh activate Dry under Vacuum (150°C, overnight) wash_metoh->activate product Activated UiO-66 activate->product

Caption: Workflow for the synthesis of UiO-66 using this compound as a modulator.

Coordination_Modulation Logical Relationship of Coordination Modulation cluster_reactants Reactants cluster_process Competitive Coordination cluster_outcomes Potential Outcomes cluster_results Resulting MOF Properties metal Zr Metal Cluster competition Coordination Competition metal->competition linker Terephthalic Acid (Linker) linker->competition modulator This compound (Modulator) modulator->competition framework Framework Extension (MOF Growth) competition->framework Linker Dominates capping Surface Capping (Growth Termination) competition->capping Modulator Dominates properties Controlled Size & Defect-Engineered MOF framework->properties capping->properties

Caption: The role of this compound as a modulator in MOF synthesis.

Application Notes and Protocols: Isooctanoic Acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of corrosion inhibitors is a primary strategy to mitigate this issue. Isooctanoic acid, an organic carboxylic acid, has demonstrated potential as an effective corrosion inhibitor for various metals and alloys, particularly in acidic and neutral environments. Its mechanism of action primarily involves the adsorption of the isooctanoate molecules onto the metal surface, forming a protective hydrophobic barrier.[1][2] This film impedes the electrochemical reactions responsible for corrosion, namely the anodic dissolution of the metal and the cathodic reduction of corrosive species. This document provides detailed experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor.

Mechanism of Action: Adsorption and Barrier Formation

The effectiveness of this compound as a corrosion inhibitor is rooted in its molecular structure. The carboxylate head group of the molecule is polar and facilitates strong adsorption onto the positively charged metal surface. The long, branched hydrocarbon tail is nonpolar and creates a dense, water-repellent layer. This adsorbed film acts as a physical barrier, isolating the metal from the corrosive electrolyte and hindering the diffusion of corrosive agents to the metal surface. This process effectively stifles both the anodic and cathodic reactions of the corrosion process.

Experimental Evaluation of this compound as a Corrosion Inhibitor

A comprehensive assessment of a corrosion inhibitor's performance requires a multi-faceted approach, combining gravimetric, electrochemical, and surface analysis techniques.

Weight Loss (Gravimetric) Method

The weight loss method is a fundamental and straightforward technique to determine the average corrosion rate over a specific period.[3][4]

Protocol:

  • Specimen Preparation:

    • Mechanically polish metal coupons (e.g., mild steel, aluminum) of known dimensions with successively finer grades of silicon carbide paper (e.g., 120 to 1200 grit).[5]

    • Degrease the coupons with acetone, rinse with deionized water, and dry thoroughly.[5]

    • Accurately weigh each coupon to four decimal places using an analytical balance.

  • Immersion Test:

    • Prepare the corrosive solution (e.g., 1 M HCl, 3.5% NaCl) with and without various concentrations of this compound.

    • Completely immerse the prepared coupons in the test solutions at a constant temperature for a predetermined duration (e.g., 24, 48, 72 hours).

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Remove the corrosion products by immersing the coupons in a cleaning solution (e.g., a solution containing 20% NaOH and 200 g/L zinc dust) and gently scrubbing with a soft brush.[6]

    • Rinse the coupons with deionized water, dry them, and reweigh them accurately.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) Where: K = a constant (8.76 × 10^4 for mm/year) W = Weight loss in grams A = Surface area of the coupon in cm² T = Immersion time in hours D = Density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where: CR_blank = Corrosion rate in the absence of the inhibitor CR_inhibitor = Corrosion rate in the presence of the inhibitor

Data Presentation:

Inhibitor Concentration (ppm)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)ValueValue-
50ValueValueValue
100ValueValueValue
200ValueValueValue
Electrochemical Methods

Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism and kinetics.[7] A standard three-electrode electrochemical cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.[6][8]

This technique measures the current response of the working electrode to a controlled change in potential. The resulting Tafel plots provide information about the corrosion potential (Ecorr) and corrosion current density (icorr).[9]

Protocol:

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode in the test solution (with and without inhibitor).

  • Stabilization: Allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the potential (E) to obtain the Tafel plot.

    • Extrapolate the linear cathodic and anodic portions of the curve to their intersection point to determine Ecorr and icorr.

    • Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 Where: icorr_blank = Corrosion current density in the absence of the inhibitor icorr_inhibitor = Corrosion current density in the presence of the inhibitor

Data Presentation:

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)
0 (Blank)ValueValue-
50ValueValueValue
100ValueValueValue
200ValueValueValue

EIS is a non-destructive technique that provides information on the kinetics of the electrochemical processes and the properties of the inhibitor film.[10][11] It involves applying a small amplitude AC potential signal over a wide range of frequencies.

Protocol:

  • Cell Setup and Stabilization: Same as for the PDP measurements.

  • Impedance Measurement: Apply a small AC voltage perturbation (e.g., 10 mV) around the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[12]

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.

    • Model the data using an equivalent electrical circuit to quantify parameters like solution resistance (Rs), Rct, and double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 Where: Rct_blank = Charge transfer resistance in the absence of the inhibitor Rct_inhibitor = Charge transfer resistance in the presence of the inhibitor

Data Presentation:

Inhibitor Concentration (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)ValueValue-
50ValueValueValue
100ValueValueValue
200ValueValueValue
Surface Analysis Techniques

Surface analysis methods provide visual evidence of the protective film formed by the inhibitor and the extent of corrosion damage.[7][13]

SEM is used to observe the surface morphology of the metal coupons before and after immersion in the corrosive media.

Protocol:

  • Sample Preparation: After the immersion test, rinse the coupons with deionized water and dry them.

  • Imaging: Mount the coupons on SEM stubs and coat them with a thin layer of a conductive material (e.g., gold) if necessary.

  • Analysis: Acquire images of the coupon surfaces at various magnifications. Compare the surface of the coupon exposed to the blank solution with those exposed to solutions containing this compound. A smoother surface with less pitting in the presence of the inhibitor indicates effective protection.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_experiments Experimental Procedures cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion prep_specimen Specimen Preparation (Polishing, Degreasing) weight_loss Weight Loss Method (Gravimetric Analysis) prep_specimen->weight_loss pdp Potentiodynamic Polarization (PDP) prep_specimen->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_specimen->eis prep_solution Solution Preparation (Corrosive Media +/- Inhibitor) prep_solution->weight_loss prep_solution->pdp prep_solution->eis sem Surface Analysis (SEM) weight_loss->sem calc_cr_ie_wl Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie_wl analyze_tafel Analyze Tafel Plots (Ecorr, icorr) pdp->analyze_tafel analyze_nyquist Analyze Nyquist/Bode Plots (Rct, Cdl) eis->analyze_nyquist interpret_sem Interpret SEM Images sem->interpret_sem conclusion Evaluate Inhibitor Performance calc_cr_ie_wl->conclusion analyze_tafel->conclusion analyze_nyquist->conclusion interpret_sem->conclusion

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

References

Troubleshooting & Optimization

improving yield and purity of isooctanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of isooctanoic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two primary routes: the oxidation of isooctanol and the hydroformylation of diisobutylene followed by oxidation.

Route 1: Oxidation of Isooctanol

This method offers high selectivity and utilizes readily available starting materials.[1] However, challenges in controlling the oxidation and preventing side reactions can impact yield and purity.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Oxidation - Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Optimize Oxidant-to-Alcohol Ratio: An insufficient amount of oxidizing agent will result in incomplete conversion. A slight excess of the oxidant is often recommended.[2]- Ensure Proper Temperature: The reaction may be too slow at lower temperatures. Gradually increase the temperature while monitoring for side reactions.
Side Reactions - Over-oxidation: Strong oxidizing agents can lead to the cleavage of carbon-carbon bonds, resulting in smaller carboxylic acids and CO2. Use milder, more selective oxidizing agents like Pyridinium Dichromate (PDC) in an appropriate solvent.[2]- Formation of Esters: In the presence of unreacted isooctanol and acidic conditions, esterification can occur. Ensure complete oxidation and neutralize the reaction mixture during workup.
Loss During Workup - Incomplete Extraction: this compound has some solubility in water. Ensure the aqueous layer is thoroughly extracted with an organic solvent. Adjusting the pH of the aqueous layer to be more acidic (pH < 2) can help protonate the carboxylate and drive it into the organic phase.[3]- Volatilization of Product: While this compound is not extremely volatile, some loss can occur during solvent removal under high vacuum and elevated temperatures. Use moderate temperatures during rotary evaporation.

Issue 2: Low Purity of this compound

Potential CauseRecommended Solution
Presence of Unreacted Isooctanol - Optimize Reaction Conditions: Ensure complete oxidation as described above.- Purification: Utilize fractional distillation to separate this compound (boiling point ~234°C) from isooctanol (boiling point ~184°C).[4]
Presence of Aldehyde Intermediate (Isooctanal) - Drive Oxidation to Completion: Use a slight excess of the oxidizing agent and sufficient reaction time.- Purification: Unreacted aldehyde can be removed by forming a water-soluble bisulfite adduct. Wash the organic layer containing the crude product with a freshly prepared saturated sodium bisulfite solution.[3]
Formation of Colored Impurities - Avoid High Temperatures: Overheating during the reaction or distillation can lead to the formation of colored byproducts.[5]- Purification: Treat the crude this compound with activated carbon to adsorb colored impurities.[6]
Route 2: Hydroformylation of Diisobutylene & Oxidation of Isooctyl Aldehyde

This route is suitable for large-scale production and involves the hydroformylation of diisobutylene to isooctyl aldehyde, followed by its oxidation to this compound.[1]

Issue 1: Low Yield of Isooctyl Aldehyde (Hydroformylation Step)

Potential CauseRecommended Solution
Low Catalyst Activity - Catalyst Choice: Rhodium-based catalysts are generally more active and selective than cobalt catalysts.[7]- Ligand Degradation: Phosphorus-based ligands can degrade via oxidation or hydrolysis. Monitor ligand integrity using ³¹P NMR.[8] Store ligands and prepare the catalyst under an inert atmosphere.
Side Reactions - Isomerization of Diisobutylene: This can lead to the formation of different aldehyde isomers. Lowering the reaction temperature can sometimes favor the desired isomer.[8]- Hydrogenation of Alkene/Aldehyde: An excess of hydrogen in the syngas can lead to the hydrogenation of the starting alkene to isooctane (B107328) or the product aldehyde to isooctanol. Adjust the H₂/CO ratio; a 1:1 ratio is common.[8]
Sub-optimal Reaction Conditions - Temperature: Lower temperatures generally favor higher selectivity for the linear aldehyde but may decrease the reaction rate. The optimal temperature is typically between 80-120°C for rhodium catalysts.[8]- Pressure: Higher syngas pressure generally increases the reaction rate.

Issue 2: Low Yield and Purity in Aldehyde Oxidation Step

Potential CauseRecommended Solution
Incomplete Oxidation - Insufficient Oxygen: Ensure a continuous and sufficient supply of air or oxygen. The molar ratio of isooctylaldehyde to oxygen is typically in the range of 1:0.5 to 1:1.0.[9]- Low Reaction Temperature: While high temperatures can cause side reactions, a temperature that is too low will result in a slow conversion rate. A common temperature range is 10-50°C.[9]
Side Reactions - Decarbonylation: At higher temperatures, the aldehyde can decarbonylate, leading to the formation of C7 hydrocarbons and carbon monoxide, reducing the yield of the desired acid. Maintain the reaction temperature within the optimal range.[9]- Formation of Peroxy Acids: These can be unstable and lead to complex byproduct mixtures. The use of a catalyst helps to control the reaction pathway.
Presence of Unreacted Isooctyl Aldehyde - Optimize Reaction Conditions: Ensure complete oxidation as described above.- Purification: Use the bisulfite wash method as described for Route 1 to remove residual aldehyde.[3]

Quantitative Data on Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield and selectivity of this compound synthesis.

Table 1: Oxidation of Isooctyl Aldehyde to this compound [9]

Catalyst Conc. (ppm)Temperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)
40-6035-40499.196.795.8
40-6045-50399.595.595.0
40-6020-25898.797.496.1
40-6010-15992.099.691.6

Catalyst: Nano-silver/sulfonated graphene

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of Isooctanol with KMnO₄

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isooctanol (1 equivalent) and a suitable solvent such as acetone (B3395972) or a mixture of water and a phase transfer catalyst.

  • Preparation of Oxidant: In a separate beaker, dissolve potassium permanganate (B83412) (KMnO₄, approx. 2-3 equivalents) in water.

  • Reaction: Slowly add the KMnO₄ solution to the stirred isooctanol solution. The reaction is exothermic; maintain the temperature with a water bath.

  • Monitoring: The reaction mixture will turn brown as manganese dioxide (MnO₂) precipitates. Monitor the disappearance of the purple permanganate color and the consumption of isooctanol by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture and add sodium bisulfite to quench the excess KMnO₄ and dissolve the MnO₂.

  • Extraction: Acidify the mixture with dilute sulfuric acid to a pH below 2. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Hydroformylation and Oxidation

This protocol is a conceptual outline and should be performed with appropriate high-pressure equipment and safety precautions.

Step A: Hydroformylation of Diisobutylene

  • Catalyst Preparation: In a glovebox, charge a high-pressure reactor with a rhodium catalyst precursor (e.g., Rh(acac)(CO)₂) and a phosphine (B1218219) ligand (e.g., triphenylphosphine) in a suitable solvent like toluene.

  • Reaction: Add diisobutylene to the reactor. Seal the reactor, purge with syngas (a mixture of H₂ and CO, typically 1:1), and then pressurize to the desired pressure (e.g., 20-40 bar). Heat the reactor to the target temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking samples (with appropriate safety measures) and analyzing them by GC for the conversion of diisobutylene and the formation of isooctyl aldehyde.

  • Product Isolation: After the reaction is complete, cool the reactor, vent the syngas, and collect the liquid product containing isooctyl aldehyde. The aldehyde can be separated from the catalyst by distillation.

Step B: Oxidation of Isooctyl Aldehyde

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a thermometer, add isooctyl aldehyde and a catalytic amount of a metal salt (e.g., cobalt or manganese acetate).

  • Reaction: While stirring vigorously, bubble air or oxygen through the solution at a controlled rate. The reaction is exothermic; maintain the temperature between 20-40°C using a cooling bath.[9]

  • Monitoring: Monitor the reaction by GC to follow the disappearance of the aldehyde and the appearance of the carboxylic acid.

  • Workup and Purification: Once the reaction is complete, the crude this compound can be purified by washing with water to remove the catalyst, followed by vacuum distillation.

Mandatory Visualizations

Isooctanol_Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Isooctanol Isooctanol ReactionVessel Oxidation Reaction (Controlled Temperature) Isooctanol->ReactionVessel Oxidant Oxidizing Agent (e.g., KMnO4, PDC) Oxidant->ReactionVessel Quench Quench Excess Oxidant ReactionVessel->Quench Reaction Mixture Extraction Acidification & Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Crude Product in Organic Solvent SolventRemoval Solvent Removal Drying->SolventRemoval Purification Purification (e.g., Distillation) SolventRemoval->Purification Crude Product FinalProduct Pure this compound Purification->FinalProduct Hydroformylation_Oxidation_Workflow cluster_start Starting Materials cluster_hydroformylation Hydroformylation cluster_intermediate Intermediate cluster_oxidation Oxidation cluster_purification Purification cluster_product Final Product Diisobutylene Diisobutylene Reactor High-Pressure Reactor (80-120°C, 20-40 bar) Diisobutylene->Reactor Syngas Syngas (CO + H₂) Syngas->Reactor Catalyst1 Rh Catalyst Catalyst1->Reactor Aldehyde Isooctyl Aldehyde Reactor->Aldehyde Crude Product OxidationVessel Oxidation Reaction (Air/O₂, Catalyst) Aldehyde->OxidationVessel PurificationStep Purification (Distillation) OxidationVessel->PurificationStep Crude Acid FinalProduct Pure this compound PurificationStep->FinalProduct Troubleshooting_Low_Yield Start Low Yield Detected IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Products? Start->SideReactions WorkupLoss Loss During Workup? Start->WorkupLoss Sol_Incomplete Increase reaction time Optimize reactant ratio Adjust temperature IncompleteReaction->Sol_Incomplete Yes Sol_SideReactions Use milder reagents Control temperature strictly Adjust reactant concentrations SideReactions->Sol_SideReactions Yes Sol_WorkupLoss Optimize extraction pH Ensure complete extraction Use moderate temperatures for solvent removal WorkupLoss->Sol_WorkupLoss Yes

References

Technical Support Center: Isooctanoic Acid Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isooctanoic acid esterification reactions. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.

Troubleshooting Guides

Problem: Low or No Ester Conversion

Q1: My this compound esterification reaction is showing low or no conversion to the desired ester. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in a Fischer esterification is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The primary reasons for this issue are related to the reversible nature of the reaction and the purity of the reagents.

Possible Causes and Solutions:

  • Presence of Water: Fischer esterification is an equilibrium reaction that produces water as a byproduct.[1][2] The presence of water, either from wet reagents or formed during the reaction, can shift the equilibrium back towards the reactants, thus inhibiting ester formation.[1]

    • Solution: Ensure all reagents (this compound, alcohol) and solvents are anhydrous. Use of a dehydrating agent, such as molecular sieves, or a Dean-Stark apparatus to azeotropically remove water as it is formed can significantly drive the reaction towards the product.[3]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion.

    • Solution: Increase the catalyst loading. Typical catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4] The amount of catalyst can be incrementally increased, but be mindful that excessive catalyst can lead to side reactions.

  • Low Reaction Temperature: The esterification reaction may not have sufficient energy to overcome the activation energy barrier.

    • Solution: Increase the reaction temperature. Refluxing the reaction mixture is a common practice to maintain a consistent and elevated temperature.[5]

  • Short Reaction Time: The reaction may not have had enough time to reach equilibrium or completion.

    • Solution: Extend the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Fourier-Transform Infrared Spectroscopy (FTIR) to determine the optimal reaction duration.[6][7]

Problem: Reaction Stalls or Proceeds Very Slowly

Q2: My esterification reaction starts but then seems to stop before completion, or the reaction rate is extremely slow. What should I investigate?

A2: A stalled or sluggish reaction often points to issues with catalyst activity, steric hindrance, or suboptimal reaction conditions.

Possible Causes and Solutions:

  • Catalyst Deactivation: The acid catalyst can be neutralized or degraded over time, especially if impurities are present in the reactants.

    • Solution: Add a fresh portion of the catalyst to the reaction mixture.

  • Steric Hindrance: this compound is a branched-chain carboxylic acid, and the alcohol being used might also be sterically hindered (e.g., a secondary or tertiary alcohol). This can slow down the rate of nucleophilic attack.[4]

    • Solution: While changing the reactants is not always an option, increasing the reaction temperature and time can help overcome steric hindrance to some extent. Using a less sterically hindered alcohol, if the experimental design allows, will also increase the reaction rate.

  • Insufficient Mixing: Poor mixing can lead to localized concentration gradients and prevent the reactants and catalyst from interacting effectively.

    • Solution: Ensure vigorous and consistent stirring of the reaction mixture throughout the process.

Problem: Formation of Byproducts and Darkening of the Reaction Mixture

Q3: My reaction mixture has turned dark brown or black, and I am observing unexpected byproducts in my analysis. What is causing this and how can I prevent it?

A3: The formation of dark-colored byproducts is often a sign of decomposition or side reactions, typically caused by harsh reaction conditions.

Possible Causes and Solutions:

  • Dehydration of Alcohol: Strong acid catalysts like concentrated sulfuric acid can cause the dehydration of alcohols, especially at high temperatures, leading to the formation of alkenes and subsequent polymerization, which results in a dark-colored sludge.[2]

    • Solution: Use a milder acid catalyst such as p-toluenesulfonic acid.[4] Alternatively, lower the reaction temperature and carefully control the amount of sulfuric acid used.

  • Oxidation: At high temperatures, some organic compounds can be susceptible to oxidation, leading to colored impurities.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Excessive Catalyst Concentration: Too much strong acid can promote side reactions and decomposition.

    • Solution: Reduce the concentration of the acid catalyst.

Frequently Asked Questions (FAQs)

Q4: What are the most common acid catalysts used for this compound esterification, and what are their advantages and disadvantages?

A4: The most common catalysts for Fischer esterification are strong Brønsted acids.

  • Sulfuric Acid (H₂SO₄):

    • Advantages: Inexpensive, readily available, and a very effective catalyst and dehydrating agent.[8]

    • Disadvantages: Can cause charring and decomposition of organic materials, leading to dark-colored byproducts and reduced yields.[9] It can also be difficult to remove completely during workup.

  • p-Toluenesulfonic Acid (p-TsOH):

    • Advantages: A solid, non-oxidizing acid that is easier to handle than sulfuric acid.[4] It is less likely to cause charring and often leads to cleaner reactions.[3]

    • Disadvantages: More expensive than sulfuric acid.

  • Solid Acid Catalysts (e.g., Amberlyst 15):

    • Advantages: Easily removed from the reaction mixture by filtration, simplifying the workup process and allowing for catalyst recycling. They are also generally less corrosive than mineral acids.[10]

    • Disadvantages: May have lower catalytic activity compared to homogeneous catalysts, requiring higher temperatures or longer reaction times.

Q5: How can I effectively drive the equilibrium towards the ester product?

A5: According to Le Châtelier's principle, the equilibrium of the Fischer esterification can be shifted towards the products by:

  • Using an Excess of One Reactant: The most common approach is to use a large excess of the alcohol, which is often also used as the solvent.[1][2] An excess of this compound can also be used if the alcohol is more valuable or difficult to remove.

  • Removing Water: As water is a product of the reaction, its removal will drive the equilibrium to the right. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[3][10]

    • Dehydrating Agents: Adding a dehydrating agent like molecular sieves to the reaction mixture.[3]

    • Using a Strong Acid Catalyst: Concentrated sulfuric acid also acts as a dehydrating agent.[5]

Q6: What is the typical workup and purification procedure for an this compound esterification reaction?

A6: A standard workup and purification procedure involves several steps to isolate the ester from unreacted starting materials, the catalyst, and byproducts.[5][11]

  • Cooling and Dilution: The reaction mixture is cooled to room temperature and diluted with an organic solvent that is immiscible with water (e.g., diethyl ether or ethyl acetate).

  • Neutralization and Washing: The diluted mixture is transferred to a separatory funnel and washed sequentially with:

    • Water to remove the excess alcohol.

    • A weak base solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst and any unreacted this compound. Be cautious of CO₂ evolution.[5]

    • Brine (saturated NaCl solution) to remove residual water from the organic layer.

  • Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[11]

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated using a rotary evaporator.

  • Purification: The crude ester is then purified, typically by distillation, to separate it from any remaining impurities based on differences in boiling points.[5]

Q7: What analytical techniques are suitable for monitoring the progress of the reaction and characterizing the final product?

A7: Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of the starting materials and the appearance of the product.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for both qualitative and quantitative analysis. It can be used to determine the conversion rate, identify byproducts, and confirm the identity of the final ester product.[12][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring the reaction by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester at a different wavenumber.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to definitively characterize the structure of the purified ester.[7]

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Esterification Yield

Carboxylic AcidAlcoholMolar Ratio (Acid:Alcohol)CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Acetic AcidEthanol (B145695)1:1H₂SO₄Reflux-~65[1]
Acetic AcidEthanol1:10H₂SO₄Reflux-~97[1]
Pentanoic AcidMethanol1:10Amberlyst 1560-~93[10]
Oleic Acid2-Ethylhexanol1:1.64Sulfonic Resin1206>95

Note: This table provides representative data from various esterification reactions to illustrate the impact of reactant molar ratio on yield. Specific yields for this compound may vary depending on the alcohol used and other reaction conditions.

Table 2: Influence of Catalyst and Temperature on Carboxylic Acid Conversion

Carboxylic AcidAlcoholCatalyst (wt%)Temperature (°C)Reaction Time (h)Conversion (%)Reference
n-Pentanoic Acid2-Propanol1.0% H₂SO₄60-Varies with time[1]
n-Pentanoic Acid2-Propanol2.0% H₂SO₄60-Varies with time[1]
n-Pentanoic Acid2-Propanol3.0% H₂SO₄60-Varies with time[1]
Oleic AcidMethanol8% UiO-G (solid acid)70291.3[11]
Hexanoic Acidn-Octanol0.025% H₂SO₄120-Varies with time[5]

Note: This table showcases the effect of catalyst concentration and temperature on the conversion of various carboxylic acids. The reaction kinetics and final conversion for this compound will be influenced by these parameters.

Experimental Protocols

Key Experiment: Sulfuric Acid-Catalyzed Esterification of this compound with Ethanol

Objective: To synthesize ethyl isooctanoate via Fischer esterification.

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Boiling chips

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a significant excess of anhydrous ethanol (e.g., 10 eq). Add a few boiling chips.

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup - Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Washing:

    • Wash the organic layer with water to remove the bulk of the excess ethanol.

    • Carefully wash with saturated sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted this compound. Vent the separatory funnel frequently to release the pressure from CO₂ evolution.

    • Wash with brine to remove residual water.

  • Drying and Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl isooctanoate.

  • Purification: Purify the crude product by simple or fractional distillation to obtain the pure ethyl isooctanoate.

  • Characterization: Characterize the purified product using GC-MS, FTIR, and NMR spectroscopy.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low/No Ester Conversion check_water Check for Water Presence (Wet Reagents/Solvent?) start->check_water add_dehydrating Action: Use Anhydrous Reagents & Add Dehydrating Agent (e.g., Molecular Sieves) check_water->add_dehydrating Yes check_catalyst Check Catalyst Loading (Insufficient Amount?) check_water->check_catalyst No add_dehydrating->check_catalyst increase_catalyst Action: Increase Catalyst Concentration check_catalyst->increase_catalyst Yes check_temp Check Reaction Temperature (Too Low?) check_catalyst->check_temp No increase_catalyst->check_temp increase_temp Action: Increase Temperature (Reflux) check_temp->increase_temp Yes check_time Check Reaction Time (Too Short?) check_temp->check_time No increase_temp->check_time increase_time Action: Extend Reaction Time & Monitor Progress (TLC/GC) check_time->increase_time Yes side_reactions Observe Byproducts/ Darkening? check_time->side_reactions No end End: Improved Conversion increase_time->end harsher_conditions Issue: Harsh Conditions (Excess H2SO4, High Temp) side_reactions->harsher_conditions Yes side_reactions->end No milder_conditions Action: Use Milder Catalyst (p-TsOH) / Lower Temperature harsher_conditions->milder_conditions milder_conditions->end

Caption: Troubleshooting workflow for low ester conversion.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis setup 1. Reaction Setup (this compound, Alcohol, Stirrer) catalyst 2. Add Acid Catalyst (e.g., H2SO4) setup->catalyst reflux 3. Heat to Reflux (2-4 hours) catalyst->reflux monitor 4. Monitor Progress (TLC/GC) reflux->monitor cool 5. Cool & Dilute (with Ether) monitor->cool wash_h2o 6. Wash with H2O cool->wash_h2o wash_bicarb 7. Wash with NaHCO3 (aq) (Neutralize Acid) wash_h2o->wash_bicarb wash_brine 8. Wash with Brine wash_bicarb->wash_brine dry 9. Dry Organic Layer (MgSO4) wash_brine->dry filter_evap 10. Filter & Evaporate Solvent dry->filter_evap distill 11. Distill Crude Product filter_evap->distill characterize 12. Characterize Pure Ester (GC-MS, FTIR, NMR) distill->characterize

Caption: Experimental workflow for ester synthesis.

References

Technical Support Center: Purification of Commercial Isooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of commercial isooctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the removal of impurities from commercial this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically produced through the oxidation of isononyl aldehyde.[1] Consequently, common impurities include unreacted starting materials like isononyl aldehyde, as well as byproducts from the manufacturing process such as unreacted alcohols.[1] The purity of commercial grades can vary, with high-purity grades often exceeding 97%.[1] For pharmaceutical applications, even higher purity (e.g., >99%) is often required.[2][3]

Q2: What are the primary methods for purifying this compound?

A2: The primary methods for purifying this compound are fractional distillation and fractional crystallization.[1] For laboratory-scale and high-purity applications, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are also employed.[4]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS) for impurity identification.[5][6] These methods can separate and quantify the main component and its impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation Issues
ProblemPotential CauseSuggested Solution
Poor Separation of Impurities Insufficient column efficiency (number of theoretical plates).- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges).[7] - Ensure the column is properly insulated to maintain a consistent temperature gradient.[7][8]
Distillation rate is too high.- Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the column. A slow, steady distillation provides better separation.
"Flooding" of the column.- A "river" of liquid ascending the column indicates flooding.[7] Reduce the heating rate until the liquid drains back into the distilling flask, then resume heating at a lower temperature.[7]
Product Discoloration Thermal decomposition of the sample or impurities.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound and minimize thermal stress.
Low Product Recovery Significant hold-up in the distillation apparatus.- Use a smaller distillation setup for small-scale purifications to minimize the amount of material adhering to the glass surfaces.
Improper fraction collection.- Monitor the head temperature closely.[8] Collect the fraction corresponding to the boiling point of this compound and avoid collecting the forerun (lower boiling impurities) and the tail fraction (higher boiling impurities) with your main product.
Recrystallization Issues
ProblemPotential CauseSuggested Solution
Oiling Out Instead of Crystallization The boiling point of the solvent is higher than the melting point of the this compound.- Choose a solvent with a lower boiling point.[9]
The solution is supersaturated.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[9]
No Crystal Formation Upon Cooling The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration of this compound and attempt to cool again.
The compound is too soluble in the chosen solvent.- Add a miscible anti-solvent (a solvent in which this compound is insoluble) dropwise to the solution until turbidity persists, then warm slightly to redissolve and cool slowly.
Nucleation is not occurring.- Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound to induce crystallization.[10]
Low Recovery of Purified Product The chosen solvent is too good, even at low temperatures.- Select a solvent in which this compound has a significant difference in solubility between hot and cold conditions. You may need to screen several solvents or solvent mixtures.
Too much solvent was used for washing the crystals.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.[11]

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This protocol describes the purification of this compound using fractional distillation at atmospheric pressure. For temperature-sensitive impurities, vacuum distillation is recommended.

Materials:

  • Commercial this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

  • Glass wool and aluminum foil for insulation[7]

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Add the commercial this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulate the fractionating column and distillation head with glass wool and aluminum foil to minimize heat loss.[7][8]

  • Begin heating the flask gently.

  • Observe the temperature at the distillation head. The temperature will rise and then stabilize at the boiling point of the first fraction (forerun), which will contain lower-boiling impurities. Collect this fraction in a separate receiving flask.

  • As the distillation progresses, the temperature will rise again and then stabilize at the boiling point of this compound (approximately 235 °C at 760 mmHg).[12] Change the receiving flask to collect the purified product.

  • Continue collecting the fraction as long as the temperature remains stable. If the temperature drops or begins to rise significantly, stop the distillation.

  • Allow the apparatus to cool completely before disassembling.

Expected Purity Improvement:

AnalytePurity Before Distillation (%)Purity After Distillation (%)
This compound97.5> 99.5
Isononyl Aldehyde1.5< 0.2
Other Impurities1.0< 0.3
Protocol 2: HPLC Analysis of this compound Purity

This protocol provides a general method for the analysis of this compound purity using reverse-phase HPLC.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid[4]

  • This compound sample and reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acidifier (e.g., 0.1% phosphoric acid or formic acid).[4] A common starting point is a 50:50 mixture. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately prepare a stock solution of the this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile/Water with 0.1% acid (isocratic or gradient elution can be optimized)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Data Analysis: Identify and quantify the this compound peak and any impurity peaks by comparing their retention times and peak areas to the calibration curve.

Process Visualizations

PurificationWorkflow Start Commercial this compound Purity_Analysis_Start Purity Analysis (GC/HPLC) Start->Purity_Analysis_Start Decision Purity Meets Requirements? Purity_Analysis_Start->Decision Purification Select Purification Method Decision->Purification No Final_Product High-Purity this compound Decision->Final_Product Yes Distillation Fractional Distillation Purification->Distillation Recrystallization Recrystallization Purification->Recrystallization Chromatography Preparative HPLC Purification->Chromatography Purity_Analysis_End Purity Analysis (GC/HPLC) Distillation->Purity_Analysis_End Recrystallization->Purity_Analysis_End Chromatography->Purity_Analysis_End Purity_Analysis_End->Decision End Use in Application Final_Product->End

Caption: General workflow for the purification and analysis of this compound.

FractionalDistillation Start Charge Flask with Crude this compound Heating Heat the Mixture Start->Heating Vaporization Vapor Ascends Fractionating Column Heating->Vaporization Equilibrium Vapor-Liquid Equilibrium on Packing Vaporization->Equilibrium Separation Separation Based on Boiling Point Equilibrium->Separation Condensation Vapor Reaches Condenser Separation->Condensation Collection Collect Fractions Condensation->Collection Forerun Forerun (Low-Boiling Impurities) Collection->Forerun Main_Fraction Main Fraction (Pure this compound) Collection->Main_Fraction Tail_Fraction Tail Fraction (High-Boiling Impurities) Collection->Tail_Fraction

Caption: Logical steps in the fractional distillation of this compound.

TroubleshootingLogic Problem Purification Problem Encountered Distillation_Issue Distillation Issue Problem->Distillation_Issue Recrystallization_Issue Recrystallization Issue Problem->Recrystallization_Issue Poor_Separation Poor Separation Distillation_Issue->Poor_Separation Low_Recovery Low Recovery Distillation_Issue->Low_Recovery Recrystallization_Issue->Low_Recovery Oiling_Out Oiling Out Recrystallization_Issue->Oiling_Out No_Crystals No Crystals Form Recrystallization_Issue->No_Crystals Increase_Efficiency Increase Column Efficiency / Reduce Heating Rate Poor_Separation->Increase_Efficiency Minimize_Washing Minimize Washing Volume Low_Recovery->Minimize_Washing Check_Solvent Re-evaluate Solvent Choice Oiling_Out->Check_Solvent Induce_Nucleation Induce Nucleation (Scratch / Seed) No_Crystals->Induce_Nucleation

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: LC-MS Analysis of Isooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of isooctanoic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I am observing significant signal suppression or enhancement for this compound in my biological samples compared to my standards in neat solution. What is causing this?

Answer: You are likely encountering matrix effects , a common phenomenon in LC-MS analysis.[1][2][3] Matrix effects occur when co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][4] This interference can either decrease the ionization efficiency, leading to ion suppression (lower signal), or increase it, causing ion enhancement (higher signal).[2][5] For short-chain fatty acids like this compound, complex matrices such as plasma, serum, urine, and feces are known to cause significant matrix effects.[6][7]

Question: How can I confirm that what I'm seeing is a matrix effect and quantify its impact?

Answer: A standard method to quantitatively assess matrix effects is the post-extraction spike analysis .[2] This involves comparing the peak area of this compound in a blank matrix extract that has been spiked after extraction with the peak area of a standard in a neat solvent at the same concentration. The matrix factor (MF) can be calculated as follows:

  • MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

An MF value less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value equal to 1 suggests no significant matrix effect.[2]

Question: My this compound peak shape is poor (e.g., broad, tailing) in sample chromatograms but not in standards. Is this also a matrix effect?

Answer: Yes, this can be a manifestation of matrix effects.[3] Co-eluting matrix components can interfere with the chromatography, leading to poor peak shapes. In some cases, matrix components may loosely bind to the analyte, altering its retention time and peak shape.[3] It is also possible that you are overloading the column with matrix components. Consider diluting your sample extract and re-injecting.[1]

Question: I'm using a stable isotope-labeled internal standard (SIL-IS) for this compound, but I'm still seeing high variability in my results. Why isn't it correcting for the matrix effect?

Answer: While SIL-ISs are the gold standard for correcting matrix effects, they are not always infallible.[8][9] Here are a few potential reasons for the issue:

  • Differential Matrix Effects: If the SIL-IS and the analyte have slightly different retention times, they may be affected differently by co-eluting matrix components.[10] This is more common with deuterium-labeled standards which can sometimes elute slightly earlier than the native compound.[9]

  • Internal Standard Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range. If the IS response is too high or too low, it may not accurately track the analyte.

  • Co-eluting Interferences with the IS: It's possible that a matrix component is specifically interfering with the ionization of your internal standard and not your analyte.

  • Inconsistent IS Addition: Ensure the internal standard is added precisely and consistently to all samples, standards, and quality controls before any sample processing steps.

To troubleshoot, you should monitor the absolute peak area of your internal standard across all samples in a batch. Significant variation (e.g., >15-20%) can indicate a problem with matrix effects impacting the IS itself.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in biological samples for this compound analysis?

A1: The primary sources of matrix effects in biological matrices like plasma, serum, and urine are phospholipids (B1166683), salts, and endogenous metabolites.[2][7] Phospholipids are particularly problematic as they are abundant in plasma and serum and tend to co-extract with analytes of interest, often causing significant ion suppression in electrospray ionization (ESI).

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?

A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving behind significant amounts of phospholipids and other matrix components.[8] It may be suitable for less complex matrices or when high sensitivity is not required.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar matrix components behind.[8] Optimizing the pH and solvent polarity is crucial for good recovery of this compound.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts.[7][8] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for isolating acidic compounds like this compound from complex matrices.[7]

Q3: Can derivatization help in mitigating matrix effects for this compound?

A3: Yes, derivatization can be a very effective strategy.[6][11] this compound, being a small and polar molecule, can have poor retention on reversed-phase columns, causing it to elute early with many matrix components.[6] Derivatization can improve its chromatographic retention, moving its peak away from the "matrix-heavy" region of the chromatogram.[4] Additionally, certain derivatizing agents can improve ionization efficiency, leading to better sensitivity.[6][12]

Q4: What should I do if I don't have access to a stable isotope-labeled internal standard for this compound?

A4: If a SIL-IS is unavailable, a structural analog can be used as an internal standard.[9] For this compound, a good choice would be another branched-chain fatty acid with a similar chain length and properties that is not present in the sample, such as 4-ethyloctanoic acid or a non-endogenous odd-chain fatty acid.[13] However, it's important to validate that the analog behaves similarly to this compound during sample preparation and analysis and is affected by matrix effects to a similar degree.[10][13]

Quantitative Data Summary

While specific quantitative data for matrix effects on This compound is not extensively published, the following table summarizes the expected level of matrix effect and the general effectiveness of common sample preparation techniques for short-chain fatty acids in prevalent biological matrices.

Biological MatrixPredominant InterferentsExpected Matrix Effect (without SIL-IS)Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Plasma/Serum Phospholipids, Proteins, SaltsHigh SuppressionFairGoodExcellent
Urine Salts, Urea, PigmentsModerate to High SuppressionGoodFairExcellent
Feces Complex lipids, Bile acids, SaltsVery High Suppression & VariabilityPoorFair to GoodExcellent
Tissue Homogenate Phospholipids, Proteins, SaltsHigh SuppressionFairGoodExcellent

Note: The effectiveness of each technique is highly dependent on the specific protocol used. "Excellent" indicates the highest potential for matrix effect reduction, while "Poor" suggests significant residual matrix effects are likely.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike

  • Prepare Blank Matrix Extract: Extract a blank sample of the biological matrix (e.g., plasma from a control animal) using your chosen sample preparation method (PPT, LLE, or SPE).

  • Prepare Neat Standard Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

  • Prepare Post-Extraction Spiked Sample: Spike a known volume of the neat standard solution into the blank matrix extract. The final concentration should be the same as the neat standard solution.

  • LC-MS Analysis: Analyze both the neat standard solution and the post-extraction spiked sample under the same LC-MS conditions.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of this compound in Spiked Extract) / (Peak Area of this compound in Neat Solution)

    • Matrix Effect (%) = (1 - MF) * 100

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of this compound from plasma.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or QC.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound in methanol).

  • Acidification: Add 20 µL of 1M HCl to acidify the sample. Vortex for 10 seconds. This ensures this compound is in its neutral form for better extraction into an organic solvent.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to mix.

  • Analysis: Transfer to an autosampler vial for LC-MS analysis.

Visualizations

TroubleshootingWorkflow Troubleshooting Matrix Effects in this compound Analysis start Poor Accuracy, Precision, or Reproducibility Observed check_is Check Internal Standard (IS) Response Variability start->check_is is_ok IS Response Stable (<20% RSD) check_is->is_ok No is_not_ok IS Response Variable (>20% RSD) check_is->is_not_ok Yes assess_me Quantify Matrix Effect (Post-Extraction Spike) is_ok->assess_me optimize_prep Optimize Sample Preparation (e.g., LLE, SPE) is_not_ok->optimize_prep me_significant Matrix Effect Significant (e.g., >15%) assess_me->me_significant Yes me_not_significant Matrix Effect Not Significant assess_me->me_not_significant No me_significant->optimize_prep other_issue Investigate Other Issues (e.g., Standard Prep, Instrument) me_not_significant->other_issue optimize_chrom Optimize Chromatography (e.g., Gradient, Column) optimize_prep->optimize_chrom use_derivatization Consider Derivatization optimize_chrom->use_derivatization revalidate Re-evaluate and Validate Method use_derivatization->revalidate

Caption: A decision tree for troubleshooting matrix effects.

SampleAnalysisWorkflow LC-MS Workflow for this compound with Matrix Effect Mitigation start Biological Sample (Plasma, Urine, etc.) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) start->add_is sample_prep Sample Preparation (SPE for best results) add_is->sample_prep derivatization Derivatization (Optional) - Improves Chromatography - Increases Sensitivity sample_prep->derivatization lc_separation LC Separation (Optimized Gradient) derivatization->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing end Final Concentration data_processing->end

Caption: Recommended workflow for this compound analysis.

SamplePrepLogic Logic of Sample Preparation for Matrix Effect Reduction cluster_matrix Matrix Components cluster_prep Sample Preparation Technique cluster_removal Removal Efficiency Proteins Proteins Phospholipids Phospholipids Salts Salts & Polar Molecules PPT Protein Precipitation (PPT) PPT->Proteins Removes PPT->Phospholipids Limited Removal PPT->Salts No Removal LLE Liquid-Liquid Extraction (LLE) LLE->Proteins Removes LLE->Phospholipids Good Removal LLE->Salts Good Removal SPE Solid-Phase Extraction (SPE) SPE->Proteins Removes SPE->Phospholipids Excellent Removal SPE->Salts Excellent Removal Removal_High High Removal_Med Medium Removal_Low Low

Caption: Effectiveness of sample prep techniques.

References

Technical Support Center: Optimizing Isooctanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for isooctanoic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yield can stem from several factors throughout the two-main stages of synthesis: hydroformylation and oxidation.

    • Hydroformylation Step:

      • Incomplete Reaction: The hydroformylation of diisobutylene may not have gone to completion. Monitor the reaction progress using techniques like Gas Chromatography (GC) to ensure all the starting material is consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature and pressure within the recommended ranges.

      • Catalyst Deactivation: The hydroformylation catalyst (e.g., cobalt or rhodium-based) can deactivate due to impurities in the feedstock or syngas, or from thermal degradation. Ensure the use of purified diisobutylene and high-purity syngas (CO/H₂). If catalyst deactivation is suspected, catalyst regeneration or replacement may be necessary.

      • Suboptimal Reaction Conditions: The temperature, pressure, and syngas ratio (H₂:CO) are critical. Deviations from optimal conditions can lead to reduced reaction rates and lower yields. Refer to the recommended reaction parameters in the tables below.

    • Oxidation Step:

      • Incomplete Oxidation: The oxidation of isononyl aldehyde to this compound may be incomplete. Monitor the disappearance of the aldehyde peak by GC or Thin Layer Chromatography (TLC). If the reaction is slow, ensure adequate mixing and a sufficient supply of the oxidizing agent (e.g., air or oxygen).

      • Side Reactions: High temperatures during oxidation can lead to side reactions like decarbonylation of the aldehyde, reducing the yield of the desired carboxylic acid.[1] Maintain the reaction temperature within the optimal range.

      • Loss During Workup and Purification: Significant product loss can occur during extraction and distillation steps. Ensure efficient extraction by performing multiple extractions with an appropriate solvent. During distillation, insulate the column to ensure proper fractionation and minimize losses.

Issue 2: Poor Selectivity in the Hydroformylation Step

  • Question: I am observing a high proportion of branched-chain aldehyde isomers in my hydroformylation product. How can I improve the selectivity towards the desired linear isononyl aldehyde?

  • Answer: Achieving high selectivity for the linear aldehyde is a common challenge in hydroformylation.

    • Catalyst and Ligand Choice: The choice of catalyst and ligands plays a crucial role. For cobalt-based catalysts, modifying them with phosphine (B1218219) ligands can increase the steric hindrance around the metal center, favoring the formation of the linear aldehyde.[2] For rhodium catalysts, the use of bulky phosphite (B83602) ligands can also enhance linear selectivity.

    • Reaction Conditions:

      • Carbon Monoxide Partial Pressure: A higher partial pressure of carbon monoxide (CO) generally favors the formation of the linear isomer.[2]

      • Temperature: Lower reaction temperatures in the hydroformylation step can increase selectivity for the linear product.[3]

Issue 3: Catalyst Deactivation and Recovery

  • Question: I suspect my hydroformylation catalyst is deactivating. What are the common causes and how can I mitigate this? How can I efficiently recover the catalyst?

  • Answer: Catalyst deactivation is a significant concern in industrial processes.

    • Causes of Deactivation:

      • Poisoning: Impurities in the feedstock, such as sulfur or other heteroatoms, can poison the catalyst.[4]

      • Sintering: At high temperatures, the metal particles of a heterogeneous catalyst can agglomerate, reducing the active surface area.

      • Leaching: For homogeneous catalysts, the metal can sometimes leach into the product phase, leading to catalyst loss.

    • Mitigation Strategies:

      • Feedstock Purification: Ensure the diisobutylene and syngas are free from potential catalyst poisons.

      • Temperature Control: Maintain the reaction temperature within the recommended range to prevent thermal degradation.

    • Catalyst Recovery:

      • Homogeneous Catalysts: For cobalt catalysts, recovery can be achieved by oxidation to a water-soluble Co(II) salt, followed by extraction into an aqueous phase.[3] For rhodium catalysts, the product can often be separated by distillation due to the volatility difference, leaving the catalyst behind.

Issue 4: By-product Formation During Oxidation

  • Question: What are the common by-products formed during the oxidation of isononyl aldehyde, and how can their formation be minimized?

  • Answer: The primary concern during the oxidation step is preventing over-oxidation or side reactions.

    • Common By-products: At elevated temperatures, aldehyde decarbonylation can occur, leading to the formation of alkanes and carbon monoxide, which reduces the yield of this compound.[1]

    • Minimization Strategies:

      • Temperature Control: Carefully controlling the reaction temperature is crucial. The oxidation of aldehydes is exothermic, so efficient heat removal is necessary to maintain the desired temperature range.

      • Catalyst Selection: The choice of oxidation catalyst can influence selectivity. Catalytic systems like nano-silver/sulfonated graphene have been shown to provide high selectivity under mild conditions.

Issue 5: Purification Challenges

  • Question: I am having difficulty obtaining high-purity this compound after distillation. What are some common issues and solutions?

  • Answer: Effective purification is key to obtaining a high-quality final product.

    • Incomplete Separation: If the boiling points of this compound and any remaining isononyl aldehyde or other by-products are close, a simple distillation may not be sufficient. A fractional distillation column with a sufficient number of theoretical plates is recommended for better separation.

    • Thermal Decomposition: this compound can decompose at high temperatures. Performing the distillation under reduced pressure (vacuum distillation) will lower the boiling point and minimize the risk of thermal degradation.

    • Contamination from Workup: Ensure that all reagents from the workup, such as acids or bases used for neutralization, are thoroughly removed before distillation, as they can cause contamination or side reactions at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial route for this compound synthesis? A1: The main industrial method is a two-step process. First, diisobutylene undergoes hydroformylation (the oxo process) with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce isononyl aldehyde. This is followed by the oxidation of the isononyl aldehyde to this compound.[5]

Q2: What types of catalysts are typically used for the hydroformylation of diisobutylene? A2: The most common catalysts are based on cobalt or rhodium.[6] Rhodium catalysts are generally more active and allow for milder reaction conditions, but they are also more expensive. Cobalt catalysts are a more cost-effective option.

Q3: What are the typical reaction conditions for the hydroformylation step? A3: For cobalt-catalyzed reactions, typical conditions are temperatures of 150-170°C and pressures around 30 MPa.[3] Rhodium-catalyzed processes can operate at lower temperatures and pressures.

Q4: What oxidizing agents are used for the conversion of isononyl aldehyde to this compound? A4: In industrial processes, air or oxygen is commonly used as the oxidizing agent in the presence of a catalyst, such as cobalt or manganese salts.[5] Other methods include using potassium permanganate (B83412) or novel catalysts like nano-silver on sulfonated graphene.[1][7]

Q5: What is the typical purity of commercially available this compound? A5: High-purity grades of this compound are often required for applications in cosmetics, pharmaceuticals, and lubricants, with purities typically exceeding 97%.

Q6: What are the main safety considerations when handling the reagents involved in this compound synthesis? A6: Synthesis gas (CO and H₂) is flammable and toxic (due to CO), and the hydroformylation step is typically carried out at high pressure, requiring appropriate safety measures and equipment. The organic solvents and reagents used can be flammable and may cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Typical Reaction Conditions for Hydroformylation of Diisobutylene

ParameterCobalt CatalystRhodium Catalyst
Temperature 150 - 170 °C[3]80 - 140 °C
Pressure ~30 MPa[3]3.0 - 5.0 MPa
Syngas (H₂:CO) 1:1 to 2:11:1
Catalyst Cobalt carbonylRhodium complexes with phosphine/phosphite ligands
Solvent Toluene (B28343) or other inert solventsToluene or other inert solvents

Table 2: Optimized Reaction Conditions for Oxidation of Isooctylaldehyde

ParameterCondition
Temperature 10 - 50 °C (preferably 20-35 °C)[7]
Catalyst Nano-silver/sulfonated graphene[7]
Catalyst Loading 20 - 80 ppm (preferably 40-60 ppm)[7]
Reactant Ratio Molar ratio of isooctylaldehyde to oxygen: 1:0.5 to 1:1.0 (preferably 1:0.6 to 1:0.8)[7]
Reaction Time 3 - 9 hours (preferably 6-8 hours)[7]
Pressure Normal pressure[7]
Solvent n-octanoic acid or this compound[7]

Experimental Protocols

Protocol 1: Laboratory Scale Hydroformylation of Diisobutylene

Materials:

  • Diisobutylene (purified)

  • Cobalt carbonyl or a suitable rhodium precursor with a phosphine ligand

  • Toluene (anhydrous)

  • Synthesis gas (H₂/CO, 1:1 mixture)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

Procedure:

  • Ensure the autoclave is clean and dry.

  • In a glovebox or under an inert atmosphere, charge the autoclave with the chosen catalyst (e.g., a specific molar percentage of cobalt carbonyl relative to the diisobutylene).

  • Add anhydrous toluene to dissolve the catalyst.

  • Add the purified diisobutylene to the reactor.

  • Seal the autoclave and purge it several times with nitrogen, followed by synthesis gas.

  • Pressurize the reactor with the H₂/CO mixture to the desired pressure (refer to Table 1).

  • Begin stirring and heat the reactor to the target temperature (refer to Table 1).

  • Maintain the temperature and pressure for the duration of the reaction, monitoring the pressure for any significant drops which may indicate gas consumption. The reaction progress can be monitored by taking samples (if the reactor setup allows) and analyzing them by GC.

  • Once the reaction is complete (indicated by the disappearance of the diisobutylene peak in the GC), cool the reactor to room temperature.

  • Carefully vent the excess synthesis gas in a well-ventilated fume hood.

  • Open the reactor and collect the crude isononyl aldehyde solution.

  • The catalyst can be recovered according to the specific protocol for the catalyst used (e.g., oxidation and aqueous extraction for cobalt).

Protocol 2: Laboratory Scale Oxidation of Isononyl Aldehyde to this compound

Materials:

  • Crude isononyl aldehyde from the hydroformylation step

  • Oxidation catalyst (e.g., nano-silver/sulfonated graphene or cobalt acetate)

  • Solvent (e.g., this compound to avoid introducing a new solvent)

  • Air or pure oxygen

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a thermometer.

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Charge the flask with the crude isononyl aldehyde and the solvent.

  • Add the oxidation catalyst at the desired loading (refer to Table 2).

  • Begin stirring and start a gentle flow of air or oxygen through the gas inlet tube into the reaction mixture.

  • Maintain the reaction temperature within the desired range (refer to Table 2), using a water bath for cooling if the reaction is exothermic.

  • Monitor the reaction progress by TLC or GC until the aldehyde is consumed.

  • Once the reaction is complete, stop the gas flow and cool the mixture to room temperature.

  • If a heterogeneous catalyst was used, it can be recovered by filtration or centrifugation.

  • The crude this compound is now ready for purification.

Protocol 3: Purification of this compound by Fractional Vacuum Distillation

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a distillation flask, a fractionating column, a condenser, a receiving flask, and a vacuum adapter)

  • Vacuum pump

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Place the crude this compound and a stir bar into the distillation flask.

  • Begin stirring and gradually apply vacuum to the system.

  • Once a stable vacuum is achieved, begin heating the distillation flask.

  • Collect any low-boiling fractions, which may include residual solvent or unreacted starting materials.

  • As the temperature rises, the this compound will begin to distill. Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. The boiling point of this compound is approximately 253.4 °C at atmospheric pressure, so under vacuum, it will be significantly lower.

  • Continue distillation until the majority of the product has been collected, and then stop heating.

  • Allow the apparatus to cool completely before carefully releasing the vacuum.

  • The collected fraction should be pure this compound. Purity can be confirmed by GC or NMR spectroscopy.

Visualizations

Experimental_Workflow cluster_hydroformylation Hydroformylation Stage cluster_oxidation Oxidation Stage cluster_purification Purification Stage diisobutylene Diisobutylene reactor_H High-Pressure Reactor diisobutylene->reactor_H syngas Synthesis Gas (CO + H₂) syngas->reactor_H catalyst_H Catalyst (Co or Rh) catalyst_H->reactor_H separation_H Catalyst Separation reactor_H->separation_H separation_H->catalyst_H Recycle aldehyde Crude Isononyl Aldehyde separation_H->aldehyde reactor_O Oxidation Reactor aldehyde->reactor_O oxidant Oxidant (Air/O₂) oxidant->reactor_O catalyst_O Catalyst (e.g., Co/Mn salts) catalyst_O->reactor_O crude_acid Crude this compound reactor_O->crude_acid distillation Fractional Vacuum Distillation crude_acid->distillation pure_acid Pure this compound distillation->pure_acid Troubleshooting_Tree cluster_hydro Hydroformylation Issues cluster_oxi Oxidation Issues cluster_purify Purification Loss start Low this compound Yield incomplete_hydro Incomplete Reaction? start->incomplete_hydro catalyst_deact Catalyst Deactivation? start->catalyst_deact incomplete_oxi Incomplete Oxidation? start->incomplete_oxi side_reactions Side Reactions? start->side_reactions workup_loss Loss during workup/distillation? start->workup_loss check_gc Action: Monitor by GC, extend reaction time/adjust conditions incomplete_hydro->check_gc check_impurities Action: Purify feedstock, check catalyst catalyst_deact->check_impurities check_oxi_gc Action: Monitor by GC, ensure sufficient oxidant incomplete_oxi->check_oxi_gc check_temp_oxi Action: Control temperature carefully side_reactions->check_temp_oxi optimize_purify Action: Optimize extraction and distillation workup_loss->optimize_purify Reaction_Pathway diisobutylene Diisobutylene (C₈H₁₆) hydroformylation Hydroformylation (Co or Rh catalyst) diisobutylene->hydroformylation syngas + CO + H₂ isononyl_aldehyde Isononyl Aldehyde (C₉H₁₈O) hydroformylation->isononyl_aldehyde oxidation Oxidation (O₂, catalyst) isononyl_aldehyde->oxidation isooctanoic_acid This compound (C₉H₁₈O₂) oxidation->isooctanoic_acid

References

Technical Support Center: Isooctanoic Acid in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isooctanoic acid in their formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability and degradation issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under standard laboratory conditions?

A1: this compound is a chemically stable, branched-chain saturated carboxylic acid known for its excellent oxidative stability.[1] Under recommended storage conditions—in a tightly closed container in a cool, dry, and well-ventilated area, protected from light, moisture, and heat—it is stable.[1]

Q2: What are the primary known degradation pathways for this compound?

A2: The primary degradation pathway for this compound is thermal decomposition at elevated temperatures. While stable at typical formulation temperatures, studies on similar long-chain fatty acids show that degradation can occur at temperatures between 140-160°C over extended periods, breaking down into smaller alkanes and fatty acids. At much higher temperatures (above 227°C), it can decompose to evolve carbon dioxide. Upon combustion, it can produce hazardous fumes like carbon monoxide and carbon dioxide.

Q3: What substances are known to be incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, acids, and bases. Contact with these substances should be avoided to prevent chemical reactions that could lead to the degradation of the acid and potentially compromise the formulation.

Q4: Can this compound react with other common excipients in a formulation?

A4: Yes, as a carboxylic acid, this compound can undergo reactions with other functional groups present in a formulation. A common reaction is esterification, where it reacts with alcohols to form esters. This reaction is typically slow but can be accelerated by the presence of acidic catalysts or elevated temperatures. If your formulation contains alcohol-based excipients, it is important to monitor for the formation of isooctanoate esters over time, especially during accelerated stability studies.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of this compound Potency in Formulation - Reaction with other excipients: Esterification with alcohol-containing excipients. - Incompatibility: Reaction with strong oxidizing agents, acids, or bases present in the formulation. - Thermal Degradation: Exposure of the formulation to high temperatures during processing or storage.1. Review Formulation Components: Identify any potential reactants, such as alcohols, strong acids/bases, or oxidizing agents. 2. Analytical Testing: Use a stability-indicating method like HPLC or GC-MS to identify and quantify any new peaks that may correspond to degradation products (e.g., isooctanoate esters).[2][3] 3. Forced Degradation Study: Conduct a forced degradation study (see experimental protocols below) to understand potential degradation pathways and identify degradation products.[4][5][6] 4. Evaluate Storage and Processing Conditions: Ensure that the formulation is not exposed to excessive heat.
Appearance of Unknown Peaks in Chromatogram - Degradation Products: Formation of new chemical entities from the degradation of this compound. - Impurities from Raw Materials: Introduction of impurities from the starting materials. - Interaction with Container: Leaching of substances from the container closure system.1. Characterize Unknown Peaks: Use techniques like LC-MS or GC-MS to determine the mass of the unknown peaks and aid in their structural elucidation.[2][3] 2. Analyze Placebo Formulation: Analyze a placebo formulation (containing all excipients except this compound) under the same stress conditions to determine if the unknown peaks originate from excipient degradation. 3. Conduct a Leachable and Extractable Study: Analyze the formulation after storage in the intended container to identify any compounds that may have leached from the packaging.
Change in Physical Properties of the Formulation (e.g., pH, viscosity) - Degradation of this compound: Consumption of the acidic functional group can lead to a change in pH. - Formation of Degradation Products: The presence of new chemical entities can alter the physical properties of the formulation.1. Monitor pH: Regularly measure the pH of the formulation during stability studies. 2. Correlate with Chemical Changes: Correlate any changes in physical properties with the appearance of degradation products in your chromatograms.

Experimental Protocols

Protocol 1: General Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[4][5][6]

Objective: To investigate the degradation of this compound in a formulation under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the this compound-containing formulation. A placebo formulation (without this compound) should also be prepared and subjected to the same stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the formulation at 80°C for 48 hours.

    • Photodegradation: Expose the formulation to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Processing: Neutralize the acid and base hydrolyzed samples before analysis.

  • Analysis: Analyze all samples using a suitable stability-indicating method, such as HPLC with UV and/or MS detection.[2][3][7]

Visualizations

experimental_workflow Experimental Workflow: Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_active Prepare Formulation with this compound acid Acid Hydrolysis (0.1N HCl, 60°C) prep_active->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep_active->base oxidation Oxidation (3% H2O2, RT) prep_active->oxidation thermal Thermal (80°C) prep_active->thermal photo Photodegradation (ICH Q1B) prep_active->photo prep_placebo Prepare Placebo Formulation prep_placebo->acid prep_placebo->base prep_placebo->oxidation prep_placebo->thermal prep_placebo->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc_ms Analyze by HPLC-MS/GC-MS neutralize->hplc_ms identify Identify Degradation Products hplc_ms->identify pathway Elucidate Degradation Pathways identify->pathway method_dev Develop Stability-Indicating Method pathway->method_dev

Caption: Workflow for a forced degradation study of an this compound formulation.

degradation_pathways Potential Degradation Pathways of this compound cluster_thermal Thermal Degradation (High Temp) cluster_reaction Reaction with Excipients isooctanoic_acid This compound smaller_alkanes Smaller Alkanes isooctanoic_acid->smaller_alkanes Heat shorter_acids Shorter Chain Fatty Acids isooctanoic_acid->shorter_acids Heat co2 CO2 (at very high temp) isooctanoic_acid->co2 Heat ester Isooctanoate Ester isooctanoic_acid->ester alcohol Alcohol (Excipient) alcohol->ester + Catalyst/Heat

Caption: Potential degradation pathways for this compound in formulations.

References

preventing side reactions in isooctanoic acid chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically the prevention of side reactions, encountered during the synthesis and handling of isooctanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary synthesis route?

A1: this compound is a branched-chain saturated carboxylic acid (C8H16O2).[1][2] It is typically a colorless liquid with a faint odor, sparingly soluble in water but miscible with many organic solvents.[1][3] The primary industrial synthesis method involves a two-step process:

  • Hydroformylation (Oxo Process): Diisobutylene, a C8 branched alkene, is reacted with carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst to produce a mixture of C9 aldehydes.[3]

  • Oxidation: The resulting isononyl aldehydes are then oxidized to yield this compound.[3]

Q2: What are the most common side reactions during the synthesis of this compound?

A2: Side reactions can occur during both major synthesis steps.

  • During Hydroformylation: The primary side reactions include the isomerization and hydrogenation of the alkene double bond.[4]

  • During Aldehyde Oxidation: The oxidation of branched aldehydes like isooctylaldehyde is a classic radical chain reaction.[5] A significant side reaction at higher temperatures is the decarbonylation of the aldehyde.[5] These side reactions can reduce the overall selectivity and yield of the desired this compound.[5]

Q3: Why is it critical to control side reactions?

A3: Controlling side reactions is crucial for several reasons. Firstly, side reactions reduce the yield of the final product, making the process less efficient and more costly. Secondly, the formation of by-products complicates purification, requiring additional separation steps that can be time-consuming and expensive. Finally, the presence of impurities can affect the quality and performance of the final product and its derivatives, which are used in applications ranging from plasticizers and lubricants to cosmetics and pharmaceuticals.[1][6]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Selectivity and High Impurity Profile During Oxidation of Isooctyl Aldehyde

  • Potential Cause A: High Reaction Temperature.

    • Explanation: The liquid-phase oxidation of branched aldehydes is highly sensitive to temperature. While higher temperatures can increase the reaction rate, they also significantly promote side reactions, such as decarbonylation, which lowers the selectivity for this compound.[5]

    • Solution: The reaction temperature should be carefully controlled. An optimal range is typically between 20-35°C.[5] Lowering the temperature generally increases selectivity but may reduce the conversion rate, requiring an optimization of reaction time.[5] Refer to Table 1 for a summary of temperature effects.

  • Potential Cause B: Inefficient or Absent Catalyst.

    • Explanation: Without a catalyst, the oxidation of isooctylaldehyde lacks ideal selectivity.[5] The catalyst plays a key role in guiding the reaction towards the desired carboxylic acid product while minimizing the formation of by-products.

    • Solution: Employ a highly selective catalyst system. A nano-silver/sulfonated graphene catalyst has been shown to provide both high conversion rates and high selectivity (up to 99%) for this compound.[5] The catalyst concentration should also be optimized, with a typical mass fraction in the reaction raw material being 40 to 60 ppm.[5]

  • Potential Cause C: High Reactant Concentration.

    • Explanation: The oxidation reaction is exothermic. High concentrations of the reactant aldehyde can lead to poor heat dissipation, creating localized hot spots that promote side reactions.[5]

    • Solution: Use a solvent to dilute the reactant aldehyde. This aids in heat dissipation and helps to control the reaction rate.[5] this compound itself is an excellent solvent choice as it eliminates the need for a separate solvent removal step post-reaction.[5] A mass fraction of 25-50 wt% isooctyl aldehyde in the raw material is recommended.[5]

Issue 2: Formation of Undesired Isomers or Saturated By-products During Hydroformylation

  • Potential Cause: Suboptimal Catalyst System or Reaction Conditions.

    • Explanation: The hydroformylation of branched olefins can be challenging. The choice of catalyst (e.g., cobalt vs. rhodium) and ligands, as well as reaction conditions (pressure, temperature, CO:H₂ ratio), heavily influences the product distribution.[4][7] For instance, high carbon monoxide pressure can favor the formation of linear aldehydes and reduce alkene isomerization.[8]

    • Solution: For highly substituted olefins, high-pressure cobalt catalysts are traditionally effective.[7] Alternatively, rhodium-based catalysts with specific phosphine (B1218219) or phosphite (B83602) ligands can offer high selectivity under milder conditions.[8][9] It is essential to screen different catalyst systems and reaction conditions to find the optimal balance for the specific diisobutylene feed.

Issue 3: Difficulty in Purifying the Final this compound Product

  • Potential Cause: Presence of Closely-Boiling Impurities or Unreacted Aldehyd.

    • Explanation: Side products formed during synthesis, particularly isomers or unreacted starting materials, can have boiling points close to this compound, making separation by simple distillation difficult.

    • Solution: A multi-step purification protocol may be necessary.

      • Acid-Base Extraction: Water-insoluble acids can be purified by dissolving them in an aqueous base (like sodium hydroxide), washing with an organic solvent (like diethyl ether) to remove neutral impurities (e.g., unreacted aldehyde), and then re-acidifying the aqueous layer to precipitate the pure acid.[10]

      • Fractional Distillation: For liquid carboxylic acids, fractional distillation under reduced pressure is a standard method to separate components with different boiling points.[10]

      • Chromatography: For high-purity requirements, techniques like column chromatography or preparative HPLC can be employed to separate the target compound from persistent impurities.[11]

Data Presentation

Table 1: Effect of Reaction Temperature on the Oxidation of Isooctyl Aldehyde

ExampleReaction Temperature (°C)Reaction Time (h)Conversion Rate of Isooctyl Aldehyde (%)Selectivity of this compound (%)Yield (%)
110-15992.099.691.6
235-40499.196.795.8
345-50399.595.595.0

Data summarized from patent CN108250069B.[5] The experiment utilized a nano-silver/sulfonated graphene catalyst and 2-ethylhexanoic acid as a solvent.

Experimental Protocols

Protocol 1: Catalytic Oxidation of Isooctyl Aldehyde

This protocol is adapted from the methodology described in patent CN108250069B.[5]

  • Reactor Setup: Add isooctyl aldehyde (e.g., 80g, 0.62mol), a solvent (e.g., 240g of this compound), and the catalyst (e.g., 19.2 mg of nano-silver/sulfonated graphene) to a dry 1L three-neck flask equipped with a mechanical stirrer, gas inlet, and thermometer.

  • Inert Atmosphere: Place the flask in a water bath for temperature control and purge the system with nitrogen while stirring.

  • Reaction Initiation: Heat the mixture to the target temperature (e.g., 35°C). Once the temperature is stable, switch the gas inlet from nitrogen to an oxygen-containing gas, such as air. The molar ratio of isooctylaldehyde to oxygen should be approximately 1:0.6 to 1:0.8.

  • Temperature Control: Maintain the reaction temperature within the desired range (e.g., 35-40°C) for the specified duration (e.g., 4 hours). Use the water bath to remove excess heat from the exothermic reaction.

  • Reaction Monitoring & Work-up: Monitor the conversion of the aldehyde by GC analysis. Once the reaction is complete, filter the solution (e.g., via centrifugation) to recover the catalyst. The resulting solution contains the this compound product.

Protocol 2: General Purification by Acid-Base Extraction

This protocol is based on general procedures for carboxylic acid purification.[10]

  • Dissolution in Base: Dissolve the crude this compound product in an aqueous solution of 1N sodium hydroxide. The pH should be at least three units above the pKa of this compound to ensure complete salt formation.

  • Washing: Transfer the aqueous solution to a separatory funnel and extract it with diethyl ether to remove any neutral organic impurities (e.g., unreacted aldehydes, alkanes). Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute mineral acid (e.g., HCl) to a pH at least three units below the pKa of the acid. The this compound will precipitate or form an immiscible layer.

  • Extraction of Pure Acid: Extract the acidified aqueous solution with fresh diethyl ether. The purified this compound will move into the ether layer.

  • Drying and Solvent Removal: Collect the ether layer and dry it over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the purified this compound.

Visualizations

G cluster_0 Synthesis Workflow start Diisobutylene (Starting Material) hydroformylation Step 1: Hydroformylation (Oxo Process) start->hydroformylation aldehydes Isononyl Aldehydes (Intermediate) hydroformylation->aldehydes sr1 Isomerization & Hydrogenation hydroformylation->sr1 oxidation Step 2: Oxidation aldehydes->oxidation product This compound (Final Product) oxidation->product sr2 Decarbonylation & Other Side Products oxidation->sr2 G cluster_1 Troubleshooting Logic: Low Selectivity in Oxidation start Low Selectivity Observed in Oxidation? temp_check Is Reaction Temp > 35-40°C? start->temp_check Yes catalyst_check Is a Selective Catalyst Being Used? temp_check->catalyst_check No sol_temp Action: Lower and Control Temperature (20-35°C) temp_check->sol_temp Yes concentration_check Is Aldehyde Concentration High? catalyst_check->concentration_check Yes sol_catalyst Action: Introduce High-Selectivity Catalyst (e.g., Nano-Ag) catalyst_check->sol_catalyst No sol_concentration Action: Use Solvent (e.g., this compound) to Dilute Reactant concentration_check->sol_concentration Yes ok Investigate Other Parameters (e.g., O2 flow) concentration_check->ok No

References

Technical Support Center: Isooctanoic Acid-Based Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isooctanoic acid-based lubricants, a type of neopentyl polyol ester.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments with this compound-based lubricants.

Issue IDQuestionPossible CausesSuggested Actions
STAB-01 Unexpected increase in the acid number of the lubricant. 1. Hydrolytic Degradation: Presence of water can lead to hydrolysis of the ester, forming carboxylic acids.[1][2][3][4][5] 2. Oxidative Degradation: High temperatures in the presence of air can cause oxidation, forming acidic byproducts.[2][3][4][5][6][7] 3. Thermal Degradation: At very high temperatures, even in the absence of oxygen, the ester can break down into acidic components.[1] 4. Additive Depletion/Interaction: Depletion of antioxidant additives or incompatible additive packages can accelerate degradation.[2][8][9][10]1. Minimize Water Content: Dry the lubricant before use and take measures to prevent moisture ingress during experiments.[11][12][13][14] 2. Control Temperature and Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen) if high temperatures are required.[6] 3. Verify Additive Compatibility: Ensure all additives are compatible with the ester base stock and with each other.[8][9][10][15] 4. Monitor Acid Number: Regularly test the acid number to track lubricant condition.[2][3][4][5]
STAB-02 Observed changes in lubricant viscosity. 1. Oxidative Degradation: Polymerization of oxidation byproducts can lead to an increase in viscosity.[7] 2. Thermal Degradation: Can lead to the formation of lower molecular weight products, causing a decrease in viscosity.[16] 3. Hydrolysis: Can break down the ester molecules, potentially leading to a decrease in viscosity.1. Follow actions for STAB-01 to mitigate degradation. 2. Monitor Viscosity: Regularly measure the lubricant's viscosity to detect changes.
STAB-03 Formation of sludge, varnish, or other deposits. 1. Oxidative Degradation: Insoluble byproducts of oxidation can precipitate out of the lubricant.[7] 2. Thermal Degradation: Can lead to the formation of carbonaceous deposits. 3. Additive Incompatibility: Reactions between incompatible additives can form insoluble products.[8][9][10]1. Follow actions for STAB-01 to prevent the formation of degradation products. 2. Ensure Additive Compatibility: Thoroughly vet all additives before use.[8][9][10][15]
STAB-04 Unexpected color change in the lubricant. 1. Oxidation: The formation of certain oxidation byproducts can cause the lubricant to darken. 2. Contamination: Contamination with other fluids or materials can alter the color.1. Follow actions for STAB-01 to minimize oxidation. 2. Maintain Cleanliness: Ensure all experimental apparatus is thoroughly cleaned to prevent contamination.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary stability concerns with this compound-based lubricants?

A1: The primary stability concerns are hydrolytic stability (degradation in the presence of water), oxidative stability (degradation in the presence of oxygen, especially at elevated temperatures), and thermal stability (degradation at high temperatures).[6][17]

Q2: How does the structure of this compound contribute to the stability of the lubricant?

A2: this compound is a branched-chain carboxylic acid. The branching in the acid structure provides steric hindrance, which helps to protect the ester linkage from hydrolytic attack, thus enhancing hydrolytic stability compared to linear acid esters.[18]

Hydrolytic Stability

Q3: How does water affect the stability of this compound-based lubricants?

A3: Water can react with the ester linkage in the lubricant in a process called hydrolysis. This reaction breaks down the ester into its constituent alcohol and carboxylic acid. The carboxylic acid produced can then catalyze further hydrolysis, leading to a rapid degradation of the lubricant.[1][19][20][21][22]

Q4: What are the signs of hydrolytic degradation in my experiment?

A4: Signs of hydrolytic degradation include an increase in the acid number of the lubricant, a potential decrease in viscosity, and the formation of acidic byproducts that can be corrosive to metal components.[1]

Q5: How can I minimize hydrolytic degradation?

A5: To minimize hydrolysis, it is crucial to keep the lubricant as dry as possible. This can be achieved by using a dry lubricant, preventing moisture from entering the system during your experiment, and potentially using additives known as acid catchers that neutralize the acidic byproducts of hydrolysis.[11][12][13][14]

Thermal and Oxidative Stability

Q6: What is the difference between thermal and oxidative stability?

A6: Thermal stability refers to the lubricant's resistance to decomposition due to heat in the absence of oxygen. Oxidative stability is its resistance to degradation caused by a chemical reaction with oxygen, which is often accelerated by heat.

Q7: What are the products of thermal and oxidative degradation?

A7: Thermal degradation of neopentylpolyol esters can produce alkenes and acids. Oxidative degradation is a more complex process that proceeds through a free-radical chain reaction, leading to the formation of hydroperoxides, which then decompose into a variety of byproducts, including aldehydes, ketones, and carboxylic acids. These can further react to form higher molecular weight polymers, leading to sludge and varnish.[6][7][23][24][25]

Q8: How can I improve the thermal and oxidative stability of the lubricant in my experiments?

A8: To improve stability, you can:

  • Control the temperature: Operate at the lowest feasible temperature for your experiment.

  • Use an inert atmosphere: If high temperatures are necessary, conducting the experiment under a nitrogen or argon atmosphere will prevent oxidation.

  • Use antioxidants: Incorporating appropriate antioxidant additives can inhibit the oxidation process.[26]

Data Presentation

Table 1: Comparative Thermal Stability of Polyol Esters by Thermogravimetric Analysis (TGA)

Lubricant TypeOnset Decomposition Temperature (°C)Temperature for 50% Weight Loss (°C)Reference
Biolubricant from Castor Oil Fatty Acids (BL2)187.62338.47 (oxidative), 339.04 (inert)[27][28]
High Oleic Soybean Oil (HOSOY)~250-[3]
Branched High Oleic Soybean Oil (b-HOSOY)~312-[29]
Waste Cooking Oil (WCO)~220-[3]
Branched Waste Cooking Oil (b-WCO)~260-[3]

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

Protocol 1: Evaluation of Hydrolytic Stability (Based on ASTM D2619)

Objective: To determine the hydrolytic stability of the this compound-based lubricant.

Materials:

  • This compound-based lubricant sample

  • Distilled water

  • Copper test strip

  • Pressure-type beverage bottle (e.g., 7-oz Coke bottle)

  • Oven with a rotating rack, capable of maintaining 93 ± 1°C

  • Analytical balance

  • Apparatus for determining the acid number (e.g., titration equipment)

Procedure:

  • Weigh 75 g of the lubricant sample into the beverage bottle.

  • Add 25 g of distilled water to the bottle.

  • Place a polished and weighed copper strip into the bottle.

  • Securely cap the bottle.

  • Place the bottle on the rotating rack in the oven preheated to 93°C.

  • Rotate the bottle for 48 hours.

  • After 48 hours, remove the bottle from the oven and allow it to cool to room temperature.

  • Observe and record the appearance of the fluid layers and the copper strip.

  • Carefully remove the copper strip, clean it with a suitable solvent, and reweigh it to determine the weight change.

  • Separate the oil and water layers.

  • Determine the acid number of the oil layer and the acidity of the water layer.

Data to Collect:

  • Initial and final weight of the copper strip.

  • Change in appearance of the copper strip (tarnish).

  • Acid number of the oil layer.

  • Acidity of the water layer.

Protocol 2: Evaluation of Oxidative Stability (Based on ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)

Objective: To evaluate the oxidative stability of the this compound-based lubricant under accelerated conditions.

Materials:

  • This compound-based lubricant sample

  • Distilled water

  • Copper catalyst coil

  • Rotating pressure vessel apparatus

  • Oxygen supply

  • Temperature-controlled bath capable of maintaining 150 ± 0.1°C

Procedure:

  • Place a 50 g sample of the lubricant into the pressure vessel.

  • Add 5 g of distilled water.

  • Add a copper catalyst coil.

  • Seal the vessel and purge with oxygen to remove air.

  • Pressurize the vessel with oxygen to a specified pressure (e.g., 90 psi).

  • Place the vessel in the temperature-controlled bath at 150°C and begin rotation.

  • Continuously monitor the pressure inside the vessel.

  • The test is complete when the pressure drops by a specified amount from the maximum pressure.

  • Record the time in minutes to reach the specified pressure drop.

Data to Collect:

  • Time (in minutes) for the pressure to drop by the specified amount. This is the RPVOT result.

Mandatory Visualizations

Hydrolytic_Degradation_Pathway Ester This compound-Based Ester (R-COO-R') Acid Carboxylic Acid (R-COOH) Ester->Acid Hydrolysis Alcohol Alcohol (R'-OH) Ester->Alcohol Hydrolysis Water Water (H2O) Water->Acid Water->Alcohol Catalyst Acid Catalyst (e.g., H+ from initial hydrolysis) Acid->Catalyst Catalyst->Ester Catalyzes further hydrolysis

Caption: Acid-catalyzed hydrolytic degradation pathway of an this compound-based ester.

Oxidative_Degradation_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_products Degradation Products Ester Ester Molecule (RH) FreeRadical Alkyl Radical (R•) Ester->FreeRadical Forms Initiator Heat, Light, Metal Catalysts Initiator->Ester Energy Input PeroxyRadical Peroxy Radical (ROO•) FreeRadical->PeroxyRadical Oxygen Oxygen (O2) Oxygen->PeroxyRadical Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide Reacts with another Ester (RH) Hydroperoxide->FreeRadical Decomposes to form more radicals Aldehydes Aldehydes Hydroperoxide->Aldehydes Ketones Ketones Hydroperoxide->Ketones Acids Carboxylic Acids Hydroperoxide->Acids Polymers Sludge & Varnish Aldehydes->Polymers Polymerization Ketones->Polymers Polymerization Acids->Polymers Polymerization

Caption: Simplified workflow of the oxidative degradation of ester lubricants.

Troubleshooting_Logic Start Stability Issue Observed Check_AN Increased Acid Number? Start->Check_AN Check_Viscosity Viscosity Change? Check_AN->Check_Viscosity No Hydrolysis Suspect Hydrolysis: - Check for water - Dry lubricant Check_AN->Hydrolysis Yes Check_Deposits Deposits/Sludge? Check_Viscosity->Check_Deposits No Oxidation Suspect Oxidation: - Check temperature - Use inert atmosphere Check_Viscosity->Oxidation Yes (Increase) Thermal Suspect Thermal Degradation: - Lower temperature Check_Viscosity->Thermal Yes (Decrease) Check_Deposits->Oxidation Yes Additive_Issue Suspect Additive Incompatibility: - Review formulation Check_Deposits->Additive_Issue Yes End Monitor Lubricant Properties Check_Deposits->End No Hydrolysis->End Oxidation->End Thermal->End Additive_Issue->End

Caption: A logical workflow for troubleshooting common stability issues.

References

Technical Support Center: Overcoming Solubility Challenges of Isooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with isooctanoic acid in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a branched-chain saturated carboxylic acid.[1] It exists as a colorless to pale yellow oily liquid with a mild, fatty odor.[1][2][3] Due to its branched structure, it offers good oxidative stability.[1] It is widely used in the production of esters for cosmetics, plasticizers, and as an intermediate in lubricants and coatings.[1] Its key properties are summarized below.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₆O₂ / C₉H₁₈O₂ (Isomer dependent)[1][2][3]
Molar Mass ~144.21 - 158.24 g/mol [1][3][4]
Appearance Clear, colorless to pale yellow liquid[1][2][3]
Water Solubility Sparingly soluble to insoluble (~50–150 mg/L)[1][2][3]
Solubility in Organic Solvents Miscible with alcohols, ethers, esters, hydrocarbons[1][2]
pKa ~4.85 - 4.89[1][5][6]
Log P (hydrophobicity) ~2.72 - 4.2[1][2]

Q2: Why is this compound so poorly soluble in aqueous media?

This compound's poor aqueous solubility stems from its molecular structure. It consists of a long, nonpolar (hydrophobic) branched alkyl chain and a polar (hydrophilic) carboxylic acid head group. In water, the hydrophobic alkyl chain resists interaction with polar water molecules, leading to very limited solubility. While the carboxylic acid group can form hydrogen bonds with water, the energetic cost of disrupting the water's hydrogen-bonding network to accommodate the large hydrophobic chain is unfavorable.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on pH.[7][8][9][10] As a carboxylic acid, it can donate a proton (H⁺).

  • At low pH (below its pKa of ~4.85): The carboxylic acid group remains protonated (-COOH). This form is neutral and less polar, resulting in poor water solubility.[11]

  • At high pH (above its pKa of ~4.85): The carboxylic acid group deprotonates to form the isooctanoate anion (-COO⁻). This charged, ionized form is significantly more polar and, therefore, much more soluble in water.[7][11]

Therefore, increasing the pH of the aqueous medium is a primary strategy for dissolving this compound.[12]

Q4: I added my this compound stock (dissolved in DMSO) to my cell culture medium, and a precipitate formed immediately. Why did this happen?

This is a common issue known as "precipitation upon dilution." It occurs due to a significant change in solvent polarity.[13] this compound is soluble in 100% DMSO, an organic solvent. However, when this concentrated stock is added to an aqueous medium, the DMSO is rapidly diluted. The overall solvent environment becomes highly polar (mostly water), which cannot maintain the this compound in solution, causing it to precipitate out.[13] To prevent this, it is crucial to use rapid mixing while adding the stock solution dropwise to pre-warmed media.[13][14]

Q5: What are co-solvents and how can they improve solubility?

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[15] They work by reducing the overall polarity of the aqueous solvent system, making it more favorable for hydrophobic molecules like this compound to dissolve.[16] Common co-solvents for laboratory use include Dimethyl sulfoxide (B87167) (DMSO) and ethanol.[12][15]

Q6: When should I consider using surfactants?

Surfactants should be considered when pH adjustment or co-solvents are not viable or sufficient. Surfactants are molecules with both a hydrophobic tail and a hydrophilic head. Above a certain concentration (the critical micelle concentration), they form spherical structures called micelles in water.[17] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment that can encapsulate poorly soluble molecules like this compound, allowing them to be dispersed in the aqueous solution.[16][17][18] Non-ionic surfactants like Polysorbate 80 (Tween 80) are often used.[19]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: this compound forms a precipitate, an oily layer, or a cloudy suspension upon addition to an aqueous medium.

G start Start: this compound is not dissolving check_pH What is the pH of your aqueous medium? start->check_pH pH_above_pKa Is pH > 6.0 (i.e., > pKa + 1)? check_pH->pH_above_pKa adjust_pH Strategy 1: Adjust pH Increase pH using NaOH or a basic buffer (See Protocol 1) pH_above_pKa->adjust_pH No use_cosolvent Strategy 2: Use Co-solvent Prepare a stock in DMSO/Ethanol and dilute with rapid mixing (See Protocol 2) pH_above_pKa->use_cosolvent Yes reassess Reassess Solubility adjust_pH->reassess reassess->use_cosolvent No, Precipitate Remains success Success: Compound Dissolved reassess->success Yes, Clear Solution optimize Optimize Concentration Determine max soluble concentration (See Protocol 3) use_cosolvent->optimize use_surfactant Strategy 3: Use Surfactant Incorporate a non-ionic surfactant (e.g., Polysorbate 80) into the medium fail Issue Persists: Consider alternative strategies (e.g., complexation, formulation) use_surfactant->fail optimize->use_surfactant Higher concentration needed optimize->success Concentration is sufficient

Caption: A workflow for troubleshooting this compound solubility issues.

Key Solubilization Concepts Visualized

Caption: The effect of pH on this compound ionization and solubility.

G cluster_micelle Surfactant Micelle center s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 s9 center->s9 s10 center->s10 s11 center->s11 s12 center->s12 acid Isooctanoic Acid

References

Technical Support Center: Optimizing Purification of Isooctanoic Acid by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of isooctanoic acid by distillation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your laboratory experiments.

Frequently Asked Questions (FAQs)

1. What are the key physical properties of this compound relevant to distillation?

Understanding the physical properties of this compound is crucial for designing a successful distillation process. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
Boiling Point (at 760 mmHg) ~228 °C[2][3]
Melting Point -59 °C[2]
Vapor Pressure <0.01 mmHg at 20 °C[3]
Density 0.906 g/mL[2]
Solubility in Water Slightly soluble[2]

2. When should I use fractional distillation versus simple distillation?

Fractional distillation is recommended when the boiling points of the components you want to separate are close, generally with a difference of less than 25 °C. Given that impurities from the synthesis of this compound may have boiling points relatively close to the product, fractional distillation is the preferred method for achieving high purity.

3. When is vacuum distillation necessary for purifying this compound?

Vacuum distillation is employed for compounds that have high boiling points (typically >150 °C at atmospheric pressure) or are prone to decomposition at elevated temperatures.[4] Since this compound has a high boiling point (~228 °C), using vacuum distillation is highly recommended to lower the boiling temperature and prevent potential degradation of the product.[4]

4. How do I choose the right column packing for my distillation?

The choice of column packing depends on the required separation efficiency (number of theoretical plates), throughput, and the chemical nature of the substances being distilled. For carboxylic acids like this compound, corrosion resistance is a key consideration.

Packing TypeHETP Range (m)AdvantagesDisadvantages
Raschig Rings (metal) 0.4 - 0.8Good chemical resistance, relatively low cost.Lower efficiency compared to structured packing.
Structured Packing (e.g., Sulzer DX) Lower HETP (higher efficiency)High efficiency, low pressure drop (good for vacuum distillation).[5]Higher cost, more susceptible to fouling.

HETP (Height Equivalent to a Theoretical Plate) is the height of packing required to achieve one theoretical separation stage. Lower HETP values indicate higher efficiency.[6]

5. How do I determine the optimal reflux ratio?

The reflux ratio is the ratio of the liquid returned to the column to the liquid removed as distillate.[7]

  • High Reflux Ratio: Improves separation and product purity but requires more energy and longer distillation times.[7]

  • Low Reflux Ratio: Reduces energy consumption and time but results in poorer separation.[7]

The optimal reflux ratio is a balance between achieving the desired purity and minimizing operational costs. A common starting point is a reflux ratio of 1.2 to 1.5 times the minimum reflux ratio.[7] For high-purity separations, a higher reflux ratio will likely be necessary.

Troubleshooting Guides

This section addresses common problems encountered during the distillation of this compound.

Problem 1: Poor Separation of this compound from Impurities

Symptoms:

  • The purity of the collected distillate is lower than expected, as determined by GC-MS or other analytical methods.

  • The boiling point reading at the distillation head is not stable or does not show a sharp plateau.

Possible Causes and Solutions:

CauseSolution
Insufficient Column Efficiency: The number of theoretical plates in your column is too low for the separation.* Increase the height of the packed column. * Switch to a more efficient packing material (e.g., from Raschig rings to structured packing) to decrease the HETP.[8]
Distillation Rate is Too High: The vapor is ascending the column too quickly, not allowing for proper equilibration between the liquid and vapor phases.[8]* Reduce the heating rate of the distillation pot. * Increase the reflux ratio to return more liquid to the column, which enhances separation.
Presence of an Azeotrope: An azeotrope is a mixture of two or more liquids that boils at a constant temperature and has a constant composition, making separation by simple distillation impossible. While specific azeotropic data for this compound is not readily available, it is a possibility, especially with water or other organic solvents.[1][9]* If an azeotrope is suspected, consider using azeotropic distillation by adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the original components.
Column Flooding: The liquid flow down the column is impeded by excessive upward vapor flow, leading to poor separation.[10]* Reduce the heating rate to decrease the vapor velocity. * Ensure the column is not constricted and that the packing is not too dense.

Potential Impurities and their Boiling Points:

The synthesis of this compound often involves the oxidation of isooctyl aldehyde, which can be produced from the aldol (B89426) condensation of n-butyraldehyde.[11] Therefore, unreacted starting materials and intermediates are potential impurities.

CompoundBoiling Point (°C)
n-Butyraldehyde74.8
Isobutyraldehyde63
2-EthylhexenalNot readily available
Isooctyl aldehydeNot readily available
This compound ~228

Note: The significant difference in boiling points between the likely aldehyde precursors and this compound suggests they should be relatively easy to separate. However, other side products with closer boiling points may be present.

Problem 2: No Distillate is Being Collected Despite Boiling in the Pot

Symptoms:

  • The liquid in the distillation flask is boiling vigorously, but no condensate is forming in the condenser or being collected in the receiving flask.

  • The temperature at the distillation head remains well below the expected boiling point.

Possible Causes and Solutions:

CauseSolution
Insufficient Heating: The vapor is not reaching the condenser with enough energy to overcome heat loss to the surroundings.* Increase the heating mantle temperature. * Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.[8]
Leak in the System: Vapor is escaping from the apparatus before reaching the condenser, which is a common issue in vacuum distillation.* Check all ground glass joints to ensure they are properly sealed. Use appropriate grease for vacuum distillations. * Inspect for any cracks in the glassware.
Incorrect Thermometer Placement: The thermometer bulb is positioned too high and is not in the path of the vapor stream.[8]* Adjust the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
Problem 3: Bumping or Uncontrolled Boiling

Symptoms:

  • Sudden, violent boiling of the liquid in the distillation flask.

  • Liquid "bumping" up into the distillation column, potentially contaminating the distillate.

Possible Causes and Solutions:

CauseSolution
Lack of Boiling Chips or Stirring: Uneven heating leads to superheating of the liquid followed by explosive boiling.* Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Never add boiling chips to a hot liquid.
Heating Rate is Too High: Excessive heat input causes rapid, uncontrolled boiling.* Reduce the power to the heating mantle for a more gentle and controlled boil.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This protocol outlines a general procedure for the purification of crude this compound by fractional distillation.

Materials and Equipment:

  • Round-bottom flask (distillation pot)

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Fractionating column (packed with Raschig rings or structured packing)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter and vacuum source (for vacuum distillation)

  • Clamps and stands to secure the apparatus

  • Crude this compound

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Begin Heating: Turn on the cooling water to the condenser. Begin heating the distillation pot gently. If using a stirrer, ensure it is rotating at a moderate speed.

  • Establish Reflux: Increase the heat until the this compound begins to boil and you observe a ring of condensing vapor rising up the fractionating column. Adjust the heating to allow a stable reflux to be established in the column.

  • Collect Fractions: Once the vapor reaches the distillation head, the temperature reading should stabilize. Collect the initial fraction (forerun), which may contain lower-boiling impurities. As the temperature rises and stabilizes at the boiling point of this compound (adjusted for pressure if under vacuum), collect the main fraction in a clean receiving flask.

  • Monitor Temperature: A constant temperature reading during the collection of the main fraction indicates that a pure substance is distilling. If the temperature drops, it may indicate that all of the this compound has distilled.

  • Shutdown: Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive peroxides and damage to the glassware. Turn off the heat and allow the apparatus to cool before disassembling.

Protocol 2: Purity Analysis by GC-MS

This protocol provides a general method for analyzing the purity of this compound fractions. Derivatization to a more volatile ester, such as the methyl ester, is often necessary for good chromatographic performance.[12]

Materials:

  • This compound sample

  • Methanol (B129727)

  • Sulfuric acid (catalyst) or a derivatization agent like diazomethane

  • Organic solvent for extraction (e.g., hexane)

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., a polar wax column)

Procedure:

  • Derivatization (Esterification): In a vial, combine a small amount of the this compound sample with an excess of methanol and a catalytic amount of sulfuric acid. Heat the mixture to facilitate the formation of the methyl ester. Alternatively, use a safer and more efficient derivatization agent following the manufacturer's protocol.

  • Extraction: After the reaction is complete, neutralize the acid catalyst and extract the methyl isooctanoate into an organic solvent like hexane.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject the dried extract into the GC-MS.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate the components.

    • Mass Spectrometer: Operate in scan mode to identify the components by their mass spectra and retention times.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of this compound and any impurities.

Visualizations

Distillation_Workflow Experimental Workflow for this compound Distillation start Start setup Assemble Fractional Distillation Apparatus start->setup charge_flask Charge Flask with Crude This compound and Boiling Chips/Stir Bar setup->charge_flask heat Apply Heat and Start Condenser Water charge_flask->heat reflux Establish Stable Reflux in the Column heat->reflux collect_forerun Collect Forerun (Low-Boiling Impurities) reflux->collect_forerun collect_main Collect Main Fraction at Stable Boiling Point collect_forerun->collect_main monitor Monitor Temperature and Purity (GC-MS) collect_main->monitor shutdown Stop Heating and Allow to Cool monitor->shutdown end End shutdown->end Troubleshooting_Poor_Separation Troubleshooting Poor Separation start Poor Separation (Low Purity) check_rate Is Distillation Rate Too High? start->check_rate check_efficiency Is Column Efficiency Sufficient? check_rate->check_efficiency No solution_rate Reduce Heating Rate or Increase Reflux Ratio check_rate->solution_rate Yes check_azeotrope Suspect an Azeotrope? check_efficiency->check_azeotrope Yes solution_efficiency Increase Column Height or Use More Efficient Packing check_efficiency->solution_efficiency No solution_azeotrope Consider Azeotropic Distillation check_azeotrope->solution_azeotrope Yes

References

resolving peak tailing in HPLC analysis of isooctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of isooctanoic acid, with a primary focus on addressing peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis.[1] This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Q1: My this compound peak is showing significant tailing. What are the most likely causes?

A1: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid group of this compound, leading to peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (~4.85), the compound will exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing distorted peak shapes.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.[1]

Q2: How can I minimize silanol interactions to improve peak shape?

A2: To reduce the impact of residual silanol groups, consider the following strategies:

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer accessible silanol groups, which minimizes secondary interactions.

  • Select a Polar-Embedded Column: These columns have a polar group embedded in the stationary phase, which can help to shield the analyte from silanol interactions.

  • Adjust Mobile Phase pH: Operating the mobile phase at a pH at least 2 units below the pKa of this compound (i.e., pH < 2.85) will ensure the analyte is in its non-ionized form, reducing interactions with silanols.[2][3]

Q3: What is the optimal mobile phase pH for analyzing this compound?

A3: To ensure sharp, symmetrical peaks for this compound, the mobile phase pH should be controlled to be at least 2 pH units away from its pKa of approximately 4.85.[2] Therefore, a mobile phase pH of ≤ 2.85 is recommended. This suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape in reversed-phase chromatography.[2][3]

Q4: Can the organic modifier in the mobile phase affect peak tailing?

A4: Yes, the choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. While its primary role is to control retention time, an inappropriate concentration can sometimes contribute to peak distortion. If you suspect issues with the organic modifier, you can try:

  • Optimizing the Concentration: Systematically vary the percentage of the organic modifier to find the optimal balance between retention and peak shape.

  • Switching the Organic Modifier: Acetonitrile and methanol (B129727) have different solvent properties. If you are using one, trying the other may improve peak symmetry.

Frequently Asked Questions (FAQs)

Q5: What type of HPLC column is best suited for this compound analysis?

A5: A C18 reversed-phase column is a common and suitable choice for the analysis of this compound and other short-chain fatty acids.[4] To minimize peak tailing, it is advisable to use a modern, high-purity, end-capped C18 column or a polar-embedded C18 column.

Q6: My peak tailing issue persists even after optimizing the mobile phase and using a new column. What else should I check?

A6: If peak tailing continues, investigate potential extra-column effects and other system issues:

  • Tubing and Connections: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume. Check all fittings to ensure they are properly connected and not contributing to band broadening.

  • Detector Settings: An improperly set detector time constant can lead to peak distortion. Consult your detector's manual for guidance on appropriate settings for your flow rate and peak width.

  • Sample Solvent: Whenever possible, dissolve your this compound standard and samples in the mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

Q7: How do I prepare the mobile phase to ensure a stable and low pH?

A7: To prepare a buffered mobile phase at a low pH, you can use an acidic modifier. A common choice is to add a small percentage of an acid to the aqueous portion of the mobile phase before mixing with the organic modifier. For example, a mobile phase of acetonitrile and water can be acidified with phosphoric acid or formic acid to achieve the desired pH. Always measure the pH of the aqueous component before mixing it with the organic solvent.

Data Presentation

The following table provides illustrative data on the effect of mobile phase pH on the peak tailing factor for a typical short-chain fatty acid similar to this compound. As a general principle, decreasing the pH well below the analyte's pKa significantly improves peak symmetry.

Mobile Phase pHTailing Factor (Tf)Peak Shape Observation
4.52.1Significant Tailing
4.01.8Moderate Tailing
3.51.5Slight Tailing
3.01.2Improved Symmetry
2.51.0Symmetrical Peak

Note: This data is representative and intended for illustrative purposes. Actual tailing factors may vary depending on the specific column, HPLC system, and other experimental conditions.

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis

This protocol outlines a general reversed-phase HPLC method for the analysis of this compound.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Materials:

    • This compound reference standard

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Phosphoric acid or Formic acid

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.

    • Mobile Phase: A mixture of acetonitrile and water, with the aqueous portion acidified to a pH of approximately 2.5 with phosphoric acid or formic acid. A typical starting ratio would be 50:50 (v/v) acetonitrile:acidified water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and acidified water. Degas the mobile phase before use.

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standards and samples for analysis.

Mandatory Visualization

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH < 2.85? start->check_ph adjust_ph Adjust Mobile Phase pH to ~2.5 with Phosphoric or Formic Acid check_ph->adjust_ph No check_column Is the Column a Modern, End-Capped C18? check_ph->check_column Yes adjust_ph->check_column change_column Switch to an Appropriate End-Capped or Polar-Embedded C18 Column check_column->change_column No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes change_column->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_system Investigate Extra-Column Effects (Tubing, Connections) and Column Contamination check_overload->check_system No dilute_sample->check_system end Symmetrical Peak Achieved check_system->end

Caption: Troubleshooting workflow for resolving peak tailing.

References

Technical Support Center: Isooctanoic Acid Synthesis via the Oxo Process

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isooctanoic acid using the oxo process (hydroformylation). The focus is on minimizing byproduct formation to improve yield and purity.

Troubleshooting Guides & FAQs

Section 1: Hydroformylation of Heptene (B3026448) to Isooctyl Aldehyde

Q1: My hydroformylation reaction has low selectivity for the desired isooctyl aldehyde, with significant formation of other isomers. How can I improve this?

A1: Achieving high regioselectivity is crucial. The formation of linear vs. branched aldehydes is influenced by catalyst choice, ligands, and reaction conditions. To favor the desired branched isooctyl aldehyde from heptene isomers, consider the following:

  • Catalyst System: While rhodium catalysts are highly active, cobalt-based catalysts are also commonly used.[1] For specific branched products, sterically bulky phosphine (B1218219) and phosphite (B83602) ligands on a rhodium catalyst can enhance the formation of branched aldehydes.[1]

  • Temperature: Lower reaction temperatures generally favor the formation of linear aldehydes.[2] Conversely, for branched products, slightly higher temperatures may be required, but this must be balanced against the risk of other side reactions. A typical range for cobalt-catalyzed hydroformylation is 150-180°C, while rhodium-catalyzed processes can run at lower temperatures of 95-100°C.[2]

  • Pressure: Higher carbon monoxide partial pressure can influence selectivity. For cobalt catalysts, pressures are typically high (around 30 MPa), while rhodium systems operate at much lower pressures (e.g., 1.8 MPa).[2]

Q2: I am observing significant hydrogenation of my heptene feedstock to heptane (B126788) and the isooctyl aldehyde product to isooctyl alcohol. What causes this and how can I prevent it?

A2: Hydrogenation is a common side reaction in the oxo process. It occurs when the alkene or the product aldehyde reacts with hydrogen in the syngas.

  • H₂/CO Ratio: The ratio of hydrogen to carbon monoxide in the syngas is a critical parameter. A high H₂/CO ratio can favor hydrogenation. The typical ratio is 1:1.[3] Adjusting this ratio to be slightly CO-rich can suppress hydrogenation, but may slow the reaction rate.

  • Temperature: High temperatures can increase the rate of hydrogenation. Operating at the lower end of the effective temperature range for your catalyst can minimize this byproduct. For a heterogeneous single-atom Co catalyst, a temperature of 140°C favored aldehyde production, while increasing it to 170°C resulted in 94% selectivity to the alcohol.[4]

  • Catalyst Choice: The choice of metal and ligand influences the relative rates of hydroformylation and hydrogenation. Some catalyst systems have an inherent tendency to promote hydrogenation.[5]

Q3: My cobalt-catalyzed reaction is producing formic acid, which is causing issues with catalyst recovery and downstream processing. How can I address this?

A3: Formic acid can be formed during the hydroformylation reaction, particularly with cobalt catalysts, and during the oxidative work-up to recover the cobalt.[6]

  • Catalytic Decomposition: One effective method is to catalytically decompose the formic acid in the aqueous phase after catalyst extraction. This can be done in the presence of synthesis gas, which also helps to pre-form the active cobalt catalyst for recycling.[6]

  • Process Control: The oxidative treatment of the hydroformylation mixture to separate the cobalt catalyst should be carefully controlled. The process involves oxidizing cobalt carbonyls with oxygen in the presence of an acid (like the formic acid byproduct) to form water-soluble cobalt(II) salts.[6] Managing the conditions of this step can influence formic acid concentration.

Section 2: Oxidation of Isooctyl Aldehyde to this compound

Q4: The oxidation of my isooctyl aldehyde has a low yield and produces several byproducts. How can I improve the selectivity to this compound?

A4: The liquid-phase oxidation of aldehydes can be sensitive to reaction conditions, leading to byproducts.

  • Temperature Control: This reaction is exothermic. High temperatures can lead to side reactions like decarbonylation.[7] It is crucial to maintain a controlled temperature, ideally between 25-30°C, using cooling systems.[7] Low temperatures favor high selectivity but reduce the reaction rate.[7]

  • Oxidant and Catalyst: Using an oxygen-containing gas (like air) as the oxidant is common.[7] The choice of catalyst is critical for achieving high selectivity. A nano-silver/sulfonated graphene catalyst has been shown to achieve 99% selectivity and 98% yield under optimized conditions.[7] Other "green" methods include using hydrogen peroxide with a suitable catalyst.[8]

  • Reactant Concentration: The molar ratio of isooctyl aldehyde to oxygen should be optimized. A ratio of 1:0.6 to 1:0.8 is recommended to balance reaction selectivity and tail gas concentration.[7]

Q5: I am forming "heavy ends" or high-molecular-weight impurities during the process. What are these and how can I minimize them?

A5: "Heavy ends" are typically formed from aldol (B89426) condensation reactions of the product aldehyde. This is more prevalent at higher temperatures and during distillation steps where the aldehyde is heated for extended periods.[9]

  • Minimize Thermal Stress: Reduce the temperature and residence time in distillation and pre-heating stages. Modern liquid-phase hydrogenation processes that do not require gasification of the aldehyde can reduce the formation of these heavy byproducts.[9]

  • pH Control: Aldol condensation can be catalyzed by both acids and bases. Ensuring the reaction mixture is free from strong acidic or basic impurities can help minimize this side reaction.

  • Reaction Conditions: In the hydroformylation step, operating at lower temperatures can reduce the rate of aldol condensation. In the subsequent oxidation step, efficient conversion of the aldehyde to the carboxylic acid will prevent it from being available for condensation reactions.

Quantitative Data on Reaction Conditions

The following tables summarize key quantitative data for the hydroformylation and oxidation steps.

Table 1: Comparison of Industrial Hydroformylation Processes

ProcessCatalystTemperature (°C)Pressure (MPa)Key Feature
BASF-oxo Process Cobalt Carbonyl150 - 170~30High pressure; suitable for higher olefins.[2]
Exxon Process Cobalt Carbonyl160 - 180~30Similar to BASF process; catalyst recovery via aqueous extraction.[2]
Union Carbide (LPO) Rhodium-phosphine95 - 100~1.8Low pressure process; high selectivity for linear aldehydes from propene.[2]

Table 2: Optimized Conditions for Isooctyl Aldehyde Oxidation [7]

ParameterRecommended ValueNote
Catalyst Nano-silver/sulfonated graphene40 - 60 ppm mass fraction
Temperature 25 - 30 °CCrucial for minimizing byproducts like those from decarbonylation.
Reaction Time 6 - 8 hours
Solvent n-octanoic acid and/or this compound
Aldehyde:Oxygen Molar Ratio 1:0.6 - 1:0.8Using air as the oxygen source.
Pressure Normal (Atmospheric)
Achieved Selectivity >99%
Achieved Yield >98%

Experimental Protocols

Protocol 1: Catalytic Oxidation of Isooctyl Aldehyde to this compound[8]

This protocol is based on a patented method using a nano-silver/sulfonated graphene catalyst.

1. Catalyst Preparation:

  • Synthesize sulfonated graphene carrier material.
  • Impregnate the carrier with a silver salt solution.
  • Reduce the silver salt to form nano-metal silver particles on the sulfonated graphene support. The final mass ratio of silver to sulfonated graphene should be between 1.9:1 and 2.6:1.

2. Reaction Setup:

  • Charge a reaction vessel equipped with a stirrer, gas inlet, and a cooling coil with a solution of isooctyl aldehyde. The mass fraction of the aldehyde in the solution should be 25-50 wt%, using this compound as the solvent.
  • Add the nano-silver/sulfonated graphene catalyst to the solution. The catalyst loading should be between 40 and 60 ppm relative to the reaction raw material.

3. Reaction Execution:

  • Begin vigorous stirring.
  • Introduce an oxygen-containing gas (e.g., air) into the reactor. Maintain a molar ratio of isooctyl aldehyde to oxygen between 1:0.6 and 1:0.8.
  • Control the reaction temperature between 25-30°C using the cooling coil to remove exothermic heat.
  • Continue the reaction under normal pressure for 6 to 8 hours. Monitor the conversion of the aldehyde using a suitable analytical method (e.g., Gas Chromatography).

4. Work-up and Product Isolation:

  • Once the reaction is complete, stop the gas flow.
  • Separate the solid catalyst from the liquid product mixture by filtration. The catalyst can be reused.
  • The resulting liquid product is a high-purity solution of this compound. Further purification can be performed by distillation if required.

Visualizations

Process Workflow and Byproduct Formation

The overall process for producing this compound involves two main chemical transformations. Byproducts can be generated at each stage.

G Overall Process Flow for this compound Synthesis cluster_0 Step 1: Hydroformylation (Oxo Process) cluster_1 Step 2: Oxidation cluster_byproducts Potential Byproducts Heptene Heptene Isomers Hydroformylation Hydroformylation Reactor (Co or Rh Catalyst) Heptene->Hydroformylation Syngas Syngas (CO + H₂) Syngas->Hydroformylation Isooctyl_Aldehyde Isooctyl Aldehyde Hydroformylation->Isooctyl_Aldehyde Byproduct1 Isomers / Heptane Hydroformylation->Byproduct1 Isomerization/ Hydrogenation Byproduct2 Isooctyl Alcohol Hydroformylation->Byproduct2 Over-hydrogenation Byproduct3 Heavy Ends (Aldol Products) Hydroformylation->Byproduct3 Aldol Condensation Oxidation Oxidation Reactor (e.g., Ag Catalyst) Isooctyl_Aldehyde->Oxidation Oxygen Oxygen / Air Oxygen->Oxidation Isooctanoic_Acid This compound Oxidation->Isooctanoic_Acid Byproduct4 Decarbonylation Products Oxidation->Byproduct4 High Temp Side Reaction

Caption: Workflow for this compound synthesis showing key stages and points of byproduct formation.

Troubleshooting Logic for Byproduct Minimization

This decision tree provides a logical workflow for diagnosing and addressing common issues related to byproduct formation.

G Troubleshooting Decision Tree for Byproduct Formation Start High Byproduct Concentration Detected Check_Step Identify Reaction Step: Hydroformylation or Oxidation? Start->Check_Step Hydroformylation Hydroformylation Step Check_Step->Hydroformylation Oxidation Oxidation Step Check_Step->Oxidation Hydro_Byproduct_Type Identify Hydroformylation Byproduct Hydroformylation->Hydro_Byproduct_Type Ox_Byproduct_Type Identify Oxidation Byproduct Oxidation->Ox_Byproduct_Type Isomers Isomers / Alkanes Hydro_Byproduct_Type->Isomers Poor Regioselectivity/ Alkane Formation Alcohols Alcohols Hydro_Byproduct_Type->Alcohols Over-hydrogenation Heavies Heavy Ends Hydro_Byproduct_Type->Heavies Aldol Condensation Ox_Byproduct_Type->Heavies Decarb Decarbonylation/ Other Oxidation Byproducts Ox_Byproduct_Type->Decarb Action1 Adjust Catalyst/Ligand Review Temperature Isomers->Action1 Action2 Decrease H₂/CO Ratio Lower Temperature Alcohols->Action2 Action3 Lower Temperature Minimize Residence Time Heavies->Action3 Action4 Improve Temperature Control (25-30°C) Decarb->Action4 Action5 Check O₂/Aldehyde Ratio Optimize Catalyst Decarb->Action5

Caption: A logical workflow to troubleshoot and minimize common byproducts in the oxo process.

References

troubleshooting emulsion formation during isooctanoic acid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who encounter emulsion formation during isooctanoic acid extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of this compound extraction?

An emulsion is a stable mixture of two immiscible liquids, in this case, the aqueous phase and the this compound organic phase.[1] It appears as a cloudy or milky third layer between the two distinct liquid layers, hindering the separation of your target compound in the this compound phase.

Q2: What causes emulsions to form during my this compound extraction?

Emulsion formation is typically caused by the presence of surfactant-like molecules that have both water-soluble (hydrophilic) and organic-soluble (hydrophobic) parts.[1] These molecules arrange themselves at the interface between the aqueous and organic layers, reducing the interfacial tension and stabilizing the microscopic droplets of one phase dispersed within the other. Common causes include:

  • Vigorous Mixing: Shaking the separation funnel too aggressively provides the energy to create fine droplets, which are more easily stabilized by emulsifying agents.[1]

  • Presence of Surfactants: The sample itself may contain detergents, phospholipids, proteins, or free fatty acids that act as emulsifying agents.[1][2]

  • High Concentration of Solute: A high concentration of the target compound or other components in the sample can sometimes contribute to emulsion formation.

  • Particulate Matter: Fine solid particles can accumulate at the interface and stabilize emulsions.

Q3: How can I prevent emulsions from forming in the first place?

Preventing an emulsion is often easier than breaking one. Consider these preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or a slow, deliberate inversion of the separatory funnel. This provides sufficient surface area for extraction without excessive agitation.[1]

  • Pre-treatment of the Sample: If your sample is known to form emulsions, consider pre-treatment steps such as filtration to remove particulate matter or protein precipitation.

  • Addition of Salt: Adding a salt, such as sodium chloride, to the aqueous phase before extraction can increase its ionic strength and reduce the solubility of organic compounds, thereby discouraging emulsion formation.[2]

Troubleshooting Guide: Breaking an Emulsion

If you have already formed an emulsion, the following techniques can be employed to break it.

Technique General Parameters Notes
Salting Out Add saturated sodium chloride (brine) solution in small portions (e.g., 5-10 mL at a time).Increases the ionic strength of the aqueous phase, forcing the separation of the organic and aqueous layers.[1]
pH Adjustment Adjust the pH of the aqueous layer away from the pKa of any acidic or basic components that might be acting as surfactants. For acidic emulsifiers, lowering the pH to ~2 can be effective.[2]This can neutralize the charge on surfactant-like molecules, reducing their ability to stabilize the emulsion. Use dilute strong acids (e.g., HCl) or bases.
Centrifugation 1000-5000 x g for 5-15 minutes.The force from centrifugation can coalesce the dispersed droplets, breaking the emulsion. This is often a very effective method.[3]
Filtration Pass the emulsified layer through a plug of glass wool or a filter aid like Celite® in a funnel.The surface of the filter material can help to coalesce the droplets.[1]
Addition of a Different Organic Solvent Add a small amount of a different, immiscible organic solvent (e.g., diethyl ether, dichloromethane).This can alter the polarity of the organic phase and disrupt the stability of the emulsion.[1]
Temperature Change Gently warm or cool the separatory funnel in a water bath.A change in temperature can affect the viscosity and solubility of the components, potentially leading to the breakdown of the emulsion.
Time Allow the separatory funnel to stand undisturbed for an extended period (e.g., 30 minutes to several hours).Gravity alone may be sufficient to break a weak emulsion.[2]
Ultrasonication Place the separatory funnel in an ultrasonic bath.The high-frequency sound waves can help to coalesce the dispersed droplets.

Experimental Protocols

Salting Out
  • Carefully add a small volume of saturated sodium chloride (brine) solution to the separatory funnel containing the emulsion.

  • Gently swirl the funnel to mix the contents. Do not shake vigorously.

  • Allow the funnel to stand and observe if the layers begin to separate.

  • If the emulsion persists, add another small portion of brine and repeat the process.

pH Adjustment
  • Determine if the emulsion might be stabilized by acidic or basic compounds.

  • Carefully add a dilute solution of a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH) dropwise to the separatory funnel.

  • After each addition, gently swirl the funnel and check the pH of the aqueous layer.

  • Continue adding the acid or base until the desired pH is reached and observe for the breaking of the emulsion.

Centrifugation
  • Carefully transfer the entire contents of the separatory funnel, including the emulsion, into appropriate centrifuge tubes.

  • Ensure the centrifuge is properly balanced.

  • Centrifuge the tubes at a moderate speed (e.g., 3000 x g) for 10-15 minutes.

  • Carefully remove the tubes and observe the separation of the layers. The organic and aqueous layers should now be distinct, with any solid particulate matter pelleted at the bottom.

Visualizing Emulsion Formation and Troubleshooting

Emulsion_Formation A Aqueous Phase + this compound B Vigorous Mixing / Shaking A->B Energy Input C Presence of Emulsifying Agents (e.g., Surfactants, Proteins) A->C Contaminants D Stable Emulsion Formed (Cloudy Interlayer) B->D C->D Troubleshooting_Workflow Start Emulsion Formed AllowToStand Allow to Stand (30 min) Start->AllowToStand Salt Add Saturated NaCl (Brine) AllowToStand->Salt Not Resolved Success Phases Separated AllowToStand->Success Resolved Centrifuge Centrifugation Salt->Centrifuge Not Resolved Salt->Success Resolved pH Adjust pH Centrifuge->pH Not Resolved Centrifuge->Success Resolved Filter Filter through Glass Wool/Celite® pH->Filter Not Resolved pH->Success Resolved Solvent Add a Different Organic Solvent Filter->Solvent Not Resolved Filter->Success Resolved Solvent->Success Resolved Failure Consult Further Resources Solvent->Failure Not Resolved

References

Technical Support Center: Optimizing Catalyst Performance in Isooctanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the catalytic synthesis of isooctanoic acid.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.

Issue 1: Low Conversion of Isooctyl Aldehyde

Q: My reaction is showing low conversion of the isooctyl aldehyde starting material. What are the potential causes and how can I improve the conversion rate?

A: Low conversion can stem from several factors related to catalyst activity and reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:

Potential Causes & Solutions:

  • Catalyst Deactivation:

    • Poisoning: The catalyst's active sites may be blocked by contaminants. Common poisons for transition metal catalysts like cobalt and manganese include sulfur, nitrogen-containing compounds, and halides.[1]

      • Solution: Ensure all reactants and the solvent are of high purity. If feedstock contamination is suspected, purification of the isooctyl aldehyde may be necessary.

    • Fouling/Coking: Carbonaceous deposits can form on the catalyst surface, physically blocking active sites.[1]

      • Solution: Consider optimizing the reaction temperature, as higher temperatures can sometimes lead to increased coking.

    • Oxidation State Change: The active form of the metal catalyst may have been altered. For instance, the oxidation of the active metallic cobalt to an inactive oxide has been considered a deactivation mechanism in some reactions.[2]

      • Solution: Ensure the reaction is carried out under the recommended atmosphere (e.g., air or a specific oxygen concentration).

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature may be too low, leading to a slow reaction rate. The oxidation of isooctyl aldehyde is an exothermic reaction, and controlling the temperature is crucial.[3]

      • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring the reaction progress and by-product formation. Recommended temperature ranges are often between 10-50 °C.[3]

    • Reaction Time: The reaction may not have had enough time to proceed to a high conversion.

      • Solution: Extend the reaction time and monitor the conversion at different time points to determine the optimal duration. Reaction times can range from 3 to 9 hours.[3]

    • Insufficient Oxidant: The amount of oxygen (from air or pure oxygen) may be the limiting factor.

      • Solution: Ensure a sufficient and consistent flow of the oxygen-containing gas into the reaction mixture. The molar ratio of isooctyl aldehyde to oxygen is a critical parameter.

  • Inadequate Catalyst Loading:

    • The amount of catalyst may be insufficient for the scale of your reaction.

      • Solution: Increase the catalyst loading. Typical mass fractions of the catalyst in the reaction raw material are in the parts-per-million (ppm) range, for example, 20 to 80 ppm.[3]

Troubleshooting Workflow: Low Conversion

low_conversion_workflow start Low Isooctyl Aldehyde Conversion Observed check_catalyst Verify Catalyst Activity and Purity start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Oxidant) start->check_conditions check_loading Confirm Catalyst Loading start->check_loading catalyst_issue Potential Catalyst Deactivation (Poisoning, Fouling) check_catalyst->catalyst_issue Issues Found end Improved Conversion check_catalyst->end OK conditions_issue Suboptimal Conditions check_conditions->conditions_issue Issues Found check_conditions->end OK loading_issue Insufficient Catalyst check_loading->loading_issue Issues Found check_loading->end OK purify_reactants Purify Reactants/Solvent catalyst_issue->purify_reactants optimize_temp_time Optimize Temperature and Time conditions_issue->optimize_temp_time increase_loading Increase Catalyst Loading loading_issue->increase_loading purify_reactants->end optimize_temp_time->end increase_loading->end

A troubleshooting workflow for addressing low isooctyl aldehyde conversion.
Issue 2: Poor Selectivity and High By-product Formation

Q: My reaction is producing a significant amount of by-products, leading to low selectivity for this compound. How can I improve selectivity?

A: Poor selectivity is a common challenge and is often a result of side reactions occurring under the chosen conditions.

Potential Causes & Solutions:

  • Over-oxidation:

    • High reaction temperatures or excessive oxidant concentration can lead to the degradation of the desired product or the formation of other oxidized species.

      • Solution: Carefully control the reaction temperature, potentially operating at the lower end of the recommended range (e.g., 20-35 °C).[3] Also, optimize the flow rate of the oxidizing gas to avoid an overly oxidative environment.

  • Aldehyde Decarbonylation:

    • At higher temperatures, aldehydes can undergo decarbonylation, leading to the formation of alkanes and carbon monoxide, which reduces the yield of the desired carboxylic acid.

      • Solution: Maintain a lower reaction temperature.

  • Formation of Other Carboxylic Acids:

    • Impurities in the isooctyl aldehyde feedstock can be oxidized to their corresponding carboxylic acids.

      • Solution: Use high-purity starting materials. Characterize the starting material using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify any significant impurities.

Data on Selectivity under Different Conditions

CatalystTemperature (°C)Reaction Time (h)Conversion Rate (%)Selectivity (%)Yield (%)Reference
Nano-silver/sulfonated graphene20-25899.697.997.5[2]
Nano-silver/sulfonated graphene25-30898.999.298.1[2]
Nano-silver/sulfonated graphene35-40499.196.795.8[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound production?

A1: Traditionally, salts of transition metals like cobalt and manganese are used as catalysts for the liquid-phase oxidation of aldehydes. More recently, novel catalytic systems, such as nano-silver supported on sulfonated graphene, have been developed, showing high conversion and selectivity.[2][3]

Q2: How can I monitor the progress of my reaction?

A2: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for monitoring the reaction.[2] You can take small aliquots of the reaction mixture at different time points to determine the consumption of the isooctyl aldehyde and the formation of this compound and any by-products.

Q3: What are some key safety precautions to take during this experiment?

A3: The oxidation of aldehydes is an exothermic reaction, so it is crucial to have effective temperature control to prevent a runaway reaction. Isooctyl aldehyde and this compound can be irritants, so appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. The reaction should be carried out in a well-ventilated fume hood.

Q4: Can the catalyst be regenerated and reused?

A4: The reusability of the catalyst depends on the specific type and the deactivation mechanism.

  • Heterogeneous catalysts , like the nano-silver/sulfonated graphene catalyst, can often be recovered by filtration or centrifugation and potentially reused.[2]

  • Homogeneous catalysts (dissolved salts) are more challenging to recover and reuse.

  • Regeneration Procedures: Common regeneration methods for deactivated metal catalysts include:

    • Washing: To remove foulants or poisons.

    • Calcination (Oxidative Treatment): To burn off carbonaceous deposits (coke). This is often followed by a reduction step to restore the active metal phase.[1] For cobalt catalysts, a three-step process of dewaxing, oxidation, and reduction has been described for regeneration.[2]

Catalyst Regeneration Logic

catalyst_regeneration start Deactivated Catalyst identify_deactivation Identify Deactivation Cause (e.g., Coking, Poisoning) start->identify_deactivation coking Coking/Fouling identify_deactivation->coking Carbon Deposits poisoning Poisoning identify_deactivation->poisoning Chemical Contamination calcination Oxidative Treatment (Calcination) coking->calcination washing Washing with Appropriate Solvent poisoning->washing reduction Reduction Step calcination->reduction end Regenerated Catalyst reduction->end washing->end

A decision-making flow for catalyst regeneration.

Experimental Protocols

General Protocol for Catalytic Oxidation of Isooctyl Aldehyde

This protocol provides a general procedure for the laboratory-scale synthesis of this compound. It should be adapted based on the specific catalyst and equipment available.

Materials:

  • Isooctyl aldehyde

  • Solvent (e.g., this compound or n-octanoic acid)[3]

  • Catalyst (e.g., cobalt salt, manganese salt, or a supported catalyst)

  • Oxygen-containing gas (e.g., compressed air or pure oxygen)

  • Nitrogen gas (for inerting)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Gas inlet tube

  • Condenser

  • Heating/cooling bath

  • Gas flow meter

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, gas inlet tube, and a condenser. Ensure all glassware is dry.

  • Charging the Reactor: Charge the flask with the isooctyl aldehyde and the solvent. The mass fraction of isooctyl aldehyde is typically between 25-50 wt%.[3] Add the catalyst to the mixture.

  • Inerting: Purge the reactor with nitrogen gas to remove air before starting the reaction.

  • Reaction Initiation: Begin stirring the mixture and bring it to the desired reaction temperature (e.g., 25-30 °C) using the heating/cooling bath.[3]

  • Introduction of Oxidant: Stop the nitrogen flow and start introducing the oxygen-containing gas at a controlled flow rate. The molar ratio of isooctyl aldehyde to oxygen is typically in the range of 1:0.5 to 1:1.0.[3]

  • Temperature Control: The oxidation reaction is exothermic. Maintain the desired reaction temperature by using the cooling bath.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or GC-MS.

  • Reaction Completion: Once the desired conversion is reached (typically after 3-9 hours), stop the flow of the oxidizing gas and cool the reactor to room temperature.[3]

  • Catalyst Recovery (for heterogeneous catalysts): If a solid catalyst is used, it can be separated from the reaction mixture by filtration or centrifugation.[2]

  • Product Purification: The crude this compound can be purified by distillation to remove the solvent (if different from the product) and any unreacted starting materials or by-products.

Experimental Workflow

experimental_workflow setup 1. Assemble Reactor charge 2. Charge Reactants & Catalyst setup->charge inert 3. Purge with Nitrogen charge->inert heat 4. Heat to Reaction Temp. inert->heat oxidize 5. Introduce Oxidant Gas heat->oxidize monitor 6. Monitor Reaction (GC/MS) oxidize->monitor cool 7. Cool to Room Temp. monitor->cool separate 8. Separate Catalyst (if heterogeneous) cool->separate purify 9. Purify Product (Distillation) separate->purify

A typical experimental workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Performance Guide: Isooctanoic Acid vs. 2-Ethylhexanoic Acid in Plasticizer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate plasticizer is a critical determinant of the final properties and performance of polymeric materials. Among the vast array of available plasticizers, those derived from C8 branched carboxylic acids are widely utilized to impart flexibility to polymers, most notably polyvinyl chloride (PVC). This guide provides a comparative analysis of the performance of plasticizers derived from isooctanoic acid and a specific, highly common isomer, 2-ethylhexanoic acid.

It is important to note that in industrial and some academic contexts, the term "this compound" is often used interchangeably with "2-ethylhexanoic acid". However, "this compound" can also refer to a mixture of branched C8 isomers, of which 2-ethylhexanoic acid is the most prominent. Direct, head-to-head comparative studies of plasticizers derived from a mixture of this compound isomers versus those from pure 2-ethylhexanoic acid are scarce in publicly available literature. Therefore, this guide will focus on the well-documented performance of 2-ethylhexanoate (B8288628) plasticizers and discuss the expected properties of isooctanoate-based plasticizers based on general principles of structure-property relationships in plasticizers.

Chemical Structures and Synthesis

Both this compound and 2-ethylhexanoic acid are C8 branched-chain carboxylic acids. 2-Ethylhexanoic acid's structure features a chiral center, and it is typically produced as a racemic mixture. Plasticizers are synthesized through the esterification of these acids with various alcohols. The structure of the resulting ester, particularly the branching in the acid and alcohol moieties, significantly influences its performance as a plasticizer.

The synthesis of 2-ethylhexanoic acid typically involves the aldol (B89426) condensation of n-butyraldehyde, followed by hydrogenation and oxidation.[1] A similar route starting from corresponding aldehydes would be used for other this compound isomers. The subsequent esterification with an alcohol, such as 2-ethylhexanol or isooctanol, yields the plasticizer.

Performance Comparison of Derived Plasticizers

The performance of a plasticizer is evaluated based on several key parameters that dictate the properties of the final plasticized polymer. Below is a comparison based on available data and established principles.

Data Presentation

Due to the limited availability of specific data for a broad range of isooctanoate plasticizers, the following tables summarize representative data for plasticizers derived from 2-ethylhexanol, a common alcohol used in conjunction with these acids. The data for Di(2-ethylhexyl) Phthalate (B1215562) (DEHP), a widely studied plasticizer, is included as a benchmark.

Table 1: Mechanical Properties of Plasticized PVC (40 phr)

PropertyDi(2-ethylhexyl) Phthalate (DEHP)Di(2-ethylhexyl) Adipate (DOA)Diisooctyl Phthalate (DIOP) (Inferred)
Tensile Strength (MPa)16.5 - 24.115.9 - 22.1Similar to DEHP, potentially slightly lower
Elongation at Break (%)250 - 400350 - 450Similar to DEHP, potentially slightly higher
Hardness (Shore A)80 - 9075 - 85Similar to DEHP

Note: Values for DIOP are inferred based on the similar branched C8 structure to DEHP and general knowledge of phthalate plasticizers.

Table 2: Durability and Performance Properties of Plasticizers in PVC

PropertyDi(2-ethylhexyl) Phthalate (DEHP)Di(2-ethylhexyl) Adipate (DOA)Tri-isooctyl Trimellitate (TIOTM)
Volatility (Weight Loss, %)HighHigher than DEHPLow
Migration ResistanceModerateLowHigh
Low-Temperature FlexibilityGoodExcellentVery Good
Thermal StabilityGoodModerateExcellent
Key Performance Metrics
  • Plasticizing Efficiency: This refers to the concentration of plasticizer required to achieve a desired level of flexibility. The branched structure of both isooctanoic and 2-ethylhexanoic acid-derived esters generally leads to high plasticizing efficiency. This is because the branching disrupts the polymer chain packing, effectively increasing free volume.

  • Volatility: Lower volatility is desirable for the longevity of the plasticized product. The branching in isooctanoate and 2-ethylhexanoate plasticizers tends to decrease their volatility compared to linear analogs of similar molecular weight.[2]

  • Migration Resistance: Plasticizer migration can lead to a loss of flexibility and contamination of surrounding materials. Esters of branched acids like 2-ethylhexanoic acid generally exhibit better migration resistance than their linear counterparts due to their bulkier structure which hinders their movement through the polymer matrix.[3]

  • Low-Temperature Flexibility: The ability of a plasticized material to remain flexible at low temperatures is crucial for many applications. The branched chains of isooctanoate and 2-ethylhexanoate esters disrupt the orderly arrangement of polymer chains at low temperatures, thus improving low-temperature performance.[2]

  • Thermal Stability: Good thermal stability is essential for processing the polymer at elevated temperatures without degradation. The choice of acid and alcohol in the esterification process influences the thermal stability of the resulting plasticizer.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate plasticizer performance.

Plasticizer Efficiency and Mechanical Properties

Based on ASTM D2284: Standard Test Method for Acidity of Formaldehyde Solutions (Note: A more relevant standard is ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting and ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness ).

  • Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and hardness of the polymer.

  • Methodology:

    • Compounding: Prepare a PVC formulation by mixing PVC resin, the plasticizer (at a specified concentration, e.g., 40 parts per hundred of resin - phr), a thermal stabilizer, and lubricants in a two-roll mill at a controlled temperature until a homogeneous sheet is formed.

    • Molding: Press the compounded sheet in a hydraulic press at a specified temperature and pressure to create standardized test specimens (e.g., dumbbell-shaped for tensile testing).

    • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.

    • Tensile Testing (ASTM D882): Mount the conditioned specimen in a universal testing machine and pull it at a constant rate of speed until it breaks. Record the force and elongation.

    • Hardness Testing (ASTM D2240): Use a Shore A durometer to measure the indentation hardness of the plasticized PVC sheet.

  • Data Analysis: Calculate tensile strength (stress at break), elongation at break (percentage change in length), and the average Shore A hardness.

Volatility

Based on ASTM D1203: Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods.

  • Objective: To determine the amount of plasticizer that volatilizes from the plastic under specified conditions.

  • Methodology:

    • Specimen Preparation: Cut a circular disc of the plasticized PVC of a specified diameter.

    • Initial Weighing: Accurately weigh the specimen.

    • Exposure: Place the specimen in a container with activated carbon, ensuring no direct contact. The activated carbon absorbs the volatilized components.

    • Heating: Place the container in an oven at a specified temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

    • Final Weighing: After cooling to room temperature in a desiccator, reweigh the specimen.

  • Data Analysis: Calculate the percentage weight loss, which represents the volatile loss.

Migration Resistance (Extraction)

Based on ASTM D1239: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.

  • Objective: To measure the resistance of the plasticized PVC to the extraction of the plasticizer by a liquid.

  • Methodology:

    • Specimen Preparation: Cut a specimen of the plasticized PVC of known dimensions.

    • Initial Weighing: Accurately weigh the specimen.

    • Immersion: Immerse the specimen in a specified extraction liquid (e.g., hexane, soapy water, or a food simulant) in a sealed container.

    • Incubation: Keep the container at a controlled temperature for a specified period (e.g., 24 hours at 50°C).

    • Final Weighing: Remove the specimen, blot it dry, and reweigh it after conditioning.

  • Data Analysis: Calculate the percentage weight loss, which indicates the amount of plasticizer extracted.

Visualizations

Logical Workflow for Plasticizer Synthesis and Evaluation

G cluster_synthesis Plasticizer Synthesis cluster_evaluation Performance Evaluation in PVC cluster_tests Key Performance Tests Acid This compound or 2-Ethylhexanoic Acid Esterification Esterification Acid->Esterification Alcohol Alcohol (e.g., 2-Ethylhexanol) Alcohol->Esterification Plasticizer Isooctanoate or 2-Ethylhexanoate Plasticizer Esterification->Plasticizer Compounding Compounding with PVC Resin Plasticizer->Compounding Molding Molding of Test Specimens Compounding->Molding Testing Performance Testing Molding->Testing Data Data Analysis and Comparison Testing->Data Mechanical Mechanical Properties (Tensile, Hardness) Testing->Mechanical Durability Durability (Volatility, Migration) Testing->Durability Thermal Thermal Properties (Stability, Low-Temp Flex) Testing->Thermal

Caption: Workflow for plasticizer synthesis and performance evaluation.

Signaling Pathway for Plasticization Mechanism

G cluster_before Before Plasticization cluster_after After Plasticization PVC_rigid Rigid PVC Chains (Strong Intermolecular Forces) PVC_flexible Flexible PVC Chains (Reduced Intermolecular Forces) Plasticizer Plasticizer Molecules (Isooctanoate / 2-Ethylhexanoate) Plasticizer->PVC_flexible Insertion between polymer chains Increased_Mobility Increased Chain Mobility PVC_flexible->Increased_Mobility Improved_Flexibility Improved Flexibility Increased_Mobility->Improved_Flexibility

Caption: Mechanism of PVC plasticization by ester molecules.

Conclusion

Plasticizers derived from both this compound and 2-ethylhexanoic acid are effective in imparting flexibility and durability to PVC and other polymers. The branched C8 structure is key to their performance, offering a good balance of plasticizing efficiency, low volatility, and good low-temperature properties. While 2-ethylhexanoic acid is a specific and widely studied isomer, "this compound" can refer to a mixture of isomers. Based on structure-property relationships, plasticizers derived from a mixture of this compound isomers are expected to exhibit performance characteristics broadly similar to those of 2-ethylhexanoate plasticizers. However, for applications requiring precise and highly consistent material properties, the use of a single isomer plasticizer like one derived from 2-ethylhexanoic acid may be preferred. Further research involving direct comparative studies of various isooctanoate-derived plasticizers would be beneficial for a more definitive performance ranking.

References

A Comparative Analysis of Branched versus Linear Fatty Acids in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the molecular architecture of lubricant components is a critical determinant of performance. This guide provides an objective comparison of branched and linear fatty acids as lubricant base stocks and additives, supported by experimental data, to elucidate the structure-property relationships that govern their efficacy.

The selection of a fatty acid backbone, whether linear or branched, profoundly influences the macroscopic properties of a lubricant, including its viscosity, thermal and oxidative stability, and lubricity. Understanding these differences is paramount for the rational design of high-performance lubricants for a variety of applications.

Executive Summary of Performance Characteristics

Branched-chain fatty acids generally exhibit superior low-temperature performance and enhanced oxidative stability compared to their linear counterparts. This is primarily attributed to the steric hindrance introduced by the branched alkyl chains, which disrupts the orderly packing of the molecules, thereby inhibiting crystallization at low temperatures and impeding oxidative processes. Linear fatty acids, however, can form more densely packed, ordered films on metal surfaces, which can be advantageous for boundary lubrication under certain conditions.

Quantitative Performance Data

The following tables summarize the key performance differences between lubricants formulated with branched and linear fatty acids, with isostearic acid (a branched C18 fatty acid) and stearic acid (a linear C18 fatty acid) serving as representative examples.

PropertyBranched Fatty Acid (Isostearic Acid)Linear Fatty Acid (Stearic Acid)Test Method
Pour Point (°C) Significantly Lower (e.g., < -30)[1]Higher (e.g., 69.6)[2][3]ASTM D97
Melting Point (°C) Low (liquid at room temp)[4]High (solid at room temp)[3][5]---
Oxidative Stability Enhanced[4][5][6]LowerRancimat (EN 14112)
Viscosity Can be higher or lower depending on specific structureGenerally higher for the same carbon number in solid stateASTM D445
Lubricity (Friction) Effective friction modifier[7]Can provide low friction[8]Four-Ball Test (ASTM D4172)
Lubricity (Wear) Good anti-wear propertiesEffective in reducing wear[8][9]Four-Ball Test (ASTM D4172)

Table 1: General Performance Comparison of Branched vs. Linear Fatty Acids.

LubricantViscosity at 40°C (cSt)Viscosity at 100°C (cSt)Viscosity Index (VI)Pour Point (°C)Oxidative Stability (hours, Rancimat at 110°C)
Ester of Branched Fatty AcidVaries with specific structureVaries with specific structureGenerally HighLowHigh
Ester of Linear Fatty AcidVaries with specific structureVaries with specific structureHighHighModerate

Table 2: Typical Properties of Esters Derived from Branched and Linear Fatty Acids. (Note: Specific values are highly dependent on the alcohol used for esterification and the specific fatty acid chain length and branching.)

Lubricant Additive (in base oil)Wear Scar Diameter (mm)Coefficient of FrictionTest Conditions
Branched Fatty Acid EsterSmallerLowerASTM D4172
Linear Fatty AcidLargerHigherASTM D4172

Table 3: Illustrative Tribological Performance Comparison from Four-Ball Wear Test. (Note: This table represents a general trend. Actual values can vary based on the base oil, additive concentration, and specific test parameters.)

Experimental Protocols

A comprehensive evaluation of lubricant performance relies on standardized testing methodologies. The following are detailed protocols for key experiments cited in this guide.

Pour Point Determination (ASTM D97)

The pour point of a petroleum product is the lowest temperature at which movement of the specimen is observed under specified conditions.[10][11]

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure: The sample is heated to a specified temperature to dissolve any wax crystals. It is then cooled at a controlled rate in a cooling bath.[10] At every 3°C interval, the test jar is removed and tilted to observe for any movement.[10][11]

  • Endpoint: The pour point is recorded as 3°C above the temperature at which the oil ceases to flow for 5 seconds when the jar is held horizontally.[10]

Kinematic Viscosity Measurement (ASTM D445)

This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[2][12][13][14]

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, timing device.

  • Procedure: The viscometer is filled with the sample and placed in a constant temperature bath (typically 40°C and 100°C for lubricants) until it reaches thermal equilibrium.[13][15] The time taken for the sample to flow between two marked points on the viscometer is measured.

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[2][12]

Oxidative Stability Assessment (Rancimat Method - EN 14112)

The Rancimat method is an accelerated oxidation test used to determine the oxidation stability of oils and fats.[7][16][17]

  • Apparatus: Rancimat instrument, reaction vessels, measuring vessel with conductivity electrode.

  • Procedure: A stream of air is passed through the lubricant sample, which is heated in a reaction vessel at a constant temperature (e.g., 110°C).[16][18] The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.

  • Endpoint: The induction time is the time until the conductivity of the water begins to increase rapidly, indicating the formation of volatile carboxylic acids, which signifies the end of the antioxidant protection and the onset of rapid oxidation.[7][16][17][19] A longer induction time indicates higher oxidative stability.

Lubricity Evaluation (Four-Ball Wear Test - ASTM D4172)

This test method is used to determine the wear-preventive properties of lubricating fluids in sliding contact.

  • Apparatus: Four-ball wear tester.

  • Procedure: Three steel balls are clamped together and covered with the test lubricant. A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.[20]

  • Measurement: After the test, the average wear scar diameter on the three stationary balls is measured using a microscope. The coefficient of friction is also monitored during the test. A smaller wear scar diameter and a lower coefficient of friction indicate better lubricating properties.

Visualizing the Structure-Property Relationship

The molecular structure of fatty acids dictates their physical and chemical properties, which in turn determines their performance as lubricants.

Relationship between Fatty Acid Structure and Lubricant Properties Structure Molecular Structure Linear Linear Fatty Acid (e.g., Stearic Acid) Structure->Linear Branched Branched Fatty Acid (e.g., Isostearic Acid) Structure->Branched Packing Molecular Packing Linear->Packing OxidativeStability Oxidative Stability Linear->OxidativeStability Viscosity Viscosity Linear->Viscosity Lubricity Lubricity Linear->Lubricity ModerateOS Moderate Linear->ModerateOS HighVisc Higher (Solid State) Linear->HighVisc Branched->Packing Branched->OxidativeStability Branched->Viscosity Branched->Lubricity HighOS Higher Branched->HighOS VariableVisc Variable Branched->VariableVisc Ordered Highly Ordered (Crystalline) Packing->Ordered Disordered Disordered (Amorphous) Packing->Disordered PourPoint Pour Point Ordered->PourPoint HighPP Higher Ordered->HighPP Disordered->PourPoint LowPP Lower Disordered->LowPP Properties Lubricant Properties PourPoint->HighPP PourPoint->LowPP OxidativeStability->ModerateOS OxidativeStability->HighOS Viscosity->HighVisc Viscosity->VariableVisc GoodLub Good Lubricity->GoodLub

Caption: Influence of molecular structure on key lubricant properties.

Experimental Workflow for Lubricant Performance Evaluation

A systematic approach is essential for the comparative evaluation of lubricant candidates. The following diagram illustrates a typical experimental workflow.

Experimental Workflow for Lubricant Performance Evaluation Start Start: Synthesize or Procure Branched and Linear Fatty Acid Esters PhysChem Physicochemical Characterization Start->PhysChem Viscosity Kinematic Viscosity (ASTM D445) PhysChem->Viscosity PourPoint Pour Point (ASTM D97) PhysChem->PourPoint Stability Stability Assessment Viscosity->Stability PourPoint->Stability Oxidative Oxidative Stability (Rancimat) Stability->Oxidative Thermal Thermal Stability (TGA) Stability->Thermal Tribological Tribological Testing Oxidative->Tribological Thermal->Tribological FourBall Four-Ball Wear Test (ASTM D4172) Tribological->FourBall Data Data Analysis and Comparison FourBall->Data End End: Performance Report Data->End

Caption: A typical workflow for evaluating lubricant performance.

Mechanism of Boundary Lubrication

Under boundary lubrication conditions, where the lubricant film is thin and asperity contact occurs, the polarity of fatty acids plays a crucial role. The carboxylic acid headgroup adsorbs onto the metal surface, forming a protective, low-shear-strength film that prevents direct metal-to-metal contact and reduces friction and wear.[11][21]

The orientation and packing of these adsorbed molecules are influenced by their structure. Linear fatty acids can form dense, well-ordered monolayers, akin to a molecular carpet, providing effective lubrication. In contrast, the branches on branched fatty acids disrupt this close packing. While this is advantageous for low-temperature fluidity, it can lead to a less dense protective film on the metal surface. However, the unique stereochemistry of branched acids can still provide effective lubrication, and they are known to be excellent friction modifiers.[7]

References

The Ascendancy of Isooctanoic Acid Esters in Cosmetic Science: A Performance Showdown with Traditional Emollients

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of cosmetic formulation, the pursuit of superior sensory experiences and enhanced functional performance is paramount. This guide offers an in-depth comparison of isooctanoic acid esters, a class of modern emollients, against their traditional counterparts. This analysis is tailored for researchers, scientists, and drug development professionals, providing a meticulous examination of performance metrics supported by experimental data and detailed protocols.

Executive Summary

This compound esters, such as isononyl isononanoate and cetearyl isononanoate, are gaining prominence in the cosmetic industry for their unique sensorial profiles, characterized by a non-greasy, silky feel and excellent spreadability.[1][2] Traditional emollients, including hydrocarbon oils (e.g., mineral oil), triglycerides (e.g., caprylic/capric triglyceride), and silicones (e.g., dimethicone), have long been the industry standard. This guide dissects the performance of these two categories across key parameters: skin hydration, barrier function, spreadability, and sensory perception. The evidence suggests that this compound esters offer a compelling alternative, often delivering superior aesthetic qualities without compromising on essential moisturizing properties.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies, offering a comparative look at the performance of this compound esters and traditional emollients.

Table 1: Skin Hydration and Barrier Function
Emollient TypeKey Ingredient(s)Change in Skin Hydration (Corneometry Units)Change in Transepidermal Water Loss (TEWL, g/m²h)Study Reference(s)
This compound Ester Formulation with Isononyl Isononanoate & Coco-Caprylate/Caprate+21.5% at 8h, +9.8% at 24h-9.9% at 8h, -3.8% at 24h[3]
Traditional Emollient Mineral Oil-based MoisturizerSignificant increase from baselineIncreased from baseline (less than untreated site)[4]
Traditional Emollient Silicone-based EmulsionNot specifiedComparable to negative control (non-occlusive)[5]
Traditional Emollient Paraffin-based CreamNo significant improvementNo significant effect[6]

Note: Data is collated from different studies and direct comparison should be made with caution due to varying methodologies and formulations.

Table 2: Spreadability and Viscosity
EmollientViscosity (mPa·s)Spreading Value (mm²/10 min)Reference
This compound Ester (Isodecyl Neopentanoate) 25-35750-950[7]
This compound Ester (Isocetyl Stearate) 50-60450-750[7]
Traditional Emollient (Diisopropyl Adipate) 5-15>950[7]
Traditional Emollient (Octyldodecyl Stearoyl Stearate) 80-9050-450[7]

Note: Lower viscosity and higher spreading values generally correlate with a lighter skin feel and easier application.

Table 3: Sensory Panel Evaluation (10-point scale)
Sensory AttributeStearyl Isononanoate (this compound Ester)Caprylic/Capric TriglycerideIsopropyl MyristateDimethiconeReference
Spreadability 7598[8]
Absorbency 6587[8]
Oiliness 4632[8]
Tackiness 2411[8]
Residue 3522[8]

Note: This data is representative of findings from a trained sensory panel and provides a comparative sensory profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key performance indicators cited in this guide.

Skin Hydration Measurement (Corneometry)

Objective: To quantify the hydration level of the stratum corneum.

Apparatus: Corneometer®

Methodology:

  • Acclimatization: Subjects are required to rest for at least 20-30 minutes in a room with controlled temperature (20-22°C) and humidity (40-60%).

  • Baseline Measurement: The probe of the Corneometer® is pressed against the test area of the skin (e.g., volar forearm) to obtain a baseline reading. The measurement is based on the capacitance of the skin, which changes with its water content.

  • Product Application: A standardized amount of the test product (e-g., 2 mg/cm²) is applied to the designated skin area.

  • Post-application Measurements: Measurements are repeated at specified time points (e.g., 1, 2, 4, 8, 24 hours) to assess the change in skin hydration over time.

  • Data Analysis: The change in Corneometer® units from baseline indicates the moisturizing efficacy of the product.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the integrity of the skin barrier function by measuring the amount of water that evaporates from the epidermis.

Apparatus: Tewameter®

Methodology:

  • Acclimatization: Similar to corneometry, subjects must acclimate to a controlled environment.

  • Baseline Measurement: The probe of the Tewameter®, which contains sensors for temperature and relative humidity, is placed on the skin surface. The instrument calculates the water vapor gradient and provides a TEWL value in g/m²h.

  • Product Application: A standardized amount of the test product is applied to the skin.

  • Post-application Measurements: TEWL is measured at predetermined intervals to evaluate the product's effect on the skin's barrier function. A decrease in TEWL suggests an improvement in barrier integrity.

  • Data Analysis: Changes in TEWL values are compared to baseline and to a control (untreated) area.

Sensory Panel Analysis

Objective: To obtain a quantitative and qualitative assessment of the sensory characteristics of a cosmetic ingredient or formulation.

Methodology:

  • Panelist Selection: A panel of trained assessors (typically 10-15 individuals) is selected.

  • Product Application: A standardized amount of each emollient is applied to a designated area on the panelists' skin (e.g., volar forearm).

  • Attribute Evaluation: Panelists evaluate a predefined set of sensory attributes at different time points (e.g., during application, after 5 minutes, after 15 minutes). These attributes can include:

    • Initial Spreading: Ease of application.

    • Absorbency: How quickly the product is absorbed.

    • Oiliness/Greasiness: The perception of an oily film.

    • Tackiness/Stickiness: The degree of adhesive feel.

    • Residue: The amount of product perceived on the skin after application.

    • Softness: The perceived smoothness of the skin.

  • Scaling and Data Analysis: Panelists rate the intensity of each attribute on a numerical scale (e.g., 1-10 or 1-100). The data is then statistically analyzed to generate a sensory profile for each product.

Spreadability Measurement

Objective: To objectively measure the spreading properties of an emollient.

Methodology:

  • Substrate: A synthetic skin substitute or a glass plate is used as the substrate.

  • Application: A defined volume of the emollient is applied to the center of the substrate.

  • Measurement: The area over which the emollient spreads in a given time (e.g., 10 minutes) is measured, often using image analysis software.

  • Data Analysis: The spreading value is typically expressed in mm². A higher value indicates better spreadability.

Mandatory Visualizations

Experimental Workflow for Emollient Performance Evaluation

G cluster_pre Pre-Study cluster_testing Testing Phase cluster_analysis Data Analysis Subject_Screening Subject Screening Acclimatization Acclimatization (Controlled Environment) Subject_Screening->Acclimatization Baseline_Measurements Baseline Measurements (Corneometry, TEWL) Acclimatization->Baseline_Measurements Product_Application Randomized Product Application (this compound Ester vs. Traditional Emollient) Baseline_Measurements->Product_Application Post_Application_Measurements Post-Application Measurements (Multiple Time Points) Product_Application->Post_Application_Measurements Data_Collection Data Collection Post_Application_Measurements->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Performance_Comparison Performance Comparison Statistical_Analysis->Performance_Comparison

Caption: Workflow for in-vivo evaluation of cosmetic emollients.

Logical Relationship in Sensory Perception

G cluster_iso This compound Esters cluster_trad Traditional Emollients Iso_Feel Light, Silky Feel Consumer_Preference Enhanced Consumer Preference Iso_Feel->Consumer_Preference Iso_Spread High Spreadability Iso_Spread->Consumer_Preference Iso_Residue Low Residue Iso_Residue->Consumer_Preference Iso_Greasiness Non-Greasy Iso_Greasiness->Consumer_Preference Trad_Feel Variable Feel (Heavy to Light) Trad_Feel->Consumer_Preference Trad_Spread Variable Spreadability Trad_Spread->Consumer_Preference Trad_Residue Can Leave Residue Trad_Residue->Consumer_Preference Trad_Greasiness Can be Greasy Trad_Greasiness->Consumer_Preference

Caption: Impact of emollient type on consumer sensory preference.

Conclusion

The available data indicates that this compound esters present a significant advancement in emollient technology, offering formulators the ability to create products with a desirable light, non-greasy, and silky skin feel. While traditional emollients remain effective for many applications, particularly where occlusivity is the primary goal, this compound esters excel in providing a superior sensory experience, a key driver of consumer acceptance and product loyalty. For researchers and product developers, the choice of emollient will depend on the specific performance characteristics desired, with this compound esters providing a versatile and high-performing option for modern cosmetic formulations.

References

A Comparative Analysis of the Toxicity Profiles of Isooctanoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of isooctanoic acid and its various isomers. The information presented is collated from a range of toxicological studies and databases to support researchers and professionals in the fields of drug development, chemical safety, and toxicology. This document summarizes key toxicity endpoints, details the experimental methodologies used in these assessments, and provides a visualization of a key signaling pathway involved in the toxicity of some of these compounds.

Quantitative Toxicity Data

CompoundCAS NumberTest SpeciesRoute of ExposureToxicity EndpointValueReference(s)
This compound (mixture of isomers, primarily 6-methylheptanoic acid) 25103-52-0RodentOralLD50> 1,000 mg/kg bw[1]
n-Octanoic Acid 124-07-2RatOralLD50> 2,000 mg/kg bw
RabbitDermalLD50> 5,000 mg/kg bw
2-Ethylhexanoic Acid 149-57-5RatOralLD502,043 - 3,640 mg/kg bw[2]
RabbitDermalLD501,260 mg/kg bw
RatInhalationLC50> 2,356 mg/m³ (6h)
RatOral (Developmental)NOAEL100 mg/kg bw/day[2]
3,5,5-Trimethylhexanoic Acid 3302-10-1RatOralLD501,160 - 3,135 mg/kg bw[3]
Cekanoic C8 Acid (complex isomeric mixture, primarily dimethyl hexanoic acid) 25103-52-0RatOral (Maternal Toxicity)NOAEL400 mg/kg/day[4][5]
RatOral (Developmental Toxicity)NOAEL800 mg/kg/day[4][5]
2-Methylheptanoic Acid 1188-02-9---No data available
3-Methylheptanoic Acid 53663-30-2---No data available
4-Methylheptanoic Acid ----No data available
5-Methylheptanoic Acid 1070-68-4---No data available
6-Methylheptanoic Acid 929-10-2---No data available[6]

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.[7][8][9][10][11]

  • Test Animals: Typically, healthy, young adult rats of a single sex (usually females) are used.[7]

  • Housing and Feeding: Animals are housed in standard cages with access to food and water ad libitum, except for a brief fasting period before administration of the test substance.[7]

  • Dose Administration: The test substance is administered in a single oral dose via gavage. The study follows a stepwise procedure where the outcome of dosing at one level determines the dose for the next animal(s).[8]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8]

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[8]

Acute Dermal Toxicity (OECD 402)

This guideline outlines the procedure for assessing the acute toxicity of a substance applied to the skin.[3][5][12][13][14]

  • Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used. Typically, one sex (females) is sufficient.[14]

  • Preparation of Animals: The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.[14]

  • Dose Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for a 24-hour exposure period.[13]

  • Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.[13]

  • Pathology: All animals are subjected to a gross necropsy at the end of the study.[13]

Acute Inhalation Toxicity (OECD 403)

This method is used to assess the toxicity of a substance upon inhalation.[15][16][17][18][19]

  • Test Animals: Young adult rats are the preferred species.[17]

  • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a defined period, typically 4 hours.[15][16]

  • Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[16]

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.[17]

Skin Irritation/Corrosion (OECD 404)

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[20][21][22][23][24]

  • Test Animals: The albino rabbit is the preferred species.[23]

  • Application: A single dose of the test substance is applied to a small area of shaved skin and covered with a gauze patch for a 4-hour exposure period.[23]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[21]

Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[1][2][4][25][26]

  • Test Animals: Healthy young adult albino rabbits are used.[2]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[2]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva. The reversibility of any lesions is assessed over a period of up to 21 days.[26]

Developmental Toxicity Study (OECD 414)

This study is designed to provide information on the potential of a substance to cause adverse effects on the developing embryo or fetus.[27][28][29][30][31]

  • Test Animals: The rat is the preferred rodent species, and the rabbit is the preferred non-rodent species. Mated females are used.[28]

  • Dose Administration: The test substance is administered daily by an appropriate route (typically oral gavage) to pregnant females during the period of organogenesis.[27]

  • Maternal and Fetal Evaluation: Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption. Near term, the fetuses are delivered by caesarean section and examined for external, visceral, and skeletal abnormalities.[30]

Signaling Pathway Visualization

Certain carboxylic acids, including some isomers of this compound, are known to be peroxisome proliferators. This effect is primarily mediated through the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway. Activation of this pathway can lead to an increase in the size and number of peroxisomes in liver cells and may be associated with hepatotoxicity in rodents.[32][33][34][35][36][37]

PPARalpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carboxylic Acid Carboxylic Acid Fatty Acid Binding Protein (FABP) Fatty Acid Binding Protein (FABP) Carboxylic Acid->Fatty Acid Binding Protein (FABP) Transport PPARalpha_inactive PPARα Fatty Acid Binding Protein (FABP)->PPARalpha_inactive Ligand Binding Co-repressor Co-repressor PPARalpha_inactive->Co-repressor Binding PPARalpha_active PPARα PPARalpha_inactive->PPARalpha_active Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation Co-repressor->PPARalpha_inactive Repression PPARalpha_active->RXR_active Heterodimerization PPRE Peroxisome Proliferator Response Element (PPRE) PPARalpha_active->PPRE Binding RXR_active->PPARalpha_active RXR_active->PPRE Target Genes Target Gene Transcription PPRE->Target Genes Activation Peroxisome Proliferation Peroxisome Proliferation Target Genes->Peroxisome Proliferation Hepatotoxicity Hepatotoxicity Target Genes->Hepatotoxicity Co-activator Co-activator Co-activator->PPARalpha_active Binding

Caption: PPARα signaling pathway activation by carboxylic acids.

References

Isooctanoic Acid: A Viable Synthetic Alternative to Naphthenic Acids in High-Performance Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of isooctanoic acid and naphthenic acids reveals that this compound, a synthetic branched-chain carboxylic acid, presents a compelling case as a substitute for traditional naphthenic acids in various lubricant applications. Offering enhanced thermal and oxidative stability, this compound and its derivatives can lead to improved lubricant performance and longevity, particularly in demanding operational environments.

Naphthenic acids, a complex mixture of cycloaliphatic carboxylic acids derived from petroleum, have long been utilized in lubricants for their corrosion inhibition and metal-wetting properties. However, their inherent variability in composition, potential for corrosion at elevated temperatures, and environmental considerations have prompted researchers and formulators to seek more consistent and higher-performing alternatives. This compound, with its defined chemical structure and branched-chain configuration, emerges as a strong candidate, offering predictable performance and superior stability.

Performance Comparison: this compound vs. Naphthenic Acids

To provide a clear comparison, the following tables summarize the performance characteristics of this compound and naphthenic acids across key lubricant properties. The data is collated from various studies and standardized testing methodologies.

Tribological Performance (Anti-Wear Properties)

The anti-wear properties of a lubricant are crucial for protecting metal surfaces from friction and wear. The Four-Ball Wear Test (ASTM D4172) is a standard method to evaluate these characteristics.

Table 1: Comparison of Tribological Performance (ASTM D4172)

Lubricant AdditiveTest ConditionsWear Scar Diameter (mm)Coefficient of Friction (COF)Source(s)
Naphthenic Oil (NH-10)40 kgf load, 1200 rpm, 75°C, 60 min0.761 ± 0.0100.154 ± 0.012
Naphthenic Oil (NH-20)40 kgf load, 1200 rpm, 75°C, 60 min0.842 ± 0.0750.143 ± 0.019
Synthetic Ester (from branched acid)40 kgf load, 1200 rpm, 40°CNot Reported0.11[1]
Synthetic Ester (from branched acid)40 kgf load, 1200 rpm, 100°CNot Reported0.17[1]

Note: Data for synthetic esters derived from branched acids are used as a proxy for this compound derivatives due to the limited availability of direct data for this compound under these specific test conditions.

The data suggests that synthetic esters derived from branched acids, which share structural similarities with this compound esters, can exhibit a lower coefficient of friction compared to naphthenic oils, indicating potentially better lubricity.

Thermal and Oxidative Stability

The ability of a lubricant to resist degradation at high temperatures and in the presence of oxygen is critical for its service life. Thermogravimetric Analysis (TGA) and the Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) are common methods to assess these properties.

Table 2: Comparison of Thermal and Oxidative Stability

Lubricant Additive/ComponentTest MethodKey Performance MetricResultSource(s)
Isooctyl Furan Dicarboxylate (Ester from Isooctanol)TGADecomposition TemperatureComparable to synthetic ester isooctyl sebacate[2]
Isooctyl Furan Dicarboxylate (Ester from Isooctanol)RPVOT (ASTM D2272)Oxidation TimeComparable to synthetic ester isooctyl sebacate[2]
Branched Dicarboxylate Ester (D2EBD)PDSCOxidative Onset Temperature216°C[1]
Naphthenic OilsGeneral ObservationOxidative StabilityGenerally lower than paraffinic and synthetic oils[3]

Branched-chain synthetic esters, including those derived from precursors like isooctanol (a derivative of this compound), demonstrate high thermal and oxidative stability, often comparable to or exceeding that of other synthetic esters and significantly better than mineral oil-based naphthenic products.[1][2] The branched structure of this compound contributes to this enhanced stability by hindering the auto-oxidation chain reactions.[4]

Corrosion Inhibition

Corrosion inhibitors are vital additives in lubricants to protect metal surfaces from rust and corrosion, especially in the presence of water. The ASTM D665 is a standard test to evaluate the rust-preventing characteristics of inhibited mineral oils.

Experimental Protocols

To ensure a comprehensive understanding of the data presented, the methodologies for the key experiments are detailed below.

Four-Ball Wear Test (ASTM D4172)

Objective: To determine the wear-preventive characteristics of a lubricating fluid.

Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball rotated against them under a specified load.

Procedure:

  • The three stationary balls are clamped together and immersed in the lubricant sample.

  • The fourth ball is brought into contact with the three stationary balls and a load of 40 kgf is applied.

  • The top ball is rotated at a speed of 1200 rpm for a duration of 60 minutes at a controlled temperature (e.g., 75°C).

  • After the test, the wear scars on the three stationary balls are measured using a microscope.

  • The average wear scar diameter is reported as a measure of the lubricant's anti-wear properties. The coefficient of friction is also monitored and recorded during the test.[7][8][9]

Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272)

Objective: To evaluate the oxidation stability of steam turbine oils and other inhibited mineral oils.

Apparatus: A pressure vessel containing the oil sample, water, and a copper catalyst coil, which is placed in a heated bath and rotated.

Procedure:

  • A 50g sample of the oil is placed in the pressure vessel along with 5g of water and a copper catalyst coil.

  • The vessel is sealed and pressurized with oxygen to 90 psi (620 kPa).

  • The vessel is then placed in a heating bath maintained at 150°C and rotated at 100 rpm.

  • The pressure inside the vessel is monitored continuously.

  • The test is concluded when the pressure drops by 25 psi (175 kPa) from the maximum pressure.

  • The time taken to reach this pressure drop is reported in minutes as the RPVOT value, with longer times indicating greater oxidation stability.[10][11][12]

Thermogravimetric Analysis (TGA)

Objective: To measure the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer, which includes a high-precision balance and a furnace.

Procedure:

  • A small sample of the lubricant additive is placed in a sample pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously recorded as the temperature increases.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which significant mass loss occurs, indicating the thermal stability of the material.[13][14][15]

Logical Flow: Substitution of Naphthenic Acids with this compound

The decision to substitute naphthenic acids with this compound in lubricant formulations follows a logical progression driven by the need for improved performance and consistency.

Substitution_Logic Naphthenic_Acids Naphthenic Acids (Traditional Lubricant Additive) Limitations Limitations: - Variable Composition - Lower Thermal/Oxidative Stability - Potential for Corrosion Naphthenic_Acids->Limitations Search_for_Alternative Need for Improved Performance & Consistency Limitations->Search_for_Alternative Isooctanoic_Acid This compound (Synthetic Alternative) Search_for_Alternative->Isooctanoic_Acid Properties Properties: - Defined Chemical Structure - Branched-Chain Configuration - High Purity Isooctanoic_Acid->Properties Performance_Benefits Performance Benefits: - Enhanced Thermal Stability - Improved Oxidative Stability - Consistent Quality Properties->Performance_Benefits Improved_Lubricant High-Performance Lubricant Performance_Benefits->Improved_Lubricant

Caption: Logical pathway for replacing naphthenic acids with this compound in lubricants.

Conclusion

The available data and chemical principles strongly support the consideration of this compound and its derivatives as high-performance substitutes for naphthenic acids in lubricant formulations. The defined structure of this compound leads to more predictable and consistent performance, particularly in terms of superior thermal and oxidative stability. While direct comparative data under all standard lubricant tests is still emerging, the performance of structurally similar synthetic esters provides a strong indication of the potential benefits. For researchers and formulators in the lubricant industry, the transition to synthetic acids like this compound represents a promising avenue for developing next-generation lubricants with extended service life and enhanced equipment protection.

References

Navigating the Metabolic Maze: A Comparative Guide to Biomarker Validation for Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of isooctanoic acid as a potential biomarker in metabolic studies, benchmarked against established markers for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

For researchers, scientists, and professionals in drug development, the identification and validation of robust biomarkers are critical for advancing our understanding and treatment of metabolic diseases. This guide provides a comparative analysis of the validation process for a hypothetical novel biomarker, this compound, against the well-established biomarkers for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common fatty acid oxidation disorder.

The Established Benchmark: Biomarkers for MCAD Deficiency

MCAD deficiency is an inherited metabolic disorder that prevents the body from converting certain fats to energy. The gold standard for its diagnosis, particularly in newborn screening, relies on the detection of specific acylcarnitines and organic acids.

The primary biomarker for MCAD deficiency is octanoylcarnitine (C8) . Its concentration is significantly elevated in the blood of affected individuals. Secondary biomarkers, including other medium-chain acylcarnitines (hexanoylcarnitine (C6) , decanoylcarnitine (C10) , and decenoylcarnitine (C10:1) ), and urinary organic acids like hexanoylglycine and suberylglycine , further support the diagnosis.

Quantitative Performance of Established MCAD Biomarkers

The validation of these biomarkers is extensively documented through large-scale newborn screening programs, which have demonstrated their high sensitivity and specificity.

BiomarkerMatrixMethodHealthy Control RangeMCAD-Deficient RangeSensitivity & Specificity
Octanoylcarnitine (C8) Dried Blood Spot / PlasmaMS/MS< 0.22 µmol/L3.1 - 28.3 µmol/L (newborns)High (Newborn screening is highly effective with very few false negatives)
C8/C10 Ratio Dried Blood Spot / PlasmaMS/MS< 5> 5High (Improves diagnostic accuracy)
C8/C2 Ratio Dried Blood Spot / PlasmaMS/MSVariableSignificantly ElevatedHigh (Used as a secondary diagnostic marker)
Hexanoylglycine UrineGC-MSNot typically detectedElevatedHigh (Confirmatory, especially during metabolic stress)
Suberylglycine UrineGC-MSNot typically detectedElevatedHigh (Confirmatory, especially during metabolic stress)

A Hypothetical Candidate: The Case for this compound

This compound is a branched-chain fatty acid. While its role as a biomarker for a specific metabolic disease has not been established, its structure suggests a potential link to fatty acid metabolism. For the purpose of this guide, we will treat this compound as a novel, hypothetical biomarker for a putative disorder of branched-chain fatty acid oxidation. This allows us to outline a rigorous validation pathway, comparing it to the successful validation of MCAD biomarkers.

A Roadmap for Validation: From Hypothesis to Clinical Utility

The validation of a novel biomarker like this compound would need to follow a multi-stage process to establish its clinical utility.

cluster_Discovery Phase 1: Discovery & Analytical Validation cluster_Clinical Phase 2: Clinical Evaluation & Validation cluster_Implementation Phase 3: Clinical Implementation Discovery Hypothesis Generation (e.g., this compound is elevated in a specific metabolic disorder) MethodDev Analytical Method Development (GC-MS or LC-MS/MS) Discovery->MethodDev Initial evidence MethodVal Analytical Method Validation (Accuracy, Precision, Linearity, LOD, LOQ) MethodDev->MethodVal Robust method CaseControl Case-Control Studies (Compare levels in diseased vs. healthy individuals) MethodVal->CaseControl Validated assay ROC ROC Curve Analysis (Determine sensitivity and specificity) CaseControl->ROC Quantitative data Longitudinal Longitudinal Studies (Assess prognostic value) ROC->Longitudinal Diagnostic potential Guidelines Establishment of Clinical Cutoffs & Guidelines Longitudinal->Guidelines Prognostic evidence Integration Integration into Diagnostic Workflows Guidelines->Integration Clinical utility cluster_MCAD MCAD Deficiency Metabolic Pathway MCFA Medium-Chain Fatty Acids (C6-C12) MCAD_enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD) MCFA->MCAD_enzyme Accumulation Accumulation of Medium-Chain Acyl-CoAs MCFA->Accumulation Enzyme Deficiency Metabolites Further Beta-Oxidation (Energy Production) MCAD_enzyme->Metabolites Normal Pathway Acylcarnitines Elevated Acylcarnitines (C8, C6, C10) Accumulation->Acylcarnitines OrganicAcids Urinary Organic Acids (Hexanoylglycine, Suberylglycine) Accumulation->OrganicAcids

A Comparative Analysis of Isooctanoic Acid and Octanoic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of isooctanoic acid and octanoic acid. The structural difference between these two eight-carbon fatty acids—a branched chain in this compound versus a straight chain in octanoic acid—dictates distinct metabolic fates, enzymatic requirements, and subcellular locations of their breakdown. This comparison is supported by experimental data and detailed methodologies for key analytical techniques.

Key Differences in Metabolic Pathways

Octanoic acid, a straight-chain medium-chain fatty acid (MCFA), is primarily metabolized in the mitochondria through beta-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.[1][2][3][4] In contrast, this compound, a branched-chain fatty acid (BCFA), undergoes a more complex metabolic process that often begins in the peroxisomes due to its methyl branching.[2][5][6][7][8][9] The end products of this compound metabolism can include both acetyl-CoA and propionyl-CoA, depending on the specific isomer.[5]

Octanoic Acid Metabolism

The metabolism of octanoic acid is a straightforward process of mitochondrial beta-oxidation. It readily crosses the blood-brain barrier and is efficiently oxidized by various tissues.[10][11]

Octanoic_Acid_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Octanoic Acid_cytosol Octanoic Acid Octanoyl-CoA_cytosol Octanoyl-CoA Octanoic Acid_cytosol->Octanoyl-CoA_cytosol Acyl-CoA Synthetase Octanoyl-CoA_mito Octanoyl-CoA Octanoyl-CoA_cytosol->Octanoyl-CoA_mito Carnitine Shuttle (for longer chain MCFAs, C8 can cross directly) Trans-Δ2-Enoyl-CoA Trans-Δ2-Enoyl-CoA Octanoyl-CoA_mito->Trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA Trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA (x4) 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Mitochondrial beta-oxidation of octanoic acid.
This compound Metabolism

The metabolism of this compound, such as 6-methylheptanoic acid, involves peroxisomal beta-oxidation due to the methyl group, which sterically hinders the mitochondrial enzymes.[2][6]

Isooctanoic_Acid_Metabolism cluster_cytosol Cytosol cluster_peroxisome Peroxisome Isooctanoic Acid_cytosol This compound (e.g., 6-Methylheptanoic Acid) Isooctanoyl-CoA_cytosol Isooctanoyl-CoA Isooctanoic Acid_cytosol->Isooctanoyl-CoA_cytosol Acyl-CoA Synthetase Isooctanoyl-CoA_perox Isooctanoyl-CoA Isooctanoyl-CoA_cytosol->Isooctanoyl-CoA_perox Transport Branched-Chain\nEnoyl-CoA Branched-Chain Enoyl-CoA Isooctanoyl-CoA_perox->Branched-Chain\nEnoyl-CoA Branched-Chain Acyl-CoA Oxidase 3-Hydroxy-\nBranched-Chain-Acyl-CoA 3-Hydroxy- Branched-Chain-Acyl-CoA Branched-Chain\nEnoyl-CoA->3-Hydroxy-\nBranched-Chain-Acyl-CoA D-Bifunctional Protein 3-Keto-\nBranched-Chain-Acyl-CoA 3-Keto- Branched-Chain-Acyl-CoA 3-Hydroxy-\nBranched-Chain-Acyl-CoA->3-Keto-\nBranched-Chain-Acyl-CoA D-Bifunctional Protein Propionyl-CoA Propionyl-CoA 3-Keto-\nBranched-Chain-Acyl-CoA->Propionyl-CoA Thiolase Acetyl-CoA_perox Acetyl-CoA 3-Keto-\nBranched-Chain-Acyl-CoA->Acetyl-CoA_perox Thiolase Shortened Acyl-CoA Shortened Acyl-CoA 3-Keto-\nBranched-Chain-Acyl-CoA->Shortened Acyl-CoA Thiolase Mitochondrial\nMetabolism Mitochondrial Metabolism Shortened Acyl-CoA->Mitochondrial\nMetabolism Export to Mitochondria

Peroxisomal beta-oxidation of this compound.

Comparative Data

The following tables summarize the key differences in the metabolism of straight-chain and branched-chain fatty acids, with octanoic acid and this compound as representative examples.

FeatureOctanoic Acid (Straight-Chain)This compound (Branched-Chain)Reference
Primary Metabolic Site MitochondriaPeroxisomes[2][8][9]
Primary Metabolic Pathway Beta-oxidationBeta-oxidation (and potentially alpha-oxidation depending on branch position)[2][4][5]
Key Enzyme (First Step) Acyl-CoA DehydrogenaseBranched-Chain Acyl-CoA Oxidase[7][8][9][12]
Carnitine Dependence Generally independent for medium-chains, but required for longer chainsIndependent of carnitine for peroxisomal entry[2][13]
Primary End Products Acetyl-CoAAcetyl-CoA and/or Propionyl-CoA[2][5]
ParameterStraight-Chain Fatty Acid β-OxidationBranched-Chain Fatty Acid β-OxidationReference
Enzyme Specificity Enzymes specific for different chain lengths (short, medium, long)Distinct set of enzymes that can handle methyl branches[6][8][14]
Regulation Regulated by energy status (e.g., ATP/ADP ratio, NADH/NAD+ ratio)Less understood, but distinct from straight-chain regulation[14]
Associated Disorders e.g., Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiencye.g., Zellweger Syndrome, Refsum's Disease (peroxisomal disorders)[5][6]

Experimental Protocols

Analysis of Fatty Acid Metabolism via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to quantify changes in fatty acid levels within a biological sample.

  • Lipid Extraction :

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Perform lipid extraction using the Folch or Bligh-Dyer method with a chloroform/methanol (B129727) mixture.[15]

  • Transesterification :

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Resuspend the lipid residue in methanol containing an acid catalyst (e.g., 2.5% H2SO4).

    • Heat the mixture to convert fatty acids to their fatty acid methyl esters (FAMEs).[15]

  • FAME Extraction :

    • After cooling, add water and a nonpolar solvent like hexane (B92381) to extract the FAMEs.

    • Collect the upper hexane layer containing the FAMEs.[15]

  • GC-MS Analysis :

    • Inject the FAME sample into a gas chromatograph equipped with a mass spectrometer.

    • Use a suitable capillary column for the separation of FAMEs.

    • Set the GC oven temperature program to effectively separate the different fatty acid methyl esters.

    • The mass spectrometer is used to identify and quantify individual FAMEs based on their retention times and mass spectra.[11][15]

In Vitro Fatty Acid Oxidation Assay

This assay measures the rate of fatty acid oxidation in isolated mitochondria or cell homogenates.

  • Preparation of Biological Material :

    • Isolate mitochondria from tissue or cultured cells via differential centrifugation.

    • Alternatively, prepare cell or tissue homogenates.

  • Reaction Mixture :

    • Prepare a reaction buffer containing ATP, Mg2+, coenzyme A, NAD+, and L-carnitine (for mitochondrial assays).[5]

    • Add the biological sample (mitochondria or homogenate) to the reaction mixture.

  • Initiation of Reaction :

    • Add radiolabeled fatty acid (e.g., [1-14C]octanoic acid or [1-14C]this compound) to start the reaction.

  • Incubation :

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Measurement of Products :

    • Stop the reaction and measure the production of radiolabeled products such as acetyl-CoA, propionyl-CoA, or CO2.[5][6]

    • Separation of products can be achieved by techniques like HPLC or TLC, followed by scintillation counting.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_functional_assay Functional Assay Cell_Culture Cell Culture / Tissue Sample Lipid_Extraction Lipid Extraction Cell_Culture->Lipid_Extraction Mitochondria_Isolation Mitochondria/Homogenate Isolation Cell_Culture->Mitochondria_Isolation Transesterification Transesterification to FAMEs Lipid_Extraction->Transesterification GCMS GC-MS Analysis Transesterification->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing Oxidation_Assay In Vitro Oxidation Assay with Radiolabeled Substrate Mitochondria_Isolation->Oxidation_Assay Product_Measurement Measurement of Radiolabeled Products Oxidation_Assay->Product_Measurement

Workflow for studying fatty acid metabolism.

Conclusion

The metabolic pathways of this compound and octanoic acid are fundamentally different due to their structural variations. Octanoic acid undergoes efficient mitochondrial beta-oxidation, making it a readily available energy source. This compound's metabolism is more complex, requiring peroxisomal activity and a distinct set of enzymes, leading to different metabolic end products. Understanding these differences is crucial for researchers in drug development and metabolic diseases, as the metabolic fate of these fatty acids can have significant physiological and pathological implications.

References

A Comparative Guide to the Performance of Isooctanoic Acid-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the performance of isooctanoic acid-based corrosion inhibitors compared to other common alternatives. The information presented herein is supported by experimental data from scientific literature, offering an objective analysis for researchers and professionals in materials science and chemical engineering.

Introduction to Corrosion Inhibition

Corrosion is the gradual degradation of materials, typically metals, due to chemical or electrochemical reactions with their environment. Corrosion inhibitors are substances that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion. Their mechanism of action often involves adsorption onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.

Carboxylic acids, such as this compound, are a well-established class of organic corrosion inhibitors. Their effectiveness is attributed to the polar carboxyl group, which can bond with the metal surface, and a non-polar hydrocarbon tail that forms a hydrophobic barrier. This guide focuses on the performance of this compound and its salts, comparing them with other inhibitors like shorter-chain carboxylic acids, phosphate-based inhibitors, and amine-based inhibitors.

Performance Comparison of Corrosion Inhibitors

The following tables summarize the corrosion inhibition efficiency of various inhibitors under different experimental conditions. The data is primarily derived from weight loss and potentiodynamic polarization studies on mild steel and low carbon steel in acidic and saline environments.

Weight Loss Measurements

Weight loss is a direct gravimetric method to determine the average corrosion rate over a period of exposure. The inhibition efficiency (IE%) is calculated using the formula:

IE% = [(W₀ - Wᵢ) / W₀] x 100

Where W₀ is the weight loss of the metal in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Table 1: Corrosion Inhibition Efficiency (Weight Loss Method)

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)
Octanoic Acid Low Carbon Steel0.1 M H₂SO₄20 mMRoom Temp.72.3
Sodium Octanoate Carbon SteelCooling Water200 ppmRoom Temp.>90
Phosphate-based Mild SteelSaline Water120 ppm2584
Amine-based (Illustrative) Mild Steel1 M HCl0.5 mM30~95

Note: Data for Octanoic Acid is used as a proxy for this compound due to the limited availability of specific data for the latter under comparable conditions.

Potentiodynamic Polarization Measurements

Potentiodynamic polarization is an electrochemical technique that provides information on the corrosion current density (i_corr), which is directly proportional to the corrosion rate. The inhibition efficiency (IE%) is calculated as:

IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100

Where i_corr(blank) is the corrosion current density without the inhibitor, and i_corr(inh) is the corrosion current density with the inhibitor.

Table 2: Corrosion Inhibition Efficiency (Potentiodynamic Polarization)

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)
Octanoic Acid Low Carbon Steel0.1 M H₂SO₄20 mM72.3
Sodium Octanoate Carbon SteelCooling Water700 ppm~96
Phosphate-based (in blend) Carbon SteelCooling Water->90
Amine-based (Illustrative) Mild Steel1 M HCl0.5 mM~96

Note: Data for Octanoic Acid is used as a proxy for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Weight Loss Measurement Protocol
  • Specimen Preparation: Mild steel coupons of a defined surface area are mechanically polished with silicon carbide paper of increasing grit size (e.g., 240, 400, 600 grit), followed by degreasing with a suitable solvent like acetone, rinsing with distilled water, and drying.

  • Initial Weighing: The initial weight of each prepared coupon is accurately measured using an analytical balance.

  • Immersion: The coupons are suspended in the corrosive medium with and without the corrosion inhibitor at a specified concentration and temperature for a predetermined duration (e.g., 24 hours).

  • Cleaning: After the immersion period, the coupons are removed, and corrosion products are cleaned off according to standard procedures (e.g., using a solution containing hydrochloric acid and a restraining inhibitor like hexamine, followed by scrubbing, rinsing, and drying).

  • Final Weighing: The final weight of the cleaned and dried coupons is measured.

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate and inhibition efficiency are then determined.

Potentiodynamic Polarization Protocol
  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Electrolyte: The corrosive solution, with and without the inhibitor at various concentrations, serves as the electrolyte.

  • Open Circuit Potential (OCP) Stabilization: The working electrode is immersed in the electrolyte, and the OCP is allowed to stabilize, typically for about 30-60 minutes.

  • Polarization Scan: A potential scan is applied to the working electrode, typically from a potential more negative than the OCP to a potential more positive than the OCP, at a slow scan rate (e.g., 1 mV/s).

  • Data Acquisition: The current response to the applied potential is recorded.

  • Tafel Extrapolation: The corrosion current density (i_corr) is determined by extrapolating the linear (Tafel) regions of the anodic and cathodic polarization curves to the corrosion potential (E_corr). The inhibition efficiency is then calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in corrosion inhibition and the experimental workflow for evaluating inhibitors.

Corrosion_Inhibition_Mechanism cluster_environment Corrosive Environment cluster_metal Metal Surface cluster_inhibitor Inhibitor Action Corrosive_Species Corrosive Species (e.g., H+, Cl-) Cathodic_Site Cathodic Site (Reduction) Corrosive_Species->Cathodic_Site Reaction Metal Metal Anodic_Site Anodic Site (Oxidation) Metal->Anodic_Site Dissolution Inhibitor This compound Adsorption Adsorption Inhibitor->Adsorption Adsorbs on Adsorption->Metal Protective_Film Protective Film Adsorption->Protective_Film Forms Protective_Film->Anodic_Site Blocks Protective_Film->Cathodic_Site Blocks

Caption: Mechanism of corrosion inhibition by this compound.

Experimental_Workflow cluster_tests Performance Evaluation Tests start Start: Define Test Parameters (Inhibitor, Concentration, Metal, Environment) prep Specimen Preparation (Polishing, Cleaning, Weighing) start->prep weight_loss Weight Loss Measurement prep->weight_loss electrochem Electrochemical Tests (Potentiodynamic Polarization, EIS) prep->electrochem analysis Data Analysis (Calculate IE%, Corrosion Rate) weight_loss->analysis electrochem->analysis comparison Compare with Alternatives analysis->comparison conclusion Conclusion on Performance comparison->conclusion

Caption: Experimental workflow for evaluating corrosion inhibitors.

Conclusion

Based on the available data, octanoic acid, a structural isomer of this compound, demonstrates significant corrosion inhibition properties for steel in acidic and neutral environments. It is inferred that this compound would exhibit comparable, if not potentially enhanced, performance due to the steric hindrance provided by its branched structure, which could lead to a more compact and robust protective film on the metal surface.

The comparison with other inhibitor classes reveals that while amine-based inhibitors may show higher efficiency at lower concentrations in acidic media, carboxylic acid-based inhibitors like this compound offer effective protection, particularly in cooling water systems. Phosphate-based inhibitors also provide good protection, often used in combination with other substances to achieve synergistic effects.

The choice of a corrosion inhibitor is highly dependent on the specific application, including the type of metal, the nature of the corrosive environment, operating temperature, and environmental regulations. This guide provides a foundational understanding of the performance of this compound-based inhibitors and the experimental protocols for their evaluation, enabling informed decisions in research and development.

comparison of different synthesis routes for isooctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the primary industrial synthesis routes for isooctanoic acid is presented for researchers, scientists, and drug development professionals. This guide objectively evaluates the performance of three main pathways: the Aldol (B89426) Condensation of n-Butyraldehyde, the direct Oxidation of Isooctanol, and the Hydroformylation of Heptene Isomers, supported by available experimental data.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route for this compound depends on various factors, including feedstock availability, desired product purity, and overall process economics. The three primary industrial methods each offer distinct advantages and disadvantages in terms of yield, selectivity, and reaction conditions.

ParameterAldol Condensation RouteIsooctanol Oxidation RouteHydroformylation of Heptenes Route
Starting Material n-ButyraldehydeIsooctanol (2-Ethylhexanol)Heptene Isomers (e.g., Diisobutylene)
Key Intermediates 2-Ethyl-2-hexenal (B1232207), Isooctyl aldehyde (2-Ethylhexanal)-Isooctyl aldehydes (Isononyl aldehydes)
Overall Yield (Estimated) HighModerate to HighHigh
Selectivity HighVariable (catalyst dependent)High
Number of Steps 312
Reaction Conditions Moderate to High Temperature and PressureHigh Temperature and PressureHigh Temperature and Pressure
Key Advantages Utilizes a common C4 feedstock.A more direct route from a C8 alcohol.High atom economy.
Key Disadvantages Multi-step process.Can have lower selectivity depending on the catalyst.Requires a specific branched olefin feedstock.

Quantitative Performance Data

The following table summarizes the quantitative data for each step of the different synthesis routes, as reported in the literature.

Reaction StepCatalyst/ReagentTemperature (°C)PressureConversion (%)Selectivity (%)Yield (%)
Aldol Condensation Route
n-Butyraldehyde Self-CondensationKF-γ-Al2O3120-99.099.1 (to 2-ethyl-2-hexenal)98.1 (of 2-ethyl-2-hexenal)
Hydrogenation of 2-Ethyl-2-hexenalNiO50-Cab5012030 bar98.2987.41 (to 2-ethylhexanol)-
Oxidation of Isooctyl aldehydeNano-silver/sulfonated graphene20-25Atmospheric99.697.9 (to this compound)97.5 (of this compound)[1]
Isooctanol Oxidation Route
Oxidation of 2-EthylhexanolFe2O3/SiO2500 (calcination)--55.1422.41[2]
Oxidation of 2-Ethylhexanol4%ZnO/Al2O3800 (calcination)-42.418.1-[3]
Oxidation of Isononyl alcoholNot specified----up to 91[4]
Hydroformylation of Heptenes Route
Hydroformylation of DiisobutyleneCo(acac)2---76.8 (to aldehydes)62.5 (of aldehydes)[5]
Oxidation of Isooctyl aldehydeMolybdovanadophosphoric acid60Atmospheric92.7392.64 (to this compound)91.59 (of this compound)[6]

Signaling Pathways and Experimental Workflows

Synthesis_Routes cluster_0 Aldol Condensation Route cluster_1 Isooctanol Oxidation Route cluster_2 Hydroformylation Route n-Butyraldehyde n-Butyraldehyde 2-Ethyl-2-hexenal 2-Ethyl-2-hexenal n-Butyraldehyde->2-Ethyl-2-hexenal Aldol Condensation & Dehydration Isooctyl aldehyde Isooctyl aldehyde 2-Ethyl-2-hexenal->Isooctyl aldehyde Hydrogenation Isooctanoic Acid_A This compound Isooctyl aldehyde->Isooctanoic Acid_A Oxidation Isooctanol Isooctanol Isooctanoic Acid_B This compound Isooctanol->Isooctanoic Acid_B Direct Oxidation Heptene Isomers Heptene Isomers (e.g., Diisobutylene) Isooctyl aldehydes Isooctyl aldehydes Heptene Isomers->Isooctyl aldehydes Hydroformylation Isooctanoic Acid_C This compound Isooctyl aldehydes->Isooctanoic Acid_C Oxidation

Caption: Comparative overview of the three main synthesis routes for this compound.

Experimental Protocols

Route 1: Aldol Condensation of n-Butyraldehyde

This route involves three main stages: aldol condensation and dehydration, hydrogenation, and oxidation.

Step 1: Aldol Condensation and Dehydration of n-Butyraldehyde

  • Objective: To produce 2-ethyl-2-hexenal from n-butyraldehyde.

  • Catalyst: KF-γ-Al2O3.

  • Procedure: A mixture of n-butyraldehyde and the KF-γ-Al2O3 catalyst (mass ratio of 0.10) is heated to 120°C for 6 hours. The product, 2-ethyl-2-hexenal, is then separated from the catalyst.

Step 2: Hydrogenation of 2-Ethyl-2-hexenal

  • Objective: To hydrogenate 2-ethyl-2-hexenal to isooctyl aldehyde (2-ethylhexanal).

  • Catalyst: Nickel-based catalyst (e.g., NiO50-Cab50).

  • Procedure: The hydrogenation is typically carried out in a fixed-bed reactor at a temperature of 120°C and a pressure of 30 bar. 2-ethyl-2-hexenal is passed over the catalyst bed to yield 2-ethylhexanol.

Step 3: Oxidation of Isooctyl aldehyde to this compound

  • Objective: To oxidize isooctyl aldehyde to this compound.

  • Catalyst: Nano-silver/sulfonated graphene.[1]

  • Procedure: Isooctyl aldehyde (80g, 0.62mol) and a solvent (240g of 2-ethylhexanoic acid) are added to a 1L three-necked bottle with the catalyst (12.8 mg).[1] The mixture is placed in a water bath and stirred under a nitrogen atmosphere. Air is introduced when the temperature reaches 20°C, and the reaction temperature is maintained at 20-25°C for 8 hours.[1] After the reaction, the catalyst is recovered by centrifugal filtration.[1]

Route 2: Direct Oxidation of Isooctanol

This route involves the direct conversion of isooctanol (2-ethylhexanol) to this compound.

  • Objective: To directly oxidize isooctanol to this compound.

  • Catalyst: Fe2O3/SiO2 or ZnO/Al2O3.[2][3]

  • Procedure: The catalytic oxidation is carried out using oxygen as the oxidizing agent. The specific reaction conditions, such as temperature and pressure, are optimized based on the chosen catalyst. For the Fe2O3/SiO2 catalyst, a calcination temperature of 500°C is used for catalyst preparation.[2] With a 4% ZnO/Al2O3 catalyst calcined at 800°C, the reaction is performed to achieve the desired conversion and selectivity.[3]

Route 3: Hydroformylation of Heptene Isomers

This two-step process begins with the hydroformylation of a branched olefin followed by the oxidation of the resulting aldehyde.

Step 1: Hydroformylation of Diisobutylene

  • Objective: To produce isooctyl aldehydes from diisobutylene.

  • Catalyst: Cobalt-based catalyst (e.g., Co(acac)2).[5]

  • Procedure: Diisobutylene is reacted with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of the cobalt catalyst. The reaction is typically carried out at elevated temperature and pressure.

Step 2: Oxidation of Isooctyl aldehydes to this compound

  • Objective: To oxidize the resulting isooctyl aldehydes to this compound.

  • Catalyst: Molybdovanadophosphoric acid.[6]

  • Procedure: The isooctyl aldehyde and the prepared catalyst are added to a reaction vessel under normal pressure. The mixture is heated and stirred while regulating the oxygen flow. Oxygen is introduced when the reaction temperature is reached (e.g., 60°C). After the reaction is complete, the aqueous phase containing the catalyst is separated, and the organic phase is purified by distillation under reduced pressure to obtain this compound.[6]

References

A Comparative Guide to Analytical Methods for Isooctanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of isooctanoic acid, a branched-chain carboxylic acid, is crucial for various applications ranging from metabolic studies to pharmaceutical quality control. The selection of an appropriate analytical method is a critical step that influences the reliability and comparability of experimental data. This guide provides an objective comparison of common analytical methodologies for this compound, presenting supporting experimental data and detailed protocols to facilitate informed method selection and cross-validation.

Data Presentation: A Comparative Analysis of Performance

The performance of an analytical method is defined by several key validation parameters. The following table summarizes typical performance characteristics for the quantification of this compound and structurally similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). It is important to note that direct cross-validation data for this compound is limited; therefore, the presented data is a synthesis from studies on closely related branched-chain and medium-chain fatty acids, such as 4-ethyloctanoic acid and octanoic acid.[1]

Validation ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)HPLC-UV
Linearity Range 0.1 - 100 µg/mL0.05 - 10 µg/mL5 - 1000 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL[1]0.001 mM0.5 - 1.8 µg/mL[2]
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL[1]0.05 - 0.5 ng/mL1.4 - 6.0 µg/mL[2]
Accuracy (Recovery) 90 - 110%[1]Within ±15%76.3 - 99.2%[1][3]
Precision (%RSD) < 10%[1]< 15%< 5.3%[1]
Sample Preparation Derivatization required[1]Direct injection possibleDirect injection possible[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific sample matrix and laboratory instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is mandatory to increase their volatility.[1]

1. Sample Preparation (Derivatization to Methyl Esters):

  • Objective: To convert this compound into its more volatile fatty acid methyl ester (FAME).

  • Procedure:

    • To a dried sample extract, add 2 mL of a 2 M methanolic potassium hydroxide (B78521) (KOH) solution.

    • Heat the mixture at 80°C for 10 minutes to facilitate saponification if analyzing total fatty acid content.

    • Cool the sample to room temperature.

    • Add 2 mL of 14% boron trifluoride in methanol (B129727) (BF3-Methanol) solution. Cap the tube and heat at 80°C for 5 minutes to form the FAMEs.[4]

    • Cool the tube and add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381).

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

    • Centrifuge to separate the phases and carefully transfer the upper hexane layer to a GC vial for analysis.[4]

2. GC-MS Instrumentation and Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.[1]

  • Injector: 250°C, splitless mode.

  • MS Conditions:

    • Ion Source Temperature: 230°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the this compound methyl ester.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often allows for the direct analysis of polar compounds like this compound without the need for derivatization.

1. Sample Preparation:

  • Objective: To prepare a clean sample extract for direct injection.

  • Procedure:

    • For biological fluids like plasma or serum, perform a protein precipitation by adding three volumes of ice-cold acetonitrile (B52724) or methanol.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute this compound.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, using a specific precursor-to-product ion transition for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique. For compounds like this compound that lack a strong chromophore, detection is typically performed at low UV wavelengths.

1. Sample Preparation:

  • Objective: To prepare a sample suitable for direct injection.

  • Procedure: For aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary to remove interferences.[1]

2. HPLC-UV Instrumentation and Conditions:

  • Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid to ensure the analyte is in its protonated form.[5] A typical mobile phase could be a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[2]

Mandatory Visualization

G General Workflow for Analytical Method Cross-Validation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Validation & Comparison Sample Identical Sample Set PrepA Preparation for Method A (e.g., GC-MS Derivatization) Sample->PrepA PrepB Preparation for Method B (e.g., LC-MS Direct Injection) Sample->PrepB AnalysisA Analysis by Method A PrepA->AnalysisA AnalysisB Analysis by Method B PrepB->AnalysisB ValidationA Method A Validation (Linearity, Accuracy, Precision) AnalysisA->ValidationA ValidationB Method B Validation (Linearity, Accuracy, Precision) AnalysisB->ValidationB DataCompare Data Comparison (Statistical Analysis) ValidationA->DataCompare ValidationB->DataCompare Conclusion Conclusion on Comparability DataCompare->Conclusion

Caption: General workflow for analytical method cross-validation.

Conclusion

The choice of an analytical method for the quantification of this compound is dependent on the specific requirements of the study.

  • GC-MS offers excellent sensitivity and selectivity but requires a derivatization step, which can add time and potential variability to the sample preparation process.

  • LC-MS/MS provides high sensitivity and specificity with the significant advantage of direct analysis, simplifying sample preparation.

  • HPLC-UV is a robust and cost-effective method suitable for higher concentration samples, offering simpler instrumentation and operation.

References

Isooctanoic Acid Esters: A Benchmark for Performance in Synthetic Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and formulation scientists on the performance of isooctanoic acid-based synthetic lubricants against key alternatives. This guide provides a detailed analysis of crucial lubricant properties, supported by experimental data and standardized testing protocols.

In the competitive landscape of synthetic lubricants, where thermal stability, low-temperature fluidity, and oxidative resistance are paramount, this compound has carved out a significant niche. Its unique branched-chain structure imparts desirable properties to ester-based lubricants, making them suitable for a wide array of demanding applications. This guide offers an objective comparison of this compound-based lubricants with those formulated from other commercially important acids, providing researchers, scientists, and drug development professionals with the data necessary to make informed decisions.

Performance Comparison of Synthetic Ester Base Stocks

The selection of the carboxylic acid is a critical factor in determining the final properties of a synthetic ester lubricant. The following tables summarize the performance of polyol esters synthesized from this compound against those made from common alternatives such as 2-ethylhexanoic acid and a blend of C8/C10 acids. The data is compiled from various technical datasheets and research publications.

Table 1: Comparison of Trimethylolpropane (B17298) (TMP) Esters

PropertyTMP Triisooctanoate (Typical)TMP Tri(2-ethylhexanoate)TMP Tri(C8/C10 acid)Test Method
Kinematic Viscosity @ 40°C (cSt) ~2125.220ASTM D445
Kinematic Viscosity @ 100°C (cSt) ~4.64.34.4ASTM D445
Viscosity Index ~14055140ASTM D2270
Pour Point (°C) ~-50-50-40ASTM D97
Flash Point (°C) ~275237260ASTM D92
Oxidative Stability ExcellentGoodVery GoodASTM D4636

Table 2: Comparison of Neopentyl Glycol (NPG) Esters

PropertyNPG Diisooctanoate (Typical)NPG Di(2-ethylhexanoate)NPG Di(C8/C10 acid)Test Method
Kinematic Viscosity @ 40°C (cSt) ~8.57.58.2ASTM D445
Kinematic Viscosity @ 100°C (cSt) ~2.52.12.5ASTM D445
Viscosity Index ~13565135ASTM D2270
Pour Point (°C) ~-30-72-30ASTM D97
Flash Point (°C) ~210180 (CC)205ASTM D92
Oxidative Stability Very GoodGoodVery GoodASTM D4636

Experimental Protocols

The data presented in this guide is based on standardized test methods from ASTM International. Adherence to these protocols is crucial for obtaining reliable and comparable results.

1. Kinematic Viscosity (ASTM D445): This test method determines the resistance to flow of a liquid under gravity.[1][2] A calibrated glass capillary viscometer is used to measure the time it takes for a fixed volume of the lubricant to flow a known distance at a precisely controlled temperature (typically 40°C and 100°C).[1][2] The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[3]

2. Viscosity Index (ASTM D2270): The viscosity index (VI) is an empirical, dimensionless number that quantifies the effect of temperature change on the kinematic viscosity of a lubricant.[4][5] A higher VI indicates a smaller change in viscosity with temperature.[4] The VI is calculated from the kinematic viscosities of the lubricant at 40°C and 100°C.[4][5]

3. Pour Point (ASTM D97): This test method determines the lowest temperature at which a lubricant will continue to flow.[6][7] The sample is cooled at a specified rate and examined at 3°C intervals for flow.[6][7] The pour point is recorded as 3°C above the temperature at which the oil ceases to flow when the test jar is tilted.[8][9][10]

4. Flash Point (ASTM D92 - Cleveland Open Cup): This test method measures the lowest temperature at which the vapors of a lubricant will ignite momentarily when an ignition source is passed over it.[11][12][13] The lubricant is heated at a constant rate in an open cup, and a small flame is passed across the surface at specified temperature intervals.[11][14][15]

5. Corrosiveness and Oxidation Stability (ASTM D4636): This test evaluates the resistance of a lubricant to oxidation and its tendency to corrode various metals under accelerated conditions.[16][17][18][19] The lubricant is heated in the presence of air and metal catalysts (e.g., copper, steel, aluminum, magnesium).[16][17] The degradation of the oil is assessed by measuring the change in viscosity and total acid number, while corrosion is determined by the weight change of the metal specimens.[16][17][18]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for benchmarking the performance of synthetic lubricants and the relationship between the key components of a synthetic ester.

Lubricant_Benchmarking_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing (ASTM Methods) cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Prep Prepare Lubricant Samples (this compound Ester vs. Alternatives) Viscosity Kinematic Viscosity (D445) Prep->Viscosity PourPoint Pour Point (D97) Prep->PourPoint FlashPoint Flash Point (D92) Prep->FlashPoint Oxidation Oxidative Stability (D4636) Prep->Oxidation VI Viscosity Index (D2270) Viscosity->VI Data_Collection Collect Quantitative Data Viscosity->Data_Collection VI->Data_Collection PourPoint->Data_Collection FlashPoint->Data_Collection Oxidation->Data_Collection Comparison_Table Create Comparison Tables Data_Collection->Comparison_Table Performance_Eval Evaluate Overall Performance Comparison_Table->Performance_Eval Conclusion Benchmark Performance of This compound Lubricant Performance_Eval->Conclusion

Caption: Experimental workflow for benchmarking synthetic lubricants.

Synthetic_Ester_Components cluster_reactants Reactants cluster_products Products Acid Carboxylic Acid (e.g., this compound) Esterification Esterification Reaction Acid->Esterification Alcohol Polyol Alcohol (e.g., TMP, NPG) Alcohol->Esterification Ester Synthetic Ester (Lubricant Base Stock) Esterification->Ester Water Water (Byproduct) Esterification->Water

Caption: Logical relationship of synthetic ester components.

References

The Sensory Landscape of Cosmetic Esters: A Comparative Analysis of Isooctanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensory experience of a topical formulation is paramount to consumer acceptance and adherence. Among the diverse class of emollients, isooctanoic acid esters have carved a niche for their unique tactile properties. This guide provides an objective comparison of the sensory performance of cosmetic formulations containing this compound esters against other common alternatives, supported by experimental data and detailed methodologies.

This compound esters, characterized by their branched-chain structure, are prized for imparting a light, non-greasy, and silky feel to cosmetic formulations.[1][2][3] Their low viscosity and excellent spreadability contribute to a pleasant application experience.[4][5] This analysis delves into the sensory profiles of various this compound esters and contrasts them with other widely used emollients such as silicones, hydrocarbons, and straight-chain esters.

Comparative Sensory & Physicochemical Data

The sensory profile of an emollient is intrinsically linked to its physicochemical properties. Factors such as viscosity, molecular weight, and polarity play a crucial role in determining attributes like spreadability, absorbency, and after-feel.[6][7] The following tables summarize the key sensory and physical characteristics of this compound esters and their alternatives.

Table 1: Comparative Sensory Profile of Cosmetic Emollients

Emollient ClassExample(s)SpreadabilityAbsorbencyAfter-FeelResidue
This compound Esters Isononyl Isononanoate, Ethylhexyl Isononanoate, Pentaerythrityl TetraisononanoateHighFastSilky, Dry, Non-greasyLow
Light Esters Isopropyl MyristateVery HighVery FastDry, PowderyVery Low
Medium Esters C12-15 Alkyl BenzoateHighModerateSmooth, CushionedLow-Medium
High Molecular Weight Esters Stearyl IsononanoateModerateSlowRich, SubstantiveMedium
Silicones Dimethicone, CyclomethiconeVery HighFast (volatile)Smooth, SlipperyLow
Hydrocarbons Mineral Oil, SqualaneModerateSlowOcclusive, Greasy (Mineral Oil), Light (Squalane)High (Mineral Oil), Low (Squalane)

Table 2: Physicochemical Properties of Selected Emollients

EmollientChemical ClassMolecular Weight ( g/mol )Viscosity (at 25°C, mPa·s)Key Sensory Characteristics
Isononyl Isononanoate Branched Chain Ester~284Low (~6)Dry, silky, non-greasy feel with good spreadability.[4][5]
Ethylhexyl Isononanoate Branched Chain Ester~270LowLightweight, non-greasy texture that enhances spreadability.[3]
Pentaerythrityl Tetraisononanoate Branched Chain Ester~697HighRich, emollient feel.[8][9][10]
Isopropyl Myristate Straight Chain Ester~270Low (~5)Very light, fast-absorbing, powdery after-feel.[7]
Dimethicone SiliconeVariableVariableSmooth, slippery feel, forms a protective barrier.[7]
Mineral Oil HydrocarbonVariableVariableOcclusive, greasy feel.[7]

Experimental Protocols

To obtain reliable and reproducible sensory data, a standardized methodology is crucial. The following protocol outlines the key steps in conducting a Quantitative Descriptive Analysis (QDA) for cosmetic emollients.[11][12][13]

Protocol: Quantitative Descriptive Analysis (QDA) of Cosmetic Emollients

1. Objective: To quantitatively assess and compare the sensory attributes of different emollients when applied to the skin.

2. Panelist Selection and Training:

  • Recruit a panel of 15-20 healthy volunteers (ages 25-50) with self-perceived normal to dry skin on their forearms.

  • Screen panelists for sensory acuity and descriptive abilities.

  • Train panelists to identify and rate the intensity of specific sensory attributes (see Table 3). Use reference standards representing low and high intensities for each attribute for calibration.

3. Sensory Attributes:

  • A lexicon of sensory attributes is defined, including terms for application, absorption, and after-feel.

Table 3: Lexicon of Sensory Attributes for Emollient Evaluation

CategoryAttributeDefinition
Application SpreadabilityEase of spreading the product on the skin.
GlideSmoothness of movement during application.
Absorption Absorbency SpeedRate at which the product disappears from the skin surface.
Skin Feel During Rub-outSensation on the skin as the product is being rubbed in.
After-Feel (2 mins) Greasiness/OilinessAmount of oily residue perceived on the skin.
Tackiness/StickinessDegree to which the skin feels sticky to the touch.
Smoothness/SoftnessSensation of skin softness and smoothness.
ResidueAmount of product perceived remaining on the skin.

4. Sample Preparation and Presentation:

  • Present emollients in standardized, coded containers to blind the panelists.

  • Dispense a precise amount of each emollient (e.g., 0.1 mL) for application.

5. Evaluation Procedure:

  • Panelists cleanse a designated area of their forearm with mild soap and water and pat dry.

  • A specified amount of the coded product is applied to the designated skin area.

  • Panelists evaluate the "Application" attributes while spreading the product.

  • Panelists evaluate the "Absorption" attributes during rub-out until the product is mostly absorbed.

  • After a set time (e.g., 2 minutes), panelists evaluate the "After-Feel" attributes.

  • Panelists rate the intensity of each attribute on a structured line scale (e.g., a 15-cm line scale anchored with "Low" and "High").

6. Data Analysis:

  • Convert the line scale ratings to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between products for each attribute.

  • Use post-hoc tests (e.g., Tukey's HSD) to identify which products are significantly different.

  • Visualize the results using spider plots or bar charts to compare the sensory profiles of the different emollients.[13]

Visualizing a Sensory Analysis Workflow and the Emollient-Sensory Relationship

To further elucidate the processes and concepts discussed, the following diagrams are provided.

Sensory_Evaluation_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Evaluation cluster_analysis Phase 3: Data Analysis & Interpretation A Define Objectives B Panelist Recruitment & Screening A->B C Panelist Training & Calibration B->C D Sample Preparation & Blinding C->D E Controlled Environment Application D->E F Sensory Attribute Rating E->F G Data Collection & Compilation F->G H Statistical Analysis (ANOVA) G->H I Results Visualization (Spider Plots) H->I J Interpretation & Reporting I->J

Workflow for the sensory analysis of cosmetic emollients.

Emollient_Properties_Sensory_Perception cluster_physicochemical Physicochemical Properties cluster_sensory Sensory Perception P1 Low Viscosity S1 High Spreadability P1->S1 S2 Fast Absorption P1->S2 P2 Low Molecular Weight P2->S1 P2->S2 P3 Branched Structure S3 Light, Silky Feel P3->S3 S5 Non-Greasy After-Feel P3->S5 P4 High Polarity P4->S1 S4 Low Residue

Relationship between emollient properties and sensory perception.

References

A Comparative Environmental Impact Assessment of Isooctanoic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and various chemical industries, selecting ingredients with favorable environmental profiles is increasingly critical. This guide provides a comparative environmental impact assessment of isooctanoic acid and two common alternatives: 2-ethylhexanoic acid and neodecanoic acid. Due to the limited publicly available ecotoxicological data for this compound, this guide incorporates data for octanoic acid as a structural analogue for read-across purposes, a common practice in chemical risk assessment to fill data gaps.

Executive Summary

Overall, the available data suggests that this compound and its alternatives—2-ethylhexanoic acid, neodecanoic acid, and the analogue octanoic acid—exhibit characteristics of being readily biodegradable and having a low potential for bioaccumulation. Aquatic toxicity varies, with 2-ethylhexanoic acid showing moderate toxicity, while data for the others suggests lower toxicity. A significant data gap exists for experimentally determined environmental endpoints for this compound itself, necessitating reliance on data from structural analogues and predictive models.

Data Presentation: Environmental Impact Comparison

The following tables summarize the key environmental data for this compound (with octanoic acid as a read-across), 2-ethylhexanoic acid, and neodecanoic acid.

Table 1: Biodegradability

SubstanceTest GuidelineResultInterpretation
This compound Data not available-Generally considered biodegradable, but quantitative data is lacking[1].
Octanoic Acid (Analogue)OECD 301FReadily biodegradable[2]Expected to be rapidly degraded in the environment.
2-Ethylhexanoic Acid -Readily biodegradable[3]Expected to be rapidly degraded in the environment.
Neodecanoic Acid Data not available-Expected to be biodegradable, but quantitative data is lacking.

Table 2: Aquatic Toxicity

SubstanceTest GuidelineFish (LC50, 96h)Daphnia (EC50, 48h)Algae (EC50, 72h)
This compound Data not availableNo data availableNo data availableNo data available
Octanoic Acid (Analogue)OECD 203, 202, 20122 mg/L22 mg/L>15.2 mg/L
2-Ethylhexanoic Acid OECD 203, 202, 201>100 mg/L>100 mg/L41 mg/L[4]
Neodecanoic Acid OECD 203, 202>100 - <300 mg/L[5]>100 mg/L[5]No data available

Table 3: Bioaccumulation Potential

SubstanceParameterValueInterpretation
This compound Log P2.49[6]Low potential for bioaccumulation.
Octanoic Acid (Analogue)Log Kow3.05[7]Low potential for bioaccumulation.
2-Ethylhexanoic Acid Log Kow2.64[8]Low potential for bioaccumulation.
BCF3[8]Low potential for bioaccumulation.
Neodecanoic Acid Log P (calculated)3.6[9]Low potential for bioaccumulation.

Experimental Protocols

The environmental data presented are typically generated using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols.

Biodegradability Testing: OECD 301F (Manometric Respirometry Test)

This method determines the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms during its degradation.

  • Test Setup : A known concentration of the test substance is added to a mineral medium inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant. This is placed in a closed flask connected to a respirometer[10][11].

  • Procedure : The flask is incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days. The oxygen consumed by the microbial population is measured over time[10][12].

  • Data Analysis : The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) of the substance. A substance is considered readily biodegradable if it reaches a threshold of >60% biodegradation within a 10-day window during the 28-day test period[13][14].

Aquatic Toxicity Testing

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test assesses the effects of a substance on the growth of freshwater algae[6][15].

  • Test Setup : Exponentially growing cultures of a selected algal species are exposed to a range of concentrations of the test substance in a nutrient-rich medium[9][16].

  • Procedure : The cultures are incubated for 72 hours under constant illumination and temperature. Algal growth is measured at least every 24 hours by cell counts or another measure of biomass[6][9].

  • Data Analysis : The growth rate is calculated for each concentration and compared to a control. The EC50 (the concentration causing a 50% reduction in growth rate) is determined[17].

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna[4][18][19].

  • Test Setup : Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance in water[20][21].

  • Procedure : The daphnids are observed for immobilization after 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation[4][19].

  • Data Analysis : The percentage of immobilized daphnids at each concentration is recorded, and the EC50 (the concentration causing immobilization of 50% of the daphnids) at 48 hours is calculated[18][20].

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period[5][22][23].

  • Test Setup : A group of fish of a single species is exposed to at least five concentrations of the test substance in a geometric series[1][5].

  • Procedure : The exposure period is typically 96 hours. Mortalities and any abnormal behavior are recorded at 24, 48, 72, and 96 hours[5].

  • Data Analysis : The cumulative mortality data is used to calculate the LC50 (the concentration lethal to 50% of the fish)[1][24].

Bioaccumulation Potential Assessment

OECD 107: Partition Coefficient (n-octanol/water): Shake Flask Method

This method determines the octanol-water partition coefficient (Log Kow or Log P), which is an indicator of a substance's potential to bioaccumulate[25][26][27].

  • Test Setup : A solution of the test substance in n-octanol and water is prepared in a vessel.

  • Procedure : The vessel is shaken to allow for the partitioning of the substance between the two immiscible liquids until equilibrium is reached. The phases are then separated, and the concentration of the substance in each phase is measured[28][29].

  • Data Analysis : The partition coefficient is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase. The result is typically expressed as its base-10 logarithm (Log Kow or Log P).

OECD 305: Bioaccumulation in Fish

This guideline provides a direct measure of a substance's potential to accumulate in fish from the surrounding water (bioconcentration factor, BCF)[3][30][31][32].

  • Test Setup : The test consists of two phases: an uptake phase and a depuration phase. Fish are exposed to the test substance in water at a constant concentration during the uptake phase[8][31].

  • Procedure : During the uptake phase (typically 28 days), the concentration of the test substance in the fish is measured at several time points. In the depuration phase, the fish are transferred to clean water, and the decrease in the substance's concentration in the fish is monitored[8].

  • Data Analysis : The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.

Visualization of Environmental Assessment Workflow

The following diagram illustrates a typical workflow for assessing the environmental impact of a chemical substance, from basic property determination to ecotoxicological testing.

Environmental_Assessment_Workflow cluster_0 Physicochemical Properties cluster_1 Environmental Fate cluster_2 Ecotoxicity cluster_3 Bioaccumulation A Substance Identification (CAS, Structure) B Log Kow / Log P (OECD 107) A->B Predicts C Water Solubility A->C D Biodegradability (OECD 301F) A->D H Bioaccumulation in Fish (OECD 305) B->H Informs E Algal Toxicity (OECD 201) C->E F Daphnia Toxicity (OECD 202) C->F G Fish Toxicity (OECD 203) C->G

References

The Rise of Isooctanoic Acid Derivatives: A Safer, High-Performance Alternative to Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of isooctanoic acid-derived plasticizers reveals a compelling performance profile, positioning them as a viable and safer alternative to traditional phthalate-based additives in a multitude of applications, from medical devices to consumer goods. This guide presents a comparative analysis, supported by experimental data, to validate the efficacy of these non-phthalate plasticizers for researchers, scientists, and drug development professionals.

The pervasive use of phthalate (B1215562) plasticizers, particularly Di(2-ethylhexyl) phthalate (DEHP), has raised significant health and environmental concerns due to their endocrine-disrupting properties and tendency to migrate from polymer matrices.[1][2] This has catalyzed the search for safer alternatives that do not compromise the mechanical and thermal properties of materials like polyvinyl chloride (PVC). Among the leading contenders are plasticizers derived from this compound, most notably Di(2-ethylhexyl) terephthalate (B1205515) (DEHTP or DOTP), a structural isomer of DEHP.[3] These non-phthalate esters offer a desirable balance of performance, low toxicity, and reduced migration, making them a focal point of innovation in the polymer industry.

Comparative Performance Analysis

To validate this compound-derived plasticizers, a comparative assessment of their key performance indicators against a traditional phthalate (DEHP) and another widely used non-phthalate alternative, Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), is essential. The following tables summarize critical experimental data, with DEHTP serving as the representative for this compound-derived plasticizers.

Mechanical Properties of Plasticized PVC (50 phr)
PropertyDEHTP (this compound Derivative)DEHP (Phthalate)DINCH (Non-Phthalate)Test Method
Tensile Strength (MPa) 13.19 - 17.46[4]~1.37[5]Similar to DEHP[6]ASTM D882
Elongation at Break (%) 247 - 330[4]HighSimilar to DEHP[6]ASTM D882
Hardness (Shore A) ~80-90~80-90~80-90ASTM D2240

Note: Values can vary based on the specific formulation and processing conditions.

Migration and Thermal Stability
PropertyDEHTP (this compound Derivative)DEHP (Phthalate)DINCH (Non-Phthalate)Test Method
Migration Loss in Hexane (%) Low[7]High[8]Low[6]ASTM D1239
Migration Loss in Water (%) < 0.3[4]LowLowASTM D1239
Thermal Stability (TGA) High[9]Moderate[10]HighASTM E1131

Experimental Protocols

The validation of any plasticizer relies on standardized and reproducible experimental methodologies. Below are the detailed protocols for the key performance tests cited in this guide.

Tensile Strength and Elongation at Break (ASTM D882)
  • Sample Preparation: PVC films containing 50 parts per hundred resin (phr) of the plasticizer are prepared by solvent casting or melt extrusion. The films are cut into dumbbell-shaped specimens of defined dimensions.

  • Testing: A universal testing machine is used to apply a tensile load to the specimen at a constant rate of crosshead movement until it fractures.

  • Data Analysis: The tensile strength is calculated as the maximum load divided by the original cross-sectional area of the specimen. Elongation at break is determined by measuring the change in length of the specimen at the point of rupture relative to its original length.

Hardness Testing (ASTM D2240)
  • Sample Preparation: Flat, smooth samples of the plasticized PVC with a minimum thickness of 6 mm are prepared.

  • Testing: A Shore A durometer is pressed firmly against the sample surface, and the hardness value is read from the dial within one second of firm contact.

  • Data Analysis: The average of at least five measurements taken at different positions on the sample is reported as the Shore A hardness.

Migration Resistance (ASTM D1239)
  • Sample Preparation: Pre-weighed discs of the plasticized PVC are prepared.

  • Extraction: The samples are completely immersed in a test liquid (e.g., n-hexane to simulate oily contact, or distilled water) for a specified time and temperature (e.g., 24 hours at 23°C).

  • Data Analysis: After immersion, the samples are removed, dried, and re-weighed. The percentage weight loss is calculated, representing the amount of plasticizer that has migrated into the liquid.

Thermal Stability (Thermogravimetric Analysis - TGA)
  • Sample Preparation: A small, precisely weighed sample of the plasticized PVC is placed in a TGA crucible.

  • Testing: The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min). The weight of the sample is continuously monitored as the temperature increases.

  • Data Analysis: The temperature at which significant weight loss begins (onset of degradation) and the temperature of maximum degradation rate are determined from the TGA curve. Higher degradation temperatures indicate greater thermal stability.[9]

Visualizing the Validation Process and Toxicological Context

To further clarify the evaluation process and the biological rationale for moving away from phthalates, the following diagrams are provided.

G cluster_0 Plasticizer Synthesis & Formulation cluster_1 Performance Validation cluster_2 Comparative Analysis This compound This compound Esterification Esterification This compound->Esterification Alcohol (e.g., 2-EH) Alcohol (e.g., 2-EH) Alcohol (e.g., 2-EH)->Esterification Isooctanoate Plasticizer (e.g., DEHTP) Isooctanoate Plasticizer (e.g., DEHTP) Esterification->Isooctanoate Plasticizer (e.g., DEHTP) Compounding Compounding Isooctanoate Plasticizer (e.g., DEHTP)->Compounding PVC Resin PVC Resin PVC Resin->Compounding Plasticized PVC Plasticized PVC Compounding->Plasticized PVC Mechanical Testing Mechanical Testing Plasticized PVC->Mechanical Testing Migration Testing Migration Testing Plasticized PVC->Migration Testing Thermal Analysis Thermal Analysis Plasticized PVC->Thermal Analysis Data vs. Phthalates Data vs. Phthalates Mechanical Testing->Data vs. Phthalates Data vs. Other Non-Phthalates Data vs. Other Non-Phthalates Mechanical Testing->Data vs. Other Non-Phthalates Migration Testing->Data vs. Phthalates Migration Testing->Data vs. Other Non-Phthalates Thermal Analysis->Data vs. Phthalates Thermal Analysis->Data vs. Other Non-Phthalates

Caption: Experimental workflow for the validation of this compound-derived plasticizers.

G cluster_phthalate Phthalate (e.g., DEHP) Pathway cluster_isooctanoate Isooctanoate (e.g., DEHTP) Pathway DEHP DEHP Ingestion/ Exposure Metabolism Metabolism to MEHP (active metabolite) DEHP->Metabolism PPAR Peroxisome Proliferator- Activated Receptor (PPAR) Activation Metabolism->PPAR EndocrineDisruption Endocrine Disruption (e.g., anti-androgenic effects) PPAR->EndocrineDisruption DEHTP DEHTP Ingestion/ Exposure RapidMetabolism Rapid Metabolism & Excretion DEHTP->RapidMetabolism NoPPAR No Significant PPAR Activation RapidMetabolism->NoPPAR ReducedToxicity Reduced Toxicological Concerns NoPPAR->ReducedToxicity

Caption: Simplified comparison of toxicological pathways: Phthalates vs. Isooctanoates.

Conclusion

The validation data strongly supports the use of this compound-derived plasticizers, such as DEHTP, as high-performance, safer alternatives to phthalates. They exhibit comparable or superior mechanical properties, significantly lower migration potential, and enhanced thermal stability. Furthermore, their favorable toxicological profile, which avoids the endocrine-disrupting pathways associated with phthalates, makes them particularly suitable for sensitive applications in the medical, pharmaceutical, and food contact industries. For professionals in research and drug development, the adoption of these non-phthalate plasticizers represents a step towards creating safer, more durable, and regulatory-compliant products.

References

A Comparative Analysis of the Rheological Properties of Isooctanoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isooctanoic Acid Ester Performance with Supporting Experimental Data

This compound esters are a versatile class of compounds widely utilized across various industries, from cosmetics and personal care to industrial lubricants and plasticizers. Their rheological properties, which govern their flow and deformation characteristics, are critical to their performance in these applications. This guide provides a comparative study of the rheological properties of several common this compound esters, presenting key experimental data in a clear, comparative format. Detailed experimental protocols for the cited methodologies are also provided to ensure reproducibility and further research.

Comparative Rheological Data of this compound Esters

The following table summarizes the key rheological and physical properties of selected this compound esters. These parameters are crucial for determining the suitability of an ester for a specific application. For instance, a lower viscosity is often desired in cosmetic formulations for a lighter feel, while a higher viscosity and viscosity index are beneficial for lubricants operating under a wide range of temperatures.

Ester NameKinematic Viscosity @ 40°C (mm²/s)Kinematic Viscosity @ 100°C (mm²/s)Viscosity IndexPour Point (°C)Flash Point (°C)
Isooctyl Palmitate8.5[1]--0[1]220[1]
Isooctyl Stearate8.5 - 9.52.5 - 3.0≥ 140≤ 5≥ 190
Isooctyl Oleate (B1233923)8[2][3]2.5[2][3]-≤ -24.0[2][3]≥ 200[2][3]
Isooctyl IsononanoateLow (qualitative)[4][5]--Low (qualitative)[5]-
Isooctyl LaurateLow (qualitative)[6]----

Note: Data for some esters is incomplete due to limited availability in publicly accessible literature. "Low (qualitative)" indicates that sources describe the viscosity as low but do not provide specific numerical values.

Experimental Protocols

The data presented in this guide is primarily based on standardized testing methods developed by ASTM International. The following are detailed summaries of the key experimental protocols used to determine the rheological properties of this compound esters.

Kinematic Viscosity Measurement (ASTM D445)

This standard test method covers the determination of the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[7][8][9][10]

Apparatus:

  • Viscometer: Calibrated glass capillary viscometer (e.g., Ubbelohde, Cannon-Fenske).

  • Constant Temperature Bath: A bath capable of maintaining the desired temperature (e.g., 40°C and 100°C) with a high degree of accuracy (typically ±0.02°C).[9]

  • Timing Device: A stopwatch or other suitable timing device with a resolution of at least 0.1 seconds.

  • Viscometer Holder: To hold the viscometer in a vertical position in the bath.

Procedure:

  • Sample Preparation: The sample is brought to the test temperature in the constant temperature bath. For opaque liquids, special reverse-flow viscometers are used.[9]

  • Viscometer Charging: The viscometer is charged with the sample in a manner that avoids the introduction of air bubbles.

  • Temperature Equilibration: The charged viscometer is allowed to remain in the bath for a sufficient time to reach the test temperature.

  • Flow Measurement: The sample is drawn up into the timing bulb of the viscometer, and the time taken for the liquid to flow between two marked points is measured.

  • Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer calibration constant (C): ν = C × t

Viscosity Index Calculation (ASTM D2270)

This standard practice provides a method for calculating the viscosity index (VI) from the kinematic viscosities at 40°C and 100°C.[1][11][12] The viscosity index is an empirical, unitless number that indicates the effect of temperature change on the kinematic viscosity of an oil.[12] A higher viscosity index signifies a smaller decrease in kinematic viscosity with increasing temperature.[1]

Procedure:

  • Measure Kinematic Viscosity: Determine the kinematic viscosity of the sample at both 40°C and 100°C using the ASTM D445 method.[11]

  • Determine L and H values:

    • Y = Kinematic viscosity at 100°C of the test oil in mm²/s.

    • From the tables in ASTM D2270, find the values of L and H corresponding to the value of Y. L is the kinematic viscosity at 40°C of an oil of 0 VI having the same kinematic viscosity at 100°C as the test oil. H is the kinematic viscosity at 40°C of an oil of 100 VI having the same kinematic viscosity at 100°C as the test oil.

  • Calculate Viscosity Index:

    • U = Kinematic viscosity at 40°C of the test oil in mm²/s.

    • The viscosity index (VI) is calculated using the following formula: VI = [(L - U) / (L - H)] × 100

Visualizing Experimental Workflows

To better understand the logical flow of determining and comparing the rheological properties of this compound esters, the following diagrams, generated using the DOT language, illustrate the key processes.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_viscosity Viscosity Measurement (ASTM D445) cluster_analysis Data Analysis cluster_comparison Comparative Study EsterSelection Select Isooctanoic Acid Esters SampleAcquisition Acquire/Synthesize Ester Samples EsterSelection->SampleAcquisition Temp40 Measure Kinematic Viscosity at 40°C SampleAcquisition->Temp40 Temp100 Measure Kinematic Viscosity at 100°C SampleAcquisition->Temp100 PourPoint Determine Pour Point SampleAcquisition->PourPoint FlashPoint Determine Flash Point SampleAcquisition->FlashPoint VICalc Calculate Viscosity Index (ASTM D2270) Temp40->VICalc DataTable Compile Data into Comparative Table Temp40->DataTable Temp100->VICalc Temp100->DataTable VICalc->DataTable PourPoint->DataTable FlashPoint->DataTable Analysis Analyze and Compare Rheological Properties DataTable->Analysis

Fig 1. Workflow for the comparative study of this compound esters.

ViscosityMeasurementDetail start Start: Sample Received prepare Prepare Sample (e.g., filter, degas) start->prepare charge Charge Viscometer prepare->charge equilibrate Equilibrate in Constant Temp Bath charge->equilibrate measure_time Measure Efflux Time equilibrate->measure_time calculate Calculate Kinematic Viscosity (ν = C * t) measure_time->calculate repeat Repeat Measurement for Accuracy and Precision calculate->repeat repeat->measure_time if necessary end End: Report Viscosity repeat->end when consistent

References

Safety Operating Guide

Proper Disposal of Isooctanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of isooctanoic acid, ensuring compliance and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is harmful if swallowed, causes serious eye irritation, and may cause skin irritation.[1][2] Always consult the Safety Data Sheet (SDS) for the specific this compound product you are using.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is required to minimize exposure:

Protective EquipmentSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1]
Skin Protection Wear chemical-impermeable and fire/flame-resistant clothing and gloves.[1][3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]

Spill and Leak Containment

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure safety.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[1][3] For large spills, stay upwind.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition as this compound vapors can be flammable.[4] Use spark-proof tools and explosion-proof equipment.[1][5]

  • Containment: Prevent the spill from spreading and entering drains.[1][5] Use an inert absorbent material like sand, diatomaceous earth, or acid binder to soak up the spill.[2][3]

  • Collection: Collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[1][3][5]

  • Decontamination: Clean the affected area thoroughly. For small spills on surfaces, wipes can be used and then placed in a container in a fume hood to dry.[6] For spills on clothing, remove the contaminated articles immediately and rinse the skin with water for at least 15 minutes.[3][6]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

cluster_prep Preparation cluster_characterization Waste Characterization cluster_segregation Segregation & Containment cluster_mixed_waste Mixed Waste Handling cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_mixed Is the waste mixed with other chemicals? ppe->is_mixed separate_container Collect in a dedicated, compatible, and sealed container. is_mixed->separate_container No consult_sds Consult SDS of all components and institutional guidelines. is_mixed->consult_sds Yes label_container Label container clearly: 'Hazardous Waste - this compound' separate_container->label_container storage Store in a designated, cool, dry, and well-ventilated hazardous waste storage area. label_container->storage mixed_container Collect in a designated compatible container for mixed hazardous waste. consult_sds->mixed_container label_mixed Label container with all chemical constituents and hazards. mixed_container->label_mixed label_mixed->storage disposal_vendor Arrange for pickup by an approved hazardous waste disposal vendor. storage->disposal_vendor end End: Waste Disposed disposal_vendor->end

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Pure this compound and Contaminated Materials: Unused or waste this compound, as well as materials contaminated with it (e.g., absorbent pads, gloves, wipes), should be considered hazardous waste.[7]

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Incompatible materials can lead to dangerous reactions.[8]

2. Containerization:

  • Use Compatible Containers: Collect this compound waste in a container that is compatible with the chemical. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[8] The original container can be used if it is in good condition.

  • Secure Closure: Ensure the container is securely closed to prevent leaks or spills.[1][8] Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[8]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other relevant hazard warnings.[9]

3. Storage:

  • Designated Storage Area: Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[1][3][5]

  • Incompatible Materials: Store this compound waste away from incompatible materials, such as strong oxidizing agents and bases.[3][8]

4. Final Disposal:

  • Professional Disposal: The final disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[3][5] Do not discharge this compound into sewers or waterways, as it can be harmful to aquatic life.[1][3][7]

  • Regulatory Compliance: Disposal must be in accordance with all applicable local, regional, and national laws and regulations.[1][4][5] Chemical waste generators are responsible for correctly classifying their waste.[3]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[5] The rinsate should be collected and disposed of as hazardous waste.[10] Alternatively, the container can be punctured to prevent reuse and disposed of in a sanitary landfill if permitted by local regulations.[5]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and environmentally conscious research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the laboratory environment.

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for Isooctanoic acid, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

This compound, a colorless liquid with a faint odor, is utilized in various industrial applications, including as an emollient in cosmetics.[1] While stable under recommended storage conditions, it can cause skin and eye irritation, and is harmful if swallowed.[1][2] Proper handling and disposal are crucial to mitigate risks and prevent environmental contamination.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive selection of PPE is required to prevent contact and exposure. The following table summarizes the necessary equipment.

PPE CategorySpecification
Eye and Face Protection Tightly fitting safety goggles or a face shield are mandatory to protect against splashes.[3][4]
Skin Protection Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[4][5] A lab coat or other protective clothing must be worn.[4] For larger quantities, an impervious apron is recommended.[6]
Respiratory Protection In a well-ventilated area or under a chemical fume hood, respiratory protection is not typically required.[4] If vapors or aerosols are likely to be generated, an approved respirator should be used.[4]

Operational Plan: Step-by-Step Handling and Storage Procedures

A systematic approach to handling and storing this compound minimizes the risk of accidents and exposure.

Handling:
  • Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[4] Do not inhale vapors or mists.[4]

  • Safe Transfer: When transferring, use appropriate tools and techniques to avoid splashing. For quantities greater than 10 milliliters, wear an impervious apron.[6] Always add acid to water, never the other way around, to prevent a violent reaction.[6]

  • Good Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[3]

Storage:
  • Container Integrity: Store in a tightly closed, original container.[4]

  • Cool and Dry: Keep in a cool, dry, and well-ventilated place away from heat, moisture, and direct light.[4]

  • Incompatible Substances: Store separately from strong oxidizing agents, acids, and bases.[4]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage & Disposal a Don PPE b Ensure Proper Ventilation a->b c Transfer Chemical b->c d Perform Experiment c->d e Clean Work Area d->e h Store Securely d->h Store unused chemical f Doff PPE e->f i Dispose of Waste e->i Segregate waste g Wash Hands f->g

Caption: Workflow for the safe handling of this compound.

Emergency Protocols: Spill and Exposure Response

In the event of a spill or exposure, a swift and informed response is critical.

Spill Response:
  • Small Spills: For minor spills, restrict access to the area.[6] Wearing appropriate PPE, control the spill with a neutralizing agent like sodium bicarbonate, starting from the outside and working inwards.[7][8] Scoop the absorbed material into a suitable container for disposal.[4]

  • Large Spills: For significant spills, evacuate the area immediately and alert others.[9] If there is a risk of fire, turn off all ignition sources.[10] Contact your institution's emergency response team.

spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill < 500ml large_spill Large Spill assess->large_spill > 500ml don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate neutralize Neutralize with Bicarbonate don_ppe->neutralize absorb Absorb with Inert Material neutralize->absorb collect Collect Residue absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose alert Alert Others & Emergency Services evacuate->alert

Caption: Decision-making flowchart for this compound spill response.

First Aid for Exposure:
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[10] Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan: Responsible Waste Management

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[11]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound."

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, regional, and national regulations.[3]

References

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isooctanoic acid
Reactant of Route 2
Reactant of Route 2
Isooctanoic acid

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